molecular formula C7H5ClN2 B597095 7-Chloro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260771-44-5

7-Chloro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B597095
CAS No.: 1260771-44-5
M. Wt: 152.581
InChI Key: ICOYDOOXZXFCQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrrolo[3,2-c]pyridine is a key chemical building block in medicinal chemistry, serving as a privileged scaffold for the design and synthesis of novel therapeutic agents. Its high research value stems from its role as a core structure in the development of potent and selective protein kinase inhibitors . The compound is a crucial intermediate in the synthesis of 1H-pyrrolo[3,2-c]pyridine-based inhibitors, which have been shown to stabilize an inactive conformation of kinases like MPS1 (TTK), a critical target in oncology due to its overexpression in various human cancers . The chlorine atom at the 7-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to efficiently generate diverse compound libraries for structure-activity relationship (SAR) studies . This synthetic versatility makes it an invaluable tool for exploring new chemical space in drug discovery projects. The pyrrolopyridine core is a bioisostere of purine, enabling it to mimic ATP and interact with the catalytic domains of various enzyme targets, thereby facilitating the creation of compounds with optimized pharmacokinetic profiles . Research into this chemical series has yielded tool compounds with favorable oral bioavailability and demonstrated in vivo efficacy, highlighting the significant potential of this scaffold in lead optimization campaigns, especially for anticancer and antiarthritic drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYDOOXZXFCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 7-Chloro-1H-pyrrolo[3,2-c]pyridine. This heterocyclic compound serves as a crucial building block in medicinal chemistry, particularly in the development of novel kinase inhibitors and other therapeutic agents.

Core Chemical Properties

This compound is a bicyclic aromatic compound composed of a pyrrole ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring. Its structural and electronic properties make it a versatile intermediate in organic synthesis.[1]

PropertyValueSource
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2][3]
CAS Number 1260771-44-5[2]
Appearance Typically an off-white to yellow solid/powder (by analogy)
IUPAC Name This compound
InChI InChI=1S/C7H5ClN2/c8-7-5-1-2-9-6(5)3-4-10-7/h1-4,10H
InChIKey ZBEYLQBHTDNDDR-UHFFFAOYSA-N[3] (for isomer)
SMILES c1cc2c(cn1)c(cn2)Cl

Reactivity and Synthetic Applications

The pyrrolo[3,2-c]pyridine scaffold combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, leading to unique reactivity.[1] The chlorine atom at the 7-position is a key functional group, providing a site for nucleophilic aromatic substitution reactions. This allows for the introduction of various substituents and the construction of more complex molecules.

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have been extensively explored in drug discovery programs.

Experimental Protocols: A Generalized Synthesis Approach

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through multi-step sequences, often starting from appropriately substituted pyrrole or pyridine precursors.[1] A general, illustrative workflow is described below.

General Procedure for the Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives:

A common synthetic strategy involves a Suzuki coupling reaction to introduce an aryl group at the 6-position of a bromo-substituted pyrrolo[3,2-c]pyridine intermediate.[4]

  • Preparation of the Brominated Intermediate: A suitable precursor, such as 2-bromo-5-methylpyridine, undergoes a series of reactions including oxidation, nitration, and reaction with a dimethylformamide dimethyl acetal to construct the fused pyrrole ring, ultimately yielding a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.[4]

  • Suzuki Coupling: The 6-bromo intermediate is then reacted with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane and water).[4]

  • Reaction Conditions: The mixture is typically degassed and heated in a microwave reactor to facilitate the cross-coupling reaction.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are then purified, often using column chromatography, to isolate the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine product.[4]

G cluster_start Starting Material cluster_synthesis Synthesis of Intermediate cluster_coupling Cross-Coupling Reaction cluster_end Final Product start Substituted Pyridine (e.g., 2-Bromo-5-methylpyridine) oxidation Oxidation start->oxidation nitration Nitration oxidation->nitration cyclization Ring Cyclization nitration->cyclization intermediate 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate cyclization->intermediate coupling Suzuki Coupling intermediate->coupling reagents Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ reagents->coupling purification Extraction & Purification coupling->purification product Substituted 1H-pyrrolo[3,2-c]pyridine purification->product

Generalized synthetic workflow for pyrrolo[3,2-c]pyridine derivatives.

Biological Significance and Drug Development

The 1H-pyrrolo[3,2-c]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this core structure have shown promise as potent inhibitors of several key enzymes, making them attractive candidates for drug development.

FMS Kinase Inhibition:

A notable application of pyrrolo[3,2-c]pyridine derivatives is in the development of FMS kinase inhibitors.[5] FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[5] Over-expression of FMS kinase is implicated in various cancers (such as ovarian, prostate, and breast cancer) and inflammatory disorders like rheumatoid arthritis.[5]

Inhibitors based on the pyrrolo[3,2-c]pyridine scaffold have demonstrated potent activity against FMS kinase, with some compounds showing IC₅₀ values in the nanomolar range.[5] These compounds represent promising leads for the development of new anticancer and anti-inflammatory therapies.[5]

Anticancer Activity:

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been designed and synthesized as colchicine-binding site inhibitors, displaying potent anticancer activities.[4] These compounds can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells.[4] Studies have shown significant antiproliferative activity against various cancer cell lines, with IC₅₀ values reaching the micromolar to nanomolar range.[4]

G Ligand Ligand (CSF-1) FMS FMS Kinase (CSF-1R) Ligand->FMS Binds to Dimerization Receptor Dimerization FMS->Dimerization Autophos Autophosphorylation Dimerization->Autophos Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophos->Signaling Response Cell Proliferation, Survival, Differentiation Signaling->Response Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Autophos Inhibits

References

An In-depth Technical Guide to the 7-Chloro-1H-pyrrolo[3,2-c]pyridine Core for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a versatile framework for the development of potent and selective therapeutic agents. This guide focuses on the 7-chloro substituted analog, 7-Chloro-1H-pyrrolo[3,2-c]pyridine, and its derivatives, offering a comprehensive overview of its chemical properties, synthesis, and applications, with a particular emphasis on its role in the development of kinase inhibitors.

While the specific compound this compound is cataloged with CAS number 1260771-44-5, it is a less common isomer compared to its structural relatives, 7-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS: 357263-41-3) and 7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS: 357263-48-0). Consequently, much of the available research focuses on the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives. This guide consolidates the available information on the 7-chloro variant and supplements it with extensive data on the parent scaffold to provide a thorough resource for researchers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and role as a synthetic intermediate. Below is a summary of its key characteristics.

PropertyValueReference
CAS Number 1260771-44-5[1]
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
IUPAC Name This compound[1]
Appearance Off-white powder (predicted)[3]
Purity ≥97% (typical for related compounds)[3]

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold can be achieved through various multi-step synthetic routes. A common strategy involves the construction of the bicyclic ring system from substituted pyridine precursors. The following diagram illustrates a generalized synthetic workflow for producing 6-substituted-1H-pyrrolo[3,2-c]pyridine derivatives.

G cluster_0 Step 1: Oxidation and Nitration cluster_1 Step 2: Vinylamination and Cyclization cluster_2 Step 3: N-Arylation cluster_3 Step 4: Suzuki Coupling 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide 2-bromo-5-methylpyridine->2-bromo-5-methylpyridine-1-oxide m-CPBA 2-bromo-5-methyl-4-nitropyridine-1-oxide 2-bromo-5-methyl-4-nitropyridine-1-oxide 2-bromo-5-methylpyridine-1-oxide->2-bromo-5-methyl-4-nitropyridine-1-oxide Fuming HNO₃, H₂SO₄ Key_Intermediate (E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide 2-bromo-5-methyl-4-nitropyridine-1-oxide->Key_Intermediate DMF-DMA 6-bromo-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine Key_Intermediate->6-bromo-1H-pyrrolo[3,2-c]pyridine Iron powder, Acetic acid N-Arylated_Intermediate 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine 6-bromo-1H-pyrrolo[3,2-c]pyridine->N-Arylated_Intermediate Arylboronic acid, Cu(OAc)₂, Pyridine Final_Product 6,1-disubstituted-1H-pyrrolo[3,2-c]pyridine N-Arylated_Intermediate->Final_Product Substituted phenylboronic acid, Pd(PPh₃)₄, K₂CO₃

General synthetic scheme for 1,6-disubstituted-1H-pyrrolo[3,2-c]pyridines.

Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors for oncology and the treatment of inflammatory diseases.[4][5] The strategic placement of substituents on the pyrrolopyridine core allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against several kinases, including FMS kinase (CSF-1R), monopolar spindle 1 (MPS1), and others involved in cell cycle regulation and signal transduction.[5][6]

The following diagram illustrates a simplified signaling pathway involving MPS1, a key regulator of the spindle assembly checkpoint, which is a target for some 1H-pyrrolo[3,2-c]pyridine inhibitors.

cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) G2 G2 Phase M M Phase (Mitosis) G2->M MPS1_Kinase MPS1 Kinase Activity M->MPS1_Kinase activates SAC_Activation SAC Activation MPS1_Kinase->SAC_Activation Anaphase_Inhibition Inhibition of Anaphase SAC_Activation->Anaphase_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Anaphase_Inhibition->Cell_Cycle_Arrest leads to Pyrrolo_Inhibitor 1H-pyrrolo[3,2-c]pyridine Inhibitor Pyrrolo_Inhibitor->MPS1_Kinase inhibits

Inhibition of MPS1 kinase by 1H-pyrrolo[3,2-c]pyridine derivatives.

Numerous studies have reported the potent antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives against a range of cancer cell lines.[7] The mechanism of action is often linked to the inhibition of critical cellular processes such as microtubule dynamics and cell cycle progression.[7]

The table below summarizes the in vitro anticancer activity of a representative 1H-pyrrolo[3,2-c]pyridine derivative (Compound 10t from Wang et al.).[7]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a 6-substituted-1H-pyrrolo[3,2-c]pyridine derivative, adapted from the literature.[8]

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

  • Reaction Setup: To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Solvent Addition: Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vessel.

  • Degassing: Degas the reaction mixture with a stream of nitrogen for 5-10 minutes.

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 125 °C for 26 minutes.

  • Work-up: After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the final compound.

This protocol is a general guideline, and specific reaction conditions may need to be optimized for different substrates.

References

7-Chloro-1H-pyrrolo[3,2-C]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrrolo[3,2-C]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its properties, synthesis, and biological applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Core Molecular Attributes

This compound is a chlorinated derivative of the pyrrolopyridine scaffold. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Canonical SMILES C1=CNC2=C1C=CN=C2Cl
InChI Key HOHKYYCVFMEBGG-UHFFFAOYSA-N
CAS Number 1260771-44-5
Appearance Off-white to light yellow powder

Synthetic Pathways

While specific, detailed synthetic protocols for this compound are not extensively published, a general approach can be inferred from the synthesis of its derivatives and isomers. The construction of the pyrrolo[3,2-c]pyridine core often involves a multi-step process starting from a substituted pyridine precursor, followed by the formation of the fused pyrrole ring and subsequent chlorination.

A generalized workflow for the synthesis is outlined below. The specific reagents and conditions would require optimization for the target molecule.

Synthetic_Workflow Start Substituted Pyridine Precursor Step1 Ring Formation of Pyrrole Moiety Start->Step1 Cyclization Step2 Functional Group Interconversion Step1->Step2 Modification Step3 Chlorination Step2->Step3 Halogenation Final This compound Step3->Final

Caption: Generalized synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its structure is particularly valuable for the development of:

  • Kinase Inhibitors: The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. The 7-chloro substitution provides a reactive handle for further chemical modifications, enabling the synthesis of potent and selective inhibitors for cancer therapy.[1]

  • Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold allow it to be a candidate for designing molecules that can cross the blood-brain barrier, making it a target for the development of new treatments for neurological disorders.[1]

Derivatives of the core 1H-pyrrolo[3,2-c]pyridine structure have shown significant promise as potent anticancer agents.

Colchicine-Binding Site Inhibitors

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization by binding to the colchicine site.[2] These compounds have demonstrated excellent antitumor activities against various cancer cell lines.[2] The most potent of these compounds, 10t , exhibited IC₅₀ values in the nanomolar range.[2]

The proposed mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Tubulin_Inhibition_Pathway Compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Disruption Disruption of Microtubule Dynamics Microtubules->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

7-Chloro-1H-pyrrolo[3,2-C]pyridine IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine and Its Derivatives

This guide provides a comprehensive overview of this compound, a significant heterocyclic compound in medicinal chemistry. We will delve into its chemical identity, synthesis, and the extensive biological activities of its derivatives, particularly focusing on their roles as potent anticancer agents through mechanisms such as tubulin polymerization and FMS kinase inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification

The IUPAC name for the compound is This compound . It is a member of the pyrrolopyridine class of bicyclic heterocycles. It is important to distinguish this isomer from its positional isomers, such as 7-Chloro-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[3,2-b]pyridine, which are also utilized in chemical synthesis. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably in the development of selective and potent kinase inhibitors for cancer therapy.[1]

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
CAS Number 1260771-44-5

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

General Synthetic Pathway

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core can be achieved starting from a substituted pyridine. For instance, a synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with commercially available 2-bromo-5-methylpyridine.[2] This starting material undergoes oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to yield a key intermediate.[2]

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A general procedure for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is as follows:

  • To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL).[2]

  • Stir the reaction mixture for 5 hours at 100 °C.[2]

  • After completion, filter the mixture and concentrate it in vacuo.[2]

  • Adjust the pH to 8 with an aqueous sodium carbonate solution and extract the product with ethyl acetate.[2]

  • Wash the organic portion with brine, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo to yield the product.[2]

This bromo-substituted intermediate can then be used in cross-coupling reactions, such as Suzuki reactions, to introduce various aryl groups at the 6-position.[2]

Biological Activity and Therapeutic Potential

While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, particularly as anticancer agents.

Anticancer Activity via Tubulin Polymerization Inhibition

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin.[2][3]

These derivatives disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization.[2][3] This leads to an arrest of the cell cycle in the G2/M phase, which subsequently induces apoptosis in cancer cells.[2][3]

G2_M_Arrest_Pathway cluster_0 Cellular Environment cluster_1 Cell Cycle Progression cluster_2 Cell Fate Pyrrolo_derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin αβ-Tubulin Dimers Pyrrolo_derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Pyrrolo_derivative->Microtubules Inhibits Tubulin->Microtubules Polymerizes into M_Phase M Phase (Mitosis) Microtubules->M_Phase Required for Mitotic Spindle G2_Phase G2 Phase G2_Phase->M_Phase Normal Progression Cell_Cycle_Arrest G2/M Phase Arrest M_Phase->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Several derivatives have shown potent activity against various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for a particularly potent derivative, designated as 10t , are presented below.[2]

Cell LineCancer TypeIC₅₀ (µM) of Derivative 10t
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

The antiproliferative activity of these compounds is typically assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

FMS Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS kinase (also known as colony-stimulating factor-1 receptor, CSF-1R).[4] FMS kinase is over-expressed in several cancers and is involved in inflammatory diseases.[4]

By inhibiting FMS kinase, these compounds can block the signaling pathways that lead to the proliferation and survival of monocyte/macrophage lineage cells, which are often implicated in tumor progression and inflammation.[4]

FMS_Kinase_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ligand CSF-1 or IL-34 FMS_Kinase FMS Kinase (CSF-1R) Ligand->FMS_Kinase Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS_Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Pyrrolo_derivative 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolo_derivative->FMS_Kinase Inhibits

Caption: Simplified FMS kinase signaling pathway and its inhibition.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested for their inhibitory effect against FMS kinase. The most potent compounds are highlighted below.[4]

CompoundFMS Kinase IC₅₀ (nM)
1e 60
1r 30
KIST101029 (Lead Compound)96

Derivative 1r also demonstrated potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[4]

The inhibitory activity against FMS kinase can be determined using a variety of in vitro kinase assay kits, often based on fluorescence or luminescence.

  • Add the FMS kinase enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP to the wells of a microplate.

  • Add the test compounds at various concentrations.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Stop the reaction and add a detection reagent that binds to the phosphorylated substrate.

  • Measure the signal (e.g., fluorescence) which is proportional to the amount of phosphorylated substrate.

  • Calculate the percent inhibition and determine the IC₅₀ values.[4]

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the compound itself is primarily a building block, its derivatives exhibit a wide range of potent biological activities, making them promising candidates for the development of new therapeutics. The demonstrated efficacy of these derivatives as inhibitors of tubulin polymerization and FMS kinase underscores the importance of the 1H-pyrrolo[3,2-c]pyridine core in designing novel anticancer and anti-inflammatory agents. Further research into this and related compounds is warranted to explore their full therapeutic potential.

References

The Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis commences with the commercially available 2,5-dichloropyridine and proceeds through a series of strategic transformations including a regioselective amination, a Sonogashira cross-coupling reaction, and a final cyclization to construct the desired pyrrolopyridine core. This guide provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a research and development setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from 2,5-dichloropyridine. The key steps involve the selective introduction of an amino group at the C-4 position, followed by a Sonogashira coupling with a protected alkyne at the C-2 position, and subsequent deprotection and cyclization.

Synthesis_Pathway 2,5-Dichloropyridine 2,5-Dichloropyridine 4-Amino-2,5-dichloropyridine 4-Amino-2,5-dichloropyridine 2,5-Dichloropyridine->4-Amino-2,5-dichloropyridine Selective Amination 4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine 4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine 4-Amino-2,5-dichloropyridine->4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine Sonogashira Coupling 4-Amino-2-ethynyl-5-chloropyridine 4-Amino-2-ethynyl-5-chloropyridine 4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine->4-Amino-2-ethynyl-5-chloropyridine TMS Deprotection This compound This compound 4-Amino-2-ethynyl-5-chloropyridine->this compound Cyclization

Caption: Proposed synthetic route for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 4-Amino-2,5-dichloropyridine

The initial step involves the regioselective amination of 2,5-dichloropyridine at the C-4 position. This can be achieved using various amination methods, with palladium-catalyzed Buchwald-Hartwig amination offering good control over regioselectivity.

Experimental Protocol:

A solution of 2,5-dichloropyridine (1.0 eq), an ammonia surrogate such as benzophenone imine or an appropriate amine source, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos) in an anhydrous solvent (e.g., toluene or dioxane) is prepared in a sealed reaction vessel. A base (e.g., Cs₂CO₃ or NaOtBu) is added, and the mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-amino-2,5-dichloropyridine.

Reactant Molar Ratio Notes
2,5-Dichloropyridine1.0Starting material
Ammonia Surrogate1.1 - 1.5e.g., Benzophenone imine
Palladium Catalyst0.01 - 0.05e.g., Pd₂(dba)₃
Ligand0.02 - 0.10e.g., Xantphos
Base2.0 - 3.0e.g., Cs₂CO₃
Solvent-Anhydrous Toluene or Dioxane
Parameter Value
Temperature80 - 120 °C
Reaction Time12 - 24 h
Typical Yield60 - 80%
Step 2: Synthesis of 4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine

The second step is a Sonogashira cross-coupling reaction to introduce a protected alkyne at the C-2 position of the pyridine ring. The use of a trimethylsilyl (TMS) protecting group for the alkyne is common.

Experimental Protocol:

To a solution of 4-amino-2,5-dichloropyridine (1.0 eq) and trimethylsilylacetylene (1.2 - 1.5 eq) in a suitable solvent such as a mixture of toluene and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 60 to 80 °C. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove the catalyst, and the filtrate is concentrated. The residue is purified by column chromatography to yield 4-amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine.

Reactant Molar Ratio Notes
4-Amino-2,5-dichloropyridine1.0Starting material for this step
Trimethylsilylacetylene1.2 - 1.5Alkyne source
Palladium Catalyst0.02 - 0.05e.g., Pd(PPh₃)₂Cl₂
Copper(I) Co-catalyst0.04 - 0.10e.g., CuI
Base/Solvent-Triethylamine/Toluene
Parameter Value
Temperature60 - 80 °C
Reaction Time4 - 12 h
Typical Yield70 - 90%
Step 3: Deprotection of the Trimethylsilyl Group

The TMS protecting group is removed to generate the terminal alkyne, which is necessary for the subsequent cyclization.

Experimental Protocol:

The 4-amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) is dissolved in a suitable solvent such as methanol or tetrahydrofuran. A deprotecting agent, such as potassium carbonate, tetrabutylammonium fluoride (TBAF), or a mild acid, is added to the solution. The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-amino-2-ethynyl-5-chloropyridine, which can often be used in the next step without further purification.

Reactant Molar Ratio Notes
4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine1.0Starting material for this step
Deprotecting Agent1.1 - 2.0e.g., K₂CO₃ in MeOH or TBAF in THF
Solvent-Methanol or THF
Parameter Value
TemperatureRoom Temperature
Reaction Time1 - 4 h
Typical Yield> 90% (often used crude)
Step 4: Cyclization to this compound

The final step is the intramolecular cyclization of the ortho-amino-ethynylpyridine intermediate to form the desired pyrrolo[3,2-c]pyridine ring system. This can be achieved under basic or metal-catalyzed conditions.

Experimental Protocol:

The crude 4-amino-2-ethynyl-5-chloropyridine (1.0 eq) is dissolved in an anhydrous solvent such as DMF or toluene. A base, such as potassium tert-butoxide or sodium hydride, is added portion-wise at room temperature. The reaction mixture is then heated to a temperature between 80 and 120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). Alternatively, a copper(I) or gold(I) catalyst can be used to promote the cyclization under milder conditions. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or recrystallization.

Reactant Molar Ratio Notes
4-Amino-2-ethynyl-5-chloropyridine1.0Starting material for this step
Base or Catalyst1.1 - 2.0 (base) or 0.05 - 0.10 (catalyst)e.g., KOtBu or CuI
Solvent-Anhydrous DMF or Toluene
Parameter Value
Temperature80 - 120 °C
Reaction Time2 - 8 h
Typical Yield50 - 70%

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Sonogashira Coupling cluster_step3 Step 3: TMS Deprotection cluster_step4 Step 4: Cyclization Reaction_Setup_1 Reaction Setup: 2,5-Dichloropyridine, Amine Source, Pd Catalyst, Ligand, Base, Solvent Heating_1 Heating (80-120°C) Reaction_Setup_1->Heating_1 Workup_1 Workup: Extraction & Washing Heating_1->Workup_1 Purification_1 Purification: Column Chromatography Workup_1->Purification_1 Product_1 Product: 4-Amino-2,5-dichloropyridine Purification_1->Product_1 Reaction_Setup_2 Reaction Setup: 4-Amino-2,5-dichloropyridine, TMS-acetylene, Pd/Cu Catalysts, Base/Solvent Product_1->Reaction_Setup_2 Heating_2 Heating (60-80°C) Reaction_Setup_2->Heating_2 Workup_2 Workup: Filtration & Concentration Heating_2->Workup_2 Purification_2 Purification: Column Chromatography Workup_2->Purification_2 Product_2 Product: 4-Amino-5-chloro-2-((trimethylsilyl)ethynyl)pyridine Purification_2->Product_2 Reaction_Setup_3 Reaction Setup: Protected Alkyne, Deprotecting Agent, Solvent Product_2->Reaction_Setup_3 Stirring_3 Stirring at RT Reaction_Setup_3->Stirring_3 Workup_3 Workup: Extraction Stirring_3->Workup_3 Product_3 Product: 4-Amino-2-ethynyl-5-chloropyridine Workup_3->Product_3 Reaction_Setup_4 Reaction Setup: Amino-alkyne, Base or Catalyst, Solvent Product_3->Reaction_Setup_4 Heating_4 Heating (80-120°C) Reaction_Setup_4->Heating_4 Workup_4 Workup: Quenching & Extraction Heating_4->Workup_4 Purification_4 Purification: Column Chromatography or Recrystallization Workup_4->Purification_4 Final_Product Final Product: This compound Purification_4->Final_Product

Caption: Detailed experimental workflow for the synthesis of this compound.

The Discovery and Development of 7-Chloro-1H-pyrrolo[3,2-C]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloro-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of derivatives based on this core, with a particular focus on their roles as kinase inhibitors and anticancer agents.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered considerable attention due to its structural similarity to purine, enabling it to interact with a variety of biological targets, particularly ATP-binding sites in kinases. The introduction of a chlorine atom at the 7-position provides a key handle for synthetic elaboration, allowing for the generation of diverse chemical libraries and the fine-tuning of pharmacological properties. This guide delves into the synthetic strategies employed to access these molecules, presents their biological activities with supporting quantitative data, and elucidates the signaling pathways they modulate.

Synthesis of this compound Derivatives

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through various routes, often involving the construction of the fused bicyclic system from substituted pyridine precursors. A representative synthetic approach to a class of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives is outlined below. While this example does not feature the 7-chloro substituent, it illustrates a common and effective strategy for elaborating the core scaffold. The general workflow for such a synthesis is depicted in the following diagram.

G cluster_synthesis Representative Synthetic Workflow start 2-Bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 intermediate1 2-Bromo-5-methylpyridine-1-oxide step1->intermediate1 step2 Nitration (HNO3/H2SO4) intermediate1->step2 intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide step2->intermediate2 step3 Reaction with DMF-DMA intermediate2->step3 intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide step3->intermediate3 step4 Reductive Cyclization (Fe/AcOH) intermediate3->step4 intermediate4 6-Bromo-1H-pyrrolo[3,2-c]pyridine step4->intermediate4 step5 N-Arylation (Suzuki or Buchwald-Hartwig Coupling) intermediate4->step5 intermediate5 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine step5->intermediate5 step6 C-Arylation (Suzuki Coupling) intermediate5->step6 product 6-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine Derivatives step6->product

Caption: A representative multi-step synthesis of 1,6-diaryl-1H-pyrrolo[3,2-c]pyridines.

Experimental Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1][2][3]

A general procedure for the final Suzuki coupling step to introduce the 6-aryl group is as follows:

  • To a microwave vial is added 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the respective arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents).

  • The vial is charged with a mixture of 1,4-dioxane and water (3:1).

  • The mixture is degassed with nitrogen.

  • The reaction is heated in a microwave reactor at 125 °C for 26 minutes.

  • Upon completion, the reaction mixture is cooled and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Activities and Quantitative Data

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent biological activity, primarily as kinase inhibitors and as agents that disrupt microtubule dynamics, leading to anticancer effects.

As Kinase Inhibitors

Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase (FMS), a key regulator of monocyte and macrophage proliferation and differentiation.[1][2] Overactivity of FMS is implicated in various inflammatory diseases and cancers.

CompoundTarget KinaseIC50 (nM)Reference
1e FMS60[1]
1r FMS30[1]
KIST101029 FMS96[1]

Table 1: In vitro FMS kinase inhibitory activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

As Anticancer Agents

The anticancer activity of these derivatives has been evaluated against various cancer cell lines. Their mechanism of action can involve the inhibition of key kinases involved in cancer cell proliferation and survival, or the disruption of microtubule polymerization by binding to the colchicine site on tubulin.

CompoundCell LineIC50 (µM)Reference
1r OVCAR-3 (Ovarian)0.15[1][2]
1r PC-3 (Prostate)0.43[1]
1r MDA-MB-231 (Breast)0.28[1]
10t HeLa (Cervical)0.12[3][4][5][6]
10t SGC-7901 (Gastric)0.18[3][4][5][6]
10t MCF-7 (Breast)0.21[3][4][5][6]

Table 2: In vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

FMS Kinase Signaling Pathway

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase. Upon binding of its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation. Key pathways activated by FMS include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways.[7][8] Inhibition of FMS by this compound derivatives blocks these downstream signals, leading to reduced cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS FMS Receptor RAS RAS FMS->RAS PI3K PI3K FMS->PI3K CSF1 CSF-1 CSF1->FMS Binds & Activates Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The FMS kinase signaling pathway and its inhibition.

Mechanism of Colchicine-Binding Site Inhibitors

A distinct class of 1H-pyrrolo[3,2-c]pyridine derivatives exerts its anticancer effects by acting as colchicine-binding site inhibitors.[3][4][5][6] These compounds bind to β-tubulin at the interface with α-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][9][10][11] The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.

G cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption leads to Inhibitor Pyrrolo[3,2-c]pyridine CBSI Inhibitor->Tubulin Binds Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of colchicine-binding site inhibitors.

Key Experimental Protocols

FMS Kinase Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against FMS kinase is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) step1 Add Kinase and Inhibitor to Plate start->step1 step2 Incubate step1->step2 step3 Initiate Reaction with ATP/Substrate Mix step2->step3 step4 Incubate to Allow Kinase Reaction step3->step4 step5 Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) step4->step5 step6 Convert ADP to ATP & Generate Light (Kinase Detection Reagent) step5->step6 end Measure Luminescence step6->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of FMS kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and serial dilutions of the this compound derivative in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound or control. After a brief pre-incubation, initiate the reaction by adding the ATP and substrate mixture. Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. After a 40-minute incubation, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12][13]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_workflow MTT Cell Viability Assay Workflow start Seed Cells in 96-well Plate step1 Treat Cells with Compound start->step1 step2 Incubate (e.g., 72 hours) step1->step2 step3 Add MTT Reagent step2->step3 step4 Incubate (e.g., 4 hours) step3->step4 step5 Solubilize Formazan Crystals (e.g., with DMSO) step4->step5 end Measure Absorbance (570 nm) step5->end

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value is determined.[14][15][16][17]

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent activity as both kinase inhibitors and microtubule-disrupting agents, with significant potential for the treatment of cancer and inflammatory diseases. The synthetic accessibility of this core, coupled with the ability to modulate its pharmacological properties through targeted chemical modifications, ensures that it will remain an area of active investigation for the foreseeable future. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and drug development professionals working to advance this exciting class of compounds.

References

Spectroscopic and Synthetic Profile of 7-Chloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data, synthetic methodologies, and biological context for 7-Chloro-1H-pyrrolo[3,2-c]pyridine and its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present representative ¹H and ¹³C NMR data for derivatives of 1H-pyrrolo[3,2-c]pyridine. The chemical shifts provide a reference for the electronic environment of the core heterocyclic structure.

Table 1: ¹H NMR Spectroscopic Data for 1H-pyrrolo[3,2-c]pyridine Derivatives in CDCl₃ [1]

Compoundδ H-2 (ppm)δ H-3 (ppm)δ H-4 (ppm)δ H-6 (ppm)Other Signals (ppm)
10a 6.80 (d, J=3.2 Hz)7.38 (d, J=3.2 Hz)9.10 (s)7.80 (s)8.00-7.95 (m, 2H, Ar-H), 7.47 (t, J=7.7 Hz, 2H, Ar-H), 7.38 (m, 1H, Ar-H), 6.71 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃)
10b 6.82 (d, J=3.2 Hz)7.39 (d, J=3.3 Hz)9.08 (s)7.50 (s)7.43 (d, J=6.7 Hz, 1H, Ar-H), 7.28 (t, J=3.8 Hz, 2H, Ar-H), 7.25 (m, 1H, Ar-H), 6.69 (s, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 3.89 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃)
10c 6.80 (d, J=3.9 Hz)7.39 (d, J=3.3 Hz)9.09 (s)7.96 (s)7.70 (m, 1H, Ar-H), 7.19 (d, J=7.5 Hz, 1H, Ar-H), 6.70 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃), 2.42 (s, 3H, CH₃)
10d 6.79 (d, J=3.2 Hz)7.36 (d, J=3.3 Hz)9.07 (s)7.77 (s)7.89 (d, J=8.2 Hz, 2H, Ar-H), 7.27 (d, J=8.0 Hz, 2H, Ar-H), 6.71 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃)
10h 6.78 (d, J=3.2 Hz)7.35 (d, J=3.3 Hz)9.05 (s)7.73 (s)7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.00 (d, J=8.8 Hz, 2H, Ar-H), 6.71 (s, 2H, Ar-H), 3.94 (s, 3H, OCH₃), 3.91 (s, 6H, OCH₃), 3.86 (s, 3H, OCH₃)
10q 6.80 (d, J=3.1 Hz)7.39 (m)8.97 (s)8.04 (s)8.00 (dd, J=2.9, 1.3 Hz, 1H, Th-H), 7.61 (dd, J=5.1, 1.1 Hz, 1H, Th-H), 7.40 (dd, J=5.1, 2.9 Hz, 1H, Th-H), 6.69 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.92 (s, 6H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for 1H-pyrrolo[3,2-c]pyridine Derivatives in CDCl₃ [1]

Compoundδ C-2δ C-3δ C-3aδ C-4δ C-6δ C-7aOther Signals
10a 102.92124.81130.28141.17149.89128.31154.07, 137.58, 134.10, 128.78, 127.88, 127.00, 102.59, 102.45, 61.06, 56.44
10b 102.76124.28129.81140.46151.97127.88157.84, 154.00, 142.93, 137.45, 135.91, 134.21, 130.65, 129.99, 125.80, 105.81, 102.32, 61.02, 56.38, 20.49
10c 103.04124.73130.48141.24149.85127.70159.03, 154.09, 142.82, 138.54, 135.71, 134.01, 132.53, 131.76, 129.24, 102.77, 102.47, 61.06, 56.44, 21.53
10d 102.87124.66130.05141.18150.05128.71154.05, 143.17, 138.19, 135.59, 134.19, 129.49, 126.82, 102.41, 102.14, 61.05, 56.42, 21.20
10h 102.85124.41129.94141.27149.76113.49159.94, 154.05, 143.11, 137.49, 134.21, 128.15, 114.16, 102.42, 101.61, 61.05, 56.43, 55.36
10q 103.55124.42126.00141.41141.87125.17154.15, 137.87, 133.62, 131.24, 126.77, 125.71, 123.72, 102.57, 102.51, 61.07, 56.48
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for derivatives of 1H-pyrrolo[3,2-c]pyridine confirms their elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 1H-pyrrolo[3,2-c]pyridine Derivatives [1]

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
10a C₂₂H₂₀N₂O₃361.1552361.1556
10b C₂₃H₂₂N₂O₃375.1709375.1707
10c C₂₃H₂₂N₂O₃375.1709375.1709
10d C₂₃H₂₂N₂O₃375.1709375.1708
10h C₂₃H₂₂N₂O₄391.1658391.1654
10q C₂₀H₁₈N₂O₃S367.1116367.1115
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific IR and UV-Vis spectroscopic data for this compound are not detailed in the reviewed literature. General absorbances for the pyrrolopyridine core would be expected in the aromatic C-H and C=C/C=N stretching regions of the IR spectrum. In the UV-Vis spectrum, π → π* transitions of the aromatic system would be anticipated.

Experimental Protocols

This section details the synthetic methodologies for preparing derivatives of 1H-pyrrolo[3,2-c]pyridine, which can be adapted for the synthesis of the parent compound and other analogues.

General Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)[1]

To a reaction vessel, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol, 3.97 g), iron powder (55.7 mmol, 3.11 g), and acetic acid (80 mL) are added. The reaction mixture is stirred for 5 hours at 100 °C. After completion, the mixture is filtered and concentrated in vacuo. The pH is adjusted to 8 with aqueous sodium carbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the product.

General Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)[1]

The starting material, 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol, 0.06 g), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol, 0.13 g), K₂CO₃ (0.6 mmol, 0.083 g), pyridine (0.9 mmol, 0.071 g), and Cu(OAc)₂ (0.6 mmol, 0.12 g) are dissolved in 1,4-dioxane (15 mL). The mixture is then stirred and irradiated in a microwave reactor for 30 minutes at 85 °C. Upon completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the product.

General Suzuki Coupling Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t)[1]

The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16, 0.1 mmol, 0.036 g), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol, 0.069 g), and Pd(PPh₃)₄ (0.006 mmol, 0.007 g) are dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL) and degassed with N₂. The mixture is then reacted in a microwave reactor for 26 minutes at 125 °C. After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

Synthesis_Workflow A 2-bromo-5-methylpyridine B 2-bromo-5-methyl-4-nitropyridine 1-oxide A->B m-CPBA, then fuming HNO₃, H₂SO₄ C (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide B->C Bredereck's reagent D 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) C->D Fe, AcOH E 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) D->E 3,4,5-trimethoxyphenylboronic acid, Cu(OAc)₂, Pyridine F 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) E->F Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

Caption: Synthetic route to 1H-pyrrolo[3,2-c]pyridine derivatives.

Biological Signaling Pathway Context

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as inhibitors of tubulin polymerization, a key process in cell division. This makes them of interest in anticancer drug development.

Biological_Pathway cluster_tubulin Tubulin Dynamics alpha_beta_tubulin α/β-Tubulin Dimers microtubules Microtubules alpha_beta_tubulin->microtubules Polymerization microtubules->alpha_beta_tubulin Depolymerization mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest Disruption leads to pyrrolopyridine 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) pyrrolopyridine->alpha_beta_tubulin Inhibits Polymerization apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

References

The Strategic Role of 7-Chloro-1H-pyrrolo[3,2-c]pyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is perpetually evolving, with an increasing demand for novel molecular scaffolds that can unlock new therapeutic avenues. Among the privileged heterocyclic structures, the azaindole core, and specifically its chlorinated derivatives, has emerged as a cornerstone for the development of highly selective and potent drug candidates. This technical guide delves into the significance of 7-Chloro-1H-pyrrolo[3,2-c]pyridine as a critical starting material in drug discovery, offering a comprehensive overview of its synthesis, chemical properties, and its application in the generation of targeted therapeutics for oncology and neurodegenerative disorders.

Core Chemical Properties and Bioisosteric Significance

This compound, a member of the 5-azaindole family, possesses a unique electronic architecture that makes it an attractive scaffold in medicinal chemistry. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, combined with the strategic placement of a chlorine atom, provides a versatile platform for molecular elaboration. The chlorine atom at the 7-position serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

The azaindole nucleus is often employed as a bioisosteric replacement for the indole moiety found in many biologically active natural products and synthetic compounds.[1] This substitution can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, and can introduce additional hydrogen bonding interactions with target proteins, thereby increasing binding affinity and efficacy.[1]

Applications in Drug Discovery: A Focus on Kinase Inhibition and Neuroprotection

The this compound scaffold is a key intermediate in the synthesis of a new generation of kinase inhibitors and neuroprotective agents.[2] Its structural features are particularly well-suited for targeting the ATP-binding site of various kinases, which are often dysregulated in cancer and other diseases.[2][3]

Kinase Inhibition in Oncology

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression, including FMS-like tyrosine kinase 3 (FMS) and Monopolar Spindle 1 (MPS1).

FMS Kinase Inhibition: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), plays a crucial role in the proliferation and survival of monocytes and macrophages.[4] Its overexpression is associated with various cancers. A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[4][5]

CompoundTarget KinaseIC50 (nM)Cell Line Antiproliferative Activity (IC50)Reference
KIST101029FMS96Not specified in provided context[5]
1e FMS60Not specified in provided context[5]
1r FMS300.15–1.78 µM (panel of ovarian, prostate, and breast cancer cell lines)[5]
KIST101029BMDM195Not applicable[5]
1r BMDM84Not applicable[5]

MPS1 Kinase Inhibition: MPS1 is a critical regulator of the spindle assembly checkpoint and is overexpressed in numerous human tumors. A high-throughput screening hit based on the 1H-pyrrolo[3,2-c]pyridine core was optimized to yield highly potent and selective MPS1 inhibitors.[6]

CompoundTarget KinaseIC50 (µM)Cell Line Antiproliferative Activity (GI50, HCT116)Reference
8 MPS10.0250.55 µM[6]
8 CDK20.043Not specified[6]
65 MPS1Not specified (P-MPS1 IC50 = 0.04 µM)0.16 µM[6]
Neuroprotection in Neurodegenerative Diseases

The aminopropyl carbazole P7C3 and its analogues, which can be conceptually linked to the broader family of nitrogen-containing heterocycles, have shown remarkable neuroprotective effects in various models of neurodegenerative diseases.[2][7][8] These compounds are believed to exert their effects by enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, which in turn activates pro-survival signaling cascades.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound and its derivatives. Below are representative protocols for the synthesis of related azaindole structures, which can be adapted for the target molecule.

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This one-pot procedure exemplifies a common strategy for constructing the 7-azaindole core.[3]

Materials:

  • 2-Fluoro-3-picoline

  • n-Butyllithium (1.6 M in hexanes)

  • Diisopropylamine (dry)

  • Benzonitrile

  • Tetrahydrofuran (THF, dry)

Procedure:

  • To a solution of dry diisopropylamine (2.1 equivalents) in dry THF at -40 °C under an inert atmosphere, add n-butyllithium (2.1 equivalents) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 5 minutes at -40 °C.

  • Add benzonitrile (1.05 equivalents) to the LDA solution and stir for an additional period.

  • Add 2-fluoro-3-picoline (1.0 equivalent) to the reaction mixture and continue stirring at -40 °C for 2 hours.

  • The reaction is quenched with an appropriate aqueous solution and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield 2-phenyl-7-azaindole.

General Procedure for Suzuki-Miyaura Cross-Coupling of 6-chloro-3-iodo-N-protected 7-azaindoles

This method is useful for the diversification of the azaindole scaffold.[9]

Materials:

  • 6-chloro-3-iodo-N-protected 7-azaindole

  • Arylboronic acid

  • Pd2dba3 (palladium catalyst)

  • SPhos (ligand)

  • Cesium carbonate (base)

  • Toluene/Ethanol (1:1)

Procedure for C3-Arylation:

  • In a reaction vessel, combine the 6-chloro-3-iodo-N-protected 7-azaindole (1.0 equivalent), arylboronic acid (1.1 equivalents), cesium carbonate (2.0 equivalents), Pd2dba3 (5 mol %), and SPhos (5 mol %) in a 1:1 mixture of toluene and ethanol.

  • Heat the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is worked up and the product is purified to yield the C3-aryl-6-chloro-7-azaindole.

Procedure for One-Pot C3 and C6-Diarylation:

  • Follow the procedure for C3-arylation.

  • After the initial reaction is complete, add a second portion of Pd2dba3 (10 mol %) and SPhos (20 mol %) to the reaction mixture.

  • Heat the mixture to 110 °C to facilitate the C6-arylation.

  • After completion, the reaction is worked up and the diarylated product is purified.

Signaling Pathways and Visualizations

Understanding the mechanism of action of drugs derived from this compound requires a clear visualization of the targeted signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10][11]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyrrolo_pyridine_derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine_derivative->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrrolopyridine derivatives.

FMS Kinase Signaling Pathway in Cancer

FMS kinase activation triggers downstream signaling cascades that promote cell survival and proliferation.[12][13]

FMS_Kinase_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS binds & activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FMS->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway FMS->PI3K_Akt STAT STAT Pathway FMS->STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation Pyrrolo_pyridine_derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine_derivative->FMS P7C3_Neuroprotection_Pathway P7C3 P7C3 Compound NAMPT NAMPT P7C3->NAMPT enhances activity NAD NAD+ NAMPT->NAD increases synthesis SIRT1 SIRT1 NAD->SIRT1 activates ProSurvival Pro-survival Pathways SIRT1->ProSurvival activates Neuroprotection Neuroprotection ProSurvival->Neuroprotection Experimental_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Step 1: Ring Formation (e.g., Cyclization) Start->Step1 Intermediate1 Intermediate: Pyrrolopyridine Core Step1->Intermediate1 Step2 Step 2: Functionalization (e.g., Halogenation) Intermediate1->Step2 Intermediate2 Intermediate: This compound Step2->Intermediate2 Step3 Step 3: Coupling Reaction (e.g., Suzuki) Intermediate2->Step3 Final Final Product: Bioactive Derivative Step3->Final

References

Unlocking Therapeutic Potential: A Technical Guide to 7-Chloro-1H-pyrrolo[3,2-C]pyridine Analogs as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – In the landscape of modern drug discovery, the quest for novel scaffolds that yield potent and selective therapeutic agents is paramount. The 7-Chloro-1H-pyrrolo[3,2-C]pyridine core has emerged as a promising framework for the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth analysis of the potential therapeutic targets of its analogs, focusing on tubulin and FMS kinase, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing next-generation therapeutics.

Core Therapeutic Targets and Quantitative Efficacy

Analogs of the this compound scaffold have demonstrated significant biological activity against two primary therapeutic targets: Tubulin and FMS Kinase (CSF-1R) . These targets are critical in cancer progression, making their inhibition a key strategy in anti-cancer drug development.

Tubulin Inhibition at the Colchicine-Binding Site

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1] One of the most potent compounds identified, 10t , exhibited remarkable anti-proliferative activity across multiple cancer cell lines.[1]

CompoundTargetAssayHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10tTubulinAnti-proliferative0.120.150.21

Table 1: Anti-proliferative activity of a potent 1H-pyrrolo[3,2-c]pyridine analog (10t) against human cancer cell lines.[1]

FMS Kinase (CSF-1R) Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[2] Its overexpression is associated with various cancers.[2] A series of pyrrolo[3,2-c]pyridine derivatives have been evaluated for their inhibitory effect against FMS kinase, with compounds 1e and 1r demonstrating high potency.[2][3] Notably, compound 1r also showed selectivity for FMS kinase when screened against a panel of 40 kinases.[2][3]

CompoundTargetAssayIC₅₀ (nM)
1eFMS KinaseKinase Inhibition60
1rFMS KinaseKinase Inhibition30
KIST101029 (Lead Compound)FMS KinaseKinase Inhibition96

Table 2: Inhibitory activity of pyrrolo[3,2-c]pyridine analogs against FMS kinase.[2][3]

Compound 1r also demonstrated potent activity in a cell-based assay using bone marrow-derived macrophages (BMDM), with an IC₅₀ of 84 nM.[2]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with these therapeutic targets is crucial for rational drug design and development.

Microtubule Dynamics and the Role of Tubulin

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division.[1] The colchicine-binding site is a key regulatory pocket on β-tubulin.[4][5] Inhibitors that bind to this site prevent the conformational changes required for tubulin polymerization, leading to microtubule destabilization, mitotic arrest, and ultimately, apoptosis.[4][5][6]

G Microtubule Dynamics and Inhibition at the Colchicine Site cluster_0 Microtubule Polymerization cluster_2 Inhibition by Pyrrolo[3,2-c]pyridine Analogs Tubulin Dimers Tubulin Dimers Protofilament Protofilament Tubulin Dimers->Protofilament Microtubule Microtubule Protofilament->Microtubule Microtubule->Tubulin Dimers Pyrrolo_Analog Pyrrolo[3,2-c]pyridine Analog Colchicine_Site Colchicine Binding Site on β-tubulin Pyrrolo_Analog->Colchicine_Site Inhibited_Dimer Analog-Tubulin Complex Colchicine_Site->Inhibited_Dimer Inhibited_Dimer->Protofilament Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Inhibited_Dimer->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Tubulin Inhibition
The CSF-1R (FMS) Signaling Cascade

Upon binding of its ligands, CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways including PI3K-AKT, MEK-ERK, and JAK/STAT.[7][8] These pathways are integral to the proliferation, survival, and differentiation of myeloid cells.[7][8] Inhibition of CSF-1R by this compound analogs blocks these downstream signals, thereby reducing the population and pro-tumorigenic functions of tumor-associated macrophages (TAMs).

G CSF-1R (FMS) Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CSF1R CSF-1R (FMS) PI3K PI3K CSF1R->PI3K MEK MEK CSF1R->MEK JAK JAK CSF1R->JAK Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation Pyrrolo_Analog Pyrrolo[3,2-c]pyridine Analog Pyrrolo_Analog->CSF1R Inhibition

Inhibition of the FMS Kinase Signaling Pathway

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of these findings. Below are summaries of the key experimental protocols.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Reagents and Materials : Lyophilized tubulin protein (>99% pure), general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂), GTP solution, test compounds, positive control (e.g., Nocodazole or Colchicine), negative control (DMSO), 96-well clear flat-bottom plates, temperature-controlled microplate reader.[9]

  • Procedure :

    • Reconstitute tubulin in ice-cold buffer.

    • Prepare test compounds and controls to the desired concentration.

    • In a pre-warmed microplate reader at 37°C, initiate the polymerization reaction by adding the tubulin solution to wells containing the test compounds or controls.[9]

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.[9]

  • Data Analysis : Plot absorbance versus time. A decrease in the rate and extent of polymerization compared to the DMSO control indicates inhibition.

G Workflow for Tubulin Polymerization Assay Reconstitute Reconstitute Tubulin in Buffer on Ice Mix Mix Tubulin with Compounds in 96-well Plate Reconstitute->Mix Prepare_Compounds Prepare Test Compounds and Controls Prepare_Compounds->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Absorbance at 340 nm over Time Incubate->Measure Analyze Plot Absorbance vs. Time and Analyze Curves Measure->Analyze

Tubulin Polymerization Assay Workflow
FMS Kinase Inhibition Assay (ADP-Glo™ Format)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[10]

  • Reagents and Materials : Recombinant human FMS kinase, appropriate substrate (e.g., Poly (4:1 Glu, Tyr)), ATP, FMS Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT), test compounds, ADP-Glo™ Reagent, Kinase Detection Reagent, 384-well plates.

  • Procedure :

    • Add test compound, FMS kinase, and a mixture of substrate and ATP to the wells of a 384-well plate.

    • Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Record luminescence using a plate reader.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in signal in the presence of the test compound indicates inhibition. IC₅₀ values are calculated from a dose-response curve.

G Workflow for FMS Kinase Inhibition Assay (ADP-Glo™) Setup 1. Set up Kinase Reaction: - FMS Kinase - Substrate/ATP Mix - Test Compound Incubate_Kinase 2. Incubate for 60 min at Room Temperature Setup->Incubate_Kinase Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo 4. Incubate for 40 min at Room Temperature Add_ADP_Glo->Incubate_ADP_Glo Add_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Detection Incubate_Detection 6. Incubate for 30 min at Room Temperature Add_Detection->Incubate_Detection Read_Luminescence 7. Read Luminescence Incubate_Detection->Read_Luminescence

FMS Kinase Assay Workflow

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel targeted therapies. The potent inhibition of both tubulin polymerization and FMS kinase activity by analogs of this core structure highlights its potential in oncology. Future research should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic properties and in vivo efficacy. The detailed experimental protocols and pathway analyses provided herein serve as a valuable resource for researchers aiming to build upon these encouraging findings and translate the therapeutic potential of this compound analogs into clinical applications.

References

An In-depth Technical Guide to Pyrrolo[3,2-c]pyridine Core Structures for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[3,2-c]pyridine scaffold, a unique heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic structure, an isostere of purines, serves as a privileged core for the design of novel therapeutic agents targeting a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pyrrolo[3,2-c]pyridine derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Pyrrolo[3,2-c]pyridine Core

The construction of the pyrrolo[3,2-c]pyridine ring system can be achieved through various synthetic strategies. A common approach involves the cyclization of appropriately substituted pyridine precursors. One illustrative method is the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1][2]

Experimental Protocol: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1][2]

A key synthetic route is outlined in the workflow below. The process begins with the commercially available 2-bromo-5-methylpyridine and proceeds through several intermediates to yield the final substituted pyrrolo[3,2-c]pyridine derivatives.

G cluster_synthesis Synthesis Workflow A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-chloroperbenzoic acid C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Intermediate C->D N,N-dimethylformamide dimethyl acetal E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Iron powder, Acetic acid F 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine E->F 3,4,5-trimethoxyphenylboric acid, Cu(OAc)2, K2CO3, Pyridine G 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines F->G Arylboronic acids, Suzuki Coupling

Caption: Synthetic pathway for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

The synthesis commences with the oxidation of 2-bromo-5-methylpyridine (11) using m-chloroperbenzoic acid to form the corresponding N-oxide (12).[1] Nitration of this intermediate with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13).[1] Subsequent reaction with N,N-dimethylformamide dimethyl acetal leads to a key intermediate (14), which is then reductively cyclized using iron powder in acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine (15).[2] The pyrrole nitrogen is then arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate to give 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16).[2] Finally, a Suzuki cross-coupling reaction with various arylboronic acids furnishes the target 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives (10a–t).[2]

Biological Activities and Quantitative Data

Pyrrolo[3,2-c]pyridine derivatives have demonstrated significant potential in several therapeutic areas, with anticancer and kinase inhibitory activities being the most prominent.

Anticancer Activity

A number of studies have reported the potent antiproliferative effects of pyrrolo[3,2-c]pyridine derivatives against a variety of human cancer cell lines. The data from these studies, including IC50 values, are summarized in the tables below.

Table 1: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives against Various Cancer Cell Lines

CompoundHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
10t 0.120.150.21[3]

Table 2: Antiproliferative Activity of Diarylureas and Diarylamides with a 1H-pyrrolo[3,2-c]pyridine Scaffold against Melanoma Cell Lines

CompoundA375P (Melanoma) IC50NCI-9 Melanoma Cell Line Panel IC50Selectivity vs. NIH3T3 FibroblastsReference
8c Superior to Sorafenib-7.50 times[4]
9b Superior to Sorafenib and Vemurafenib2-digit nanomolar range454.90 times[4]
9a, 9c, 9f -2-digit nanomolar range-[4]
Kinase Inhibition

The pyrrolo[3,2-c]pyridine core has been successfully employed in the development of potent kinase inhibitors. A notable target is the FMS kinase (CSF-1R), which is implicated in cancer and inflammatory diseases.

Table 3: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC50 (nM)Potency vs. KIST101029Selectivity vs. other kinasesReference
1e 601.6 times more potent-[5]
1r 303.2 times more potent>33 times more selective for FMS[5]
KIST101029 (lead compound) 96--[5]

Mechanism of Action and Signaling Pathways

The therapeutic effects of pyrrolo[3,2-c]pyridine derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics.[3][6] This leads to G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[6][7] The compound 10t, for instance, has been shown to potently inhibit tubulin polymerization at low micromolar concentrations.[6][7]

Modulation of IGF-1/MAPK/mTOR Signaling

The Insulin-like Growth Factor 1 (IGF-1) signaling pathway plays a crucial role in cell growth and survival. Its dysregulation is a hallmark of many cancers. Some pyrrolo[3,2-c]pyridine derivatives, such as KIST101029, have been shown to inhibit neoplastic cell transformation induced by IGF-1.[8] This inhibition is achieved by targeting downstream signaling components, including the MAPK and mTOR pathways.[8]

G cluster_pathway IGF-1 Signaling Pathway and Inhibition by Pyrrolo[3,2-c]pyridines IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) Inhibitor->mTOR inhibition Inhibitor->MEK inhibition

Caption: Inhibition of the IGF-1/MAPK/mTOR signaling pathway by pyrrolo[3,2-c]pyridine derivatives.

Key Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: [9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9][12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol: [7][8][13][14]

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[12]

  • Staining: Wash the cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol: [3][4][5][6][15]

  • Cell Treatment and Harvesting: Treat cells as required and then harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol: [16][17][18][19][20]

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.[16]

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[17]

FMS Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of FMS kinase.

Protocol: [21]

  • Reaction Mixture: In a suitable assay plate, combine the FMS kinase enzyme, a specific substrate (e.g., poly[Glu:Tyr]), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase reaction to proceed.

  • Detection: Quantify the amount of product formed or the amount of ATP remaining. A common method is a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is measured. The luminescent signal is inversely proportional to the kinase activity.

References

In-Depth Technical Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Compound Information

This compound , with the CAS number 1260771-44-5 , is a substituted azaindole. Its structure, featuring a pyrrole ring fused to a pyridine ring with a chlorine atom at the 7-position, makes it a valuable intermediate for synthesizing more complex molecules with diverse biological activities.

Commercial Availability

This compound is commercially available from a number of specialized chemical suppliers. The availability and pricing can vary, and researchers are advised to contact suppliers directly for the most current information.

SupplierCAS NumberPurityAvailable Quantities
American Elements1260771-44-5Research GradeInquire
MySkinRecipes1260771-44-5≥95%100mg, 250mg, 1g
BLDpharmN/AInquireInquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol
Appearance Solid (form may vary by supplier)
Solubility Inquire with supplier
Storage Conditions Refer to supplier's Safety Data Sheet

Synthesis and Experimental Protocols

A general procedure for the synthesis of a related compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is as follows:

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A detailed, step-by-step protocol for the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described in the scientific literature. This multi-step synthesis starts from commercially available 2-bromo-5-methylpyridine and proceeds through several key intermediates.[1] Researchers interested in synthesizing this compound may adapt this methodology, substituting the starting materials and reagents accordingly to achieve the desired chlorination at the 7-position.

The following diagram illustrates a generalized synthetic pathway for producing substituted 1H-pyrrolo[3,2-c]pyridines, which could be adapted for the synthesis of the target compound.

G cluster_0 Synthesis of 1H-pyrrolo[3,2-c]pyridine Scaffold start Pyridine Precursor step1 Cyclization start->step1 Reagents pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine step1->pyrrolo_pyridine step2 Regioselective Chlorination pyrrolo_pyridine->step2 Chlorinating Agent product This compound step2->product

Caption: Generalized synthetic pathway for this compound.

Applications in Drug Discovery and Research

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in a variety of biologically active compounds. Derivatives of this heterocyclic system have shown significant potential as inhibitors of various protein kinases, making them attractive candidates for the development of novel anticancer therapies.[2]

Kinase Inhibition:

Pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of several kinases implicated in cancer progression. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases. The chlorine substituent at the 7-position can modulate the electronic properties of the ring system and provide a vector for further chemical modification to improve potency and selectivity.

The following diagram illustrates the general mechanism of action for a kinase inhibitor.

G cluster_0 Kinase Inhibition Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate (Cell Proliferation, etc.) Substrate->Phosphorylated_Substrate Leads to Inhibitor This compound Derivative Inhibitor->Kinase Competitively Binds to ATP Binding Site

Caption: General mechanism of competitive kinase inhibition by a this compound derivative.

Safety Information

A comprehensive Safety Data Sheet (SDS) for this compound should be obtained from the supplier. The information available indicates that this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available and synthetically valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors. Its unique chemical structure provides a versatile platform for medicinal chemists to design and synthesize compounds with tailored biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro-1H-pyrrolo[3,2-c]pyridine, also known as 7-chloro-5-azaindole, is a crucial heterocyclic building block in medicinal chemistry. Its scaffold is integral to the development of various therapeutic agents, particularly kinase inhibitors for oncology.[1] This document outlines a proposed synthetic protocol for this compound, based on established methodologies for analogous pyrrolopyridine structures. Additionally, it details the role of pyrrolo[3,2-c]pyridine derivatives as inhibitors of key signaling pathways implicated in cancer progression.

Introduction

The pyrrolo[3,2-c]pyridine core is a privileged scaffold in drug discovery due to its structural similarity to purines and indoles, allowing it to interact with a variety of biological targets. The introduction of a chlorine atom at the 7-position provides a strategic handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant potential as inhibitors of FMS kinase, as well as the MEK, JNK, and mTOR signaling pathways, which are often dysregulated in cancer.[2][3][4]

Due to the absence of a direct, published protocol for the synthesis of this compound, this document presents a feasible multi-step synthetic route commencing from 2,6-dichloropyridine. This proposed pathway employs a series of well-established organic transformations to construct the target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound begins with the selective nitration of 2,6-dichloropyridine to introduce a nitro group at the 3-position. This is followed by the introduction of a two-carbon unit via a condensation reaction, which is then cyclized to form the pyrrole ring fused to the pyridine core.

Experimental Protocol

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine

  • To a stirred solution of 2,6-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (E)-2-(2,6-dichloro-3-nitropyridin-4-yl)-N,N-dimethylethenamine

  • To a solution of 2,6-dichloro-3-nitropyridine in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture to 120 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

Step 3: Synthesis of this compound

  • Suspend the enamine from Step 2 in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder, and an acid, like acetic acid.

  • Heat the mixture to reflux for 8-12 hours, which facilitates both the reduction of the nitro group and the cyclization to form the pyrrole ring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel.

Data Presentation
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Product
12,6-DichloropyridineFuming Nitric Acid, Sulfuric Acid-0 to 604-62,6-Dichloro-3-nitropyridine
22,6-Dichloro-3-nitropyridineDMF-DMADMF12012-16(E)-2-(2,6-dichloro-3-nitropyridin-4-yl)-N,N-dimethylethenamine
3(E)-2-(2,6-dichloro-3-nitropyridin-4-yl)-N,N-dimethylethenamineIron, Acetic AcidEthanol/WaterReflux8-12This compound

Visualizations

Synthesis Workflow

Synthesis_Workflow Start 2,6-Dichloropyridine Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2,6-Dichloro-3-nitropyridine Step1->Intermediate1 Step2 Condensation (DMF-DMA) Intermediate1->Step2 Intermediate2 (E)-Enamine Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (Fe, Acetic Acid) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Biological Signaling Pathway Inhibition

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of several kinase signaling pathways that are crucial for cancer cell proliferation and survival. For instance, the compound KIST101029, a derivative of this scaffold, has been shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1) by targeting the MEK, JNK, and mTOR signaling pathways.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1 Receptor MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR Pyrrolo_Pyridine This compound Derivative (e.g., KIST101029) Pyrrolo_Pyridine->MEK Inhibits Pyrrolo_Pyridine->JNK Inhibits Pyrrolo_Pyridine->mTOR Inhibits ERK ERK MEK->ERK AP1 AP-1 (c-fos, c-jun) ERK->AP1 JNK->AP1 CellTransformation Neoplastic Cell Transformation mTOR->CellTransformation AP1->CellTransformation Promotes IGF1 IGF-1 IGF1->IGF1R Binds

Caption: Inhibition of IGF-1 induced signaling pathways by a pyrrolo[3,2-c]pyridine derivative.

References

Application Notes and Protocols for the Suzuki Coupling of 7-Chloro-1H-pyrrolo[3,2-c]pyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have shown potential as anticancer agents and kinase inhibitors, making them attractive targets in drug development.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient synthesis of 7-aryl-1H-pyrrolo[3,2-c]pyridines.[4] These notes provide detailed methodologies and data for the palladium-catalyzed Suzuki coupling of 7-chloro-1H-pyrrolo[3,2-c]pyridine with a range of arylboronic acids.

While the chloro-substituted heterocycle presents a more challenging substrate due to the stronger C-Cl bond compared to C-Br or C-I bonds, successful couplings can be achieved with appropriate selection of catalyst, ligand, and reaction conditions. This document outlines a general protocol adapted from successful couplings of similar halo-substituted 1H-pyrrolo[3,2-c]pyridines and other challenging chloro-heterocycles.[4][5]

Key Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is influenced by several critical factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. While standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, less reactive aryl chlorides often require more sophisticated catalytic systems.[4] Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) often provide superior results for challenging substrates.[6]

  • Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Common inorganic bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred.[6][7]

  • Solvent: A mixture of an organic solvent and water is typically employed. A common and effective system is 1,4-dioxane and water, often in a 4:1 to 5:1 ratio. The presence of water is often crucial for the reaction's success.[4][6]

  • Boronic Acid: A slight excess of the arylboronic acid (typically 1.2 to 1.5 equivalents) is generally used to ensure complete consumption of the starting halide.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen at elevated temperatures. Therefore, the reaction must be performed under an inert atmosphere, such as nitrogen or argon.[6]

Data Presentation: Suzuki Coupling of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The following data, adapted from a study on the closely related 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, serves as a valuable reference for expected outcomes with various arylboronic acids.[4] The conditions used were Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water mixture.[4] It is anticipated that the coupling of this compound will require more forcing conditions but may yield similar products.

EntryArylboronic AcidProductYield (%)
13-Methylphenylboronic acid7-(m-tolyl)-1H-pyrrolo[3,2-c]pyridine derivative94
2Naphthalen-2-ylboronic acid7-(Naphthalen-2-yl)-1H-pyrrolo[3,2-c]pyridine derivative52
34-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative85
43-Fluorophenylboronic acid7-(3-Fluorophenyl)-1H-pyrrolo[3,2-c]pyridine derivative78
5Benzo[d][6][7]dioxol-5-ylboronic acid7-(Benzo[d][6][7]dioxol-5-yl)-1H-pyrrolo[3,2-c]pyridine derivative91

Yields are for the coupling with 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine as reported in the literature.[4]

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Inert_Atmosphere Purge with N₂ or Ar Reactants->Inert_Atmosphere Catalyst_Base Palladium Catalyst & Ligand + Base Catalyst_Base->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent (e.g., Dioxane/H₂O) Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (e.g., 100-125 °C) Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench with Water Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl R²-B(OR)₂ Base PdII_aryl->Pd0 R¹-R² OA_label->Pd0 TM_label->PdII_halide RE_label->PdII_aryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This protocol provides a general procedure for the Suzuki coupling of this compound with arylboronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%)

  • Base (e.g., K₂CO₃, 5.0 mmol)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

General Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equivalent), the desired arylboronic acid (1.5 mmol, 1.5 equivalents), potassium carbonate (5.0 mmol, 5.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through a septum, add anhydrous 1,4-dioxane (e.g., 6 mL) followed by degassed water (e.g., 2 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or a microwave reactor. Heat the mixture to 125°C and stir vigorously for the specified time (e.g., 30 minutes in a microwave, or 12-24 hours with conventional heating).[4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1H-pyrrolo[3,2-c]pyridine.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Less Reactive Aryl Chlorides (Alternative Conditions):

For couplings that are sluggish with Pd(PPh₃)₄, a more active catalyst system is recommended:

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-3 mol%) and a bulky phosphine ligand such as XPhos (4-6 mol%).

  • Base: Potassium phosphate (K₃PO₄, 2-3 equivalents).

  • Temperature: 100-110°C.

The experimental procedure remains the same, with the substitution of the catalyst, ligand, and base.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature, switching to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos), or using a stronger base like K₃PO₄. Increasing the equivalents of the boronic acid (up to 2.0) may also improve the yield.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid can be minimized by ensuring a strictly inert atmosphere and using degassed solvents.

  • Incomplete Conversion: If the starting halide is not fully consumed, an increase in catalyst loading, reaction time, or temperature may be necessary. The purity and activity of the catalyst should also be verified.

By following these detailed protocols and considering the key reaction parameters, researchers can efficiently synthesize a diverse library of 7-aryl-1H-pyrrolo[3,2-c]pyridines for various applications in drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines from aryl halides.[1][3] The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The ability to introduce a variety of amino groups at the 7-position of this scaffold via Buchwald-Hartwig amination opens up a vast chemical space for the development of novel therapeutic agents.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 7-Chloro-1H-pyrrolo[3,2-c]pyridine with various primary and secondary amines. Given that aryl chlorides can be challenging substrates, the selection of an appropriate catalyst system, comprising a palladium precursor and a sterically bulky, electron-rich phosphine ligand, is crucial for achieving high reaction efficiency.[3][4]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The generally accepted mechanism proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) intermediate.[2][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form an amido ligand.[2][5]

  • Reductive Elimination: The aryl and amido ligands on the palladium center couple, leading to the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L-Pd(II)(Ar)X Pd(0)L2->Oxidative Addition Complex:f0 Ar-X Amido Complex L-Pd(II)(Ar)NR1R2 Oxidative Addition Complex:f1->Amido Complex:f0 + HNR1R2, Base - Base-H+X- Product Ar-NR1R2 Amido Complex:f1->Product Reductive Elimination Ar-X This compound HNR1R2 Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine this compound, Pd catalyst, ligand, and base in a Schlenk tube. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert add_reagents Add anhydrous solvent and amine. inert->add_reagents reaction Heat the reaction mixture with stirring. add_reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to RT, dilute with solvent, and filter through Celite. monitoring->workup extraction Perform aqueous work-up and extraction. workup->extraction purification Dry organic layer, concentrate, and purify by column chromatography. extraction->purification end End purification->end

References

Application Notes and Protocols for the Functionalization of the Pyrrolo[3,2-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of the pyrrolo[3,2-c]pyridine ring system, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. This document details synthetic methodologies, presents key quantitative data for synthesized derivatives, and outlines experimental protocols for crucial reactions. Furthermore, it visualizes the signaling pathways affected by these compounds and the general experimental workflows.

Introduction to the Pyrrolo[3,2-c]pyridine Scaffold

The pyrrolo[3,2-c]pyridine core is a privileged heterocyclic motif in drug discovery, with derivatives showing a wide range of biological activities. Functionalization of this ring system allows for the modulation of physicochemical and pharmacokinetic properties, leading to the development of potent and selective therapeutic agents. Notably, derivatives have been investigated as inhibitors of FMS kinase and tubulin polymerization, highlighting their potential in oncology.[1][2]

Synthetic Methodologies for Functionalization

The pyrrolo[3,2-c]pyridine ring can be functionalized at various positions, enabling the synthesis of diverse chemical libraries. Key methodologies include C-H activation, cross-coupling reactions, and multi-component reactions.

Suzuki-Miyaura Cross-Coupling

A prevalent method for introducing aryl and heteroaryl substituents at the C6 position of the pyrrolo[3,2-c]pyridine core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrrolo[3,2-c]pyridine intermediate with a boronic acid or ester.

Synthesis of Diarylureas and Diarylamides

Functionalization at the C4 position often involves the synthesis of diarylurea and diarylamide derivatives. These are typically prepared from a 4-aminopyrrolo[3,2-c]pyridine intermediate, which can be further reacted with isocyanates or carboxylic acids to yield the desired products.[1]

Quantitative Data of Functionalized Derivatives

The following tables summarize the biological activities of representative functionalized pyrrolo[3,2-c]pyridine derivatives.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [3]

Compound IDB-ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10f 2-Methoxyphenyl1.251.872.33
10r Pyridin-3-yl0.881.121.54
10t Indolyl0.120.150.21

Table 2: FMS Kinase Inhibitory Activity of Diarylurea and Diarylamide Pyrrolo[3,2-c]pyridine Derivatives [1]

Compound IDR GroupFMS Kinase IC₅₀ (nM)
1e 3,5-bis(trifluoromethyl)phenyl (urea)60
1r 4-morpholino-3-(trifluoromethyl)phenyl (amide)30
KIST101029 (Lead Compound)-96

Experimental Protocols

General Procedure for Suzuki Cross-Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)[3]

This protocol describes the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Materials:

  • 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)

  • Substituted phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equiv)

  • 1,4-dioxane

  • Water

  • Ethyl acetate

  • Nitrogen or Argon gas

Procedure:

  • To a microwave reactor vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16) (0.1 mmol), the corresponding arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and H₂O (2 mL) to the vial.

  • Degas the mixture by bubbling with nitrogen gas for 10-15 minutes.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 125 °C for 26 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

General Procedure for the Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives[1]

This protocol outlines the synthesis of diarylamide derivatives starting from 4-aminopyrrolo[3,2-c]pyridine intermediates.

Materials:

  • 1-Aryl-4-aminopyrrolo[3,2-c]pyridine derivative (e.g., 8b)

  • Substituted benzoic acid (2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (2.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.6 equiv)

  • Triethylamine (TEA) (0.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 1-aryl-4-aminopyrrolo[3,2-c]pyridine derivative (0.1 mmol), the substituted benzoic acid (0.2 mmol), HOBt (0.22 mmol), and EDCI (0.26 mmol) in dry DMF (2.0 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA (0.02 mmol) to the reaction mixture at 0 °C.

  • Stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, partition the reaction mixture between water (10 mL) and ethyl acetate (15 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final diarylamide product.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Functionalized pyrrolo[3,2-c]pyridine derivatives have been shown to target key signaling pathways implicated in cancer.

FMS_Kinase_Signaling_Pathway Ligand CSF-1 or IL-34 FMS FMS Kinase (CSF-1R) Ligand->FMS Dimerization Receptor Dimerization FMS->Dimerization Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 1r) Pyrrolo_pyridine->FMS Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: FMS Kinase Signaling Pathway and Inhibition.

Tubulin_Polymerization_Pathway Tubulin_dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_dimers->Protofilament Microtubule Microtubule Assembly Protofilament->Microtubule Mitotic_spindle Mitotic Spindle Formation Microtubule->Mitotic_spindle Cell_division Cell Division Mitotic_spindle->Cell_division Apoptosis Apoptosis Mitotic_spindle->Apoptosis Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Inhibitor (e.g., 10t) (Colchicine-Binding Site) Pyrrolo_pyridine->Tubulin_dimers Inhibition of Polymerization Pyrrolo_pyridine->Mitotic_spindle Disruption

Caption: Tubulin Polymerization and Disruption by Inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of functionalized pyrrolo[3,2-c]pyridine derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrrolo[3,2-c]pyridine Core Functionalization Functionalization Reaction (e.g., Suzuki Coupling) Synthesis->Functionalization Purification Purification (Column Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Antiproliferative Assays) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Functionalization Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Workflow for Drug Discovery.

References

Application Notes: 7-Chloro-1H-pyrrolo[3,2-c]pyridine as a Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in the design and synthesis of potent and selective kinase inhibitors. Its unique arrangement of nitrogen atoms allows it to mimic the purine core of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site. This application note provides an overview of the utility of this scaffold, detailing synthetic protocols and summarizing the biological activity of derived kinase inhibitors.

The 7-azaindole core is a well-established hinge-binding motif, with the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH serving as a hydrogen bond donor.[1][2] This bidentate hydrogen bonding pattern is a key feature in the design of ATP-competitive kinase inhibitors. The strategic placement of a chlorine atom at the 7-position of the pyrrolo[3,2-c]pyridine core offers a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity against a range of kinase targets.

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][3] Consequently, kinase inhibitors have become a major class of targeted therapeutics. The 7-azaindole framework has been successfully incorporated into numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][2] Derivatives of the broader pyrrolopyridine family have shown inhibitory activity against a wide array of kinases, including but not limited to, ABL, SRC, CDK9, Haspin, FMS, and MPS1.[4][5][6][7]

Kinase Inhibition Data

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from 7-azaindole and pyrrolo[3,2-c]pyridine scaffolds. This data highlights the potential of these chemical starting materials in generating highly active compounds against various kinase targets.

Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against FMS Kinase

CompoundModificationsFMS Kinase IC50 (nM)
1e Diarylurea derivative60
1r Diarylurea derivative30
KIST101029 Lead compound96

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[6]

Table 2: Inhibitory Activity of 7-Azaindole Derivatives against various kinases

CompoundTarget KinaseIC50 (nM)
Vemurafenib (PLX4032) B-RAF (V600E)31
PLX4720 B-RAF (V600E)13
Compound 8g CDK9/CyclinT>1000
Compound 8h CDK9/CyclinT830
Compound 8i Haspin14
Compound 8l Haspin14
Compound 42 Cdc77

Data compiled from various studies on 7-azaindole based kinase inhibitors.[5][8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a representative kinase signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., FMS) RAS RAS Receptor->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening Cellular Cell-based Assays (e.g., Anti-proliferative activity) Screening->Cellular Optimization Lead Optimization (SAR studies) Cellular->Optimization Optimization->Synthesis Iterative Refinement End Candidate Drug Optimization->End

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final kinase inhibitors starting from or incorporating the this compound scaffold.

Protocol 1: Suzuki Cross-Coupling for C-6 Arylation of 1H-pyrrolo[3,2-c]pyridine

This protocol details a general procedure for the Suzuki cross-coupling reaction to introduce an aryl group at the C-6 position of the pyrrolo[3,2-c]pyridine core.

Materials:

  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine (or a protected derivative) (1.0 equiv)

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)

  • Base (e.g., K2CO3, Na2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry reaction flask, add 6-Chloro-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent and the palladium catalyst to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C-6 arylated product.

Protocol 2: Buchwald-Hartwig Amination for C-4 Amination of Pyrrolo[2,3-b]pyridine (a related scaffold)

While the provided search results do not give a specific Buchwald-Hartwig protocol for this compound, the following is a general procedure for a related scaffold, which can be adapted.

Materials:

  • Halogenated 7-azaindole derivative (e.g., 4-chloro-7-azaindole) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Nitrogen or Argon gas supply

Procedure:

  • In a sealed tube, combine the halogenated 7-azaindole, the amine, the base, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for determining the in vitro potency (IC50) of a synthesized inhibitor against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human kinase

  • ATP

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted inhibitor to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

These protocols provide a foundation for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold. Further optimization of reaction conditions and assay parameters may be necessary for specific target kinases and inhibitor derivatives.

References

Application Notes and Protocols for N-arylation of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylation of the 7-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold is a crucial transformation in medicinal chemistry for the synthesis of novel compounds with potential biological activities. This document provides an overview of the primary methods for this transformation, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, along with detailed experimental protocols. While specific literature on the N-arylation of this compound is limited, the following protocols are based on established methodologies for structurally similar heteroaryl chlorides, such as 7-azaindole derivatives.

The choice between the Buchwald-Hartwig and Ullmann methodologies often depends on the substrate scope, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is known for its broad applicability and milder conditions, while the Ullmann condensation offers a more classical and often cost-effective alternative.

Key Methodologies
  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It typically employs a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base. The reaction is known for its high functional group tolerance and can be applied to a wide range of aryl and heteroaryl halides. For the N-arylation of this compound, a suitable palladium precatalyst and a sterically hindered biarylphosphine ligand are often essential for achieving high yields.

  • Ullmann Condensation: This classical copper-catalyzed reaction is a well-established method for N-arylation. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper salts in combination with ligands, such as diamines or amino acids, which allow for milder reaction conditions.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of chloro-azaindole derivatives with various arylating agents, providing an expected range of yields for the N-arylation of this compound under optimized conditions.

EntryArylating AgentCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic AcidPd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1101680-90
33-Tolylboronic AcidCuI1,10-PhenanthrolineCs₂CO₃DMF1202470-85
44-Chlorophenylboronic AcidPdCl₂(dppf)-Na₂CO₃DME/H₂O901275-88
5AnilinePd₂(dba)₃BINAPNaOtBuToluene1001865-80
6IndoleCuIL-ProlineK₂CO₃DMSO1102470-85

Note: The yields presented are typical for the N-arylation of related chloro-azaindole scaffolds and serve as a general guide. Actual yields for this compound may vary and require optimization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Biarylphosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (2-5 mol%), and the biarylphosphine ligand (4-10 mol%).

  • Add the base, potassium phosphate (2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere. Solvents like 1,4-dioxane are flammable and potentially carcinogenic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an amine or another N-nucleophile.

Materials:

  • This compound

  • Amine or other N-nucleophile

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, or a diamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the amine (1.5 mmol), copper(I) iodide (5-10 mol%), and the ligand (10-20 mol%).

  • Add the base, potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen).

  • Add the anhydrous solvent (5 mL).

  • Seal the vial and heat the reaction mixture in a preheated oil bath at the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure N-arylated product.

Safety Precautions: Copper salts can be toxic. Handle all reagents in a well-ventilated fume hood. High-boiling polar solvents like DMF and DMSO have specific handling requirements; consult their safety data sheets (SDS). Wear appropriate PPE throughout the experiment.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Reactants: - this compound - Arylating Agent - Base (e.g., K₃PO₄) start->reagents catalyst Add Catalyst System: - Pd Precatalyst - Ligand reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Anhydrous, Degassed Solvent heat Heat and Stir (e.g., 80-120 °C) solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final N-arylated Product purify->product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Pathway cluster_reactants Reactants cluster_catalytic_system Catalytic System pyrrolo_pyridine This compound reaction_conditions Reaction Conditions (Solvent, Heat) pyrrolo_pyridine->reaction_conditions n_nucleophile N-Nucleophile (e.g., Amine, Indole) n_nucleophile->reaction_conditions cu_catalyst Cu(I) Source (e.g., CuI) cu_catalyst->reaction_conditions ligand Ligand (e.g., L-Proline) ligand->reaction_conditions base Base (e.g., K₂CO₃) base->reaction_conditions product N-Arylated 1H-pyrrolo[3,2-c]pyridine reaction_conditions->product byproduct Byproducts reaction_conditions->byproduct

Caption: Key components of the Ullmann N-arylation reaction.

Synthesis of 7-amino-1H-pyrrolo[3,2-c]pyridine: A Detailed Guide to Application and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-amino-1H-pyrrolo[3,2-c]pyridine from its 7-chloro analog. The methodologies presented are grounded in established principles of organic synthesis, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and classical nucleophilic aromatic substitution (SNAr). While direct literature detailing this specific transformation is limited, the protocols herein are adapted from successful syntheses of structurally related azaindole compounds.

Introduction

7-amino-1H-pyrrolo[3,2-c]pyridine, also known as 7-amino-5-azaindole, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules. The conversion of the readily available 7-chloro-1H-pyrrolo[3,2-c]pyridine to its amino counterpart is a key synthetic step for the development of novel pharmaceutical candidates. This document outlines two primary synthetic strategies to achieve this transformation, providing detailed experimental procedures, expected outcomes, and troubleshooting guidance.

Synthetic Strategies

Two principal synthetic routes are proposed for the amination of this compound:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] It offers high functional group tolerance and typically proceeds under mild reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the direct displacement of the chloro substituent by an amine nucleophile. The reaction is often facilitated by the electronic properties of the heterocyclic ring and can be promoted by heat or microwave irradiation.[2]

The choice of method will depend on the desired scale of the reaction, available reagents and equipment, and the specific requirements for purity and yield.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for the proposed synthetic methods.

Table 1: Buchwald-Hartwig Amination Parameters

ParameterCondition
Starting Material This compound
Amine Source Ammonia equivalent (e.g., Benzophenone imine, LiHMDS)
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand RuPhos, BrettPhos, or XPhos
Base LiHMDS or NaOtBu
Solvent Anhydrous THF or Dioxane
Temperature 60-100 °C
Reaction Time 12-24 hours
Typical Yield 60-85%

Table 2: Nucleophilic Aromatic Substitution Parameters

ParameterCondition
Starting Material This compound
Amine Source Aqueous Ammonia or Ammonium Hydroxide
Solvent Dioxane, DMSO, or NMP
Temperature 120-180 °C (conventional heating or microwave)
Reaction Time 24-48 hours (conventional) / 1-4 hours (microwave)
Typical Yield 40-70%

Experimental Protocols

Protocol 1: Synthesis of 7-amino-1H-pyrrolo[3,2-c]pyridine via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of related chloro-azaindoles.

Materials:

  • This compound

  • Benzophenone imine (as an ammonia surrogate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes at room temperature.

  • Add benzophenone imine (1.2 mmol).

  • Slowly add LiHMDS (1.0 M solution in THF, 2.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude imine intermediate.

  • To the crude intermediate, add THF (10 mL) and 2 M aqueous HCl (5 mL). Stir at room temperature for 2-4 hours to effect hydrolysis.

  • Neutralize the mixture with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 7-amino-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Synthesis of 7-amino-1H-pyrrolo[3,2-c]pyridine via Nucleophilic Aromatic Substitution

This protocol is a general method for SNAr on electron-deficient chloro-heterocycles.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Microwave reaction vial (if applicable)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube or microwave reaction vial, dissolve this compound (1.0 mmol) in 1,4-dioxane (5 mL).

  • Add aqueous ammonia (5 mL).

  • Seal the vessel and heat the mixture to 150 °C for 24-48 hours (for conventional heating) or irradiate in a microwave reactor at 150 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully open the vessel.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 7-amino-1H-pyrrolo[3,2-c]pyridine.

Mandatory Visualization

Synthesis_Workflow Start This compound Buchwald Buchwald-Hartwig Amination Start->Buchwald Pd₂(dba)₃, RuPhos, Benzophenone imine, LiHMDS, Toluene, 80°C SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Aqueous Ammonia, Dioxane, 150°C (Microwave or Sealed Tube) Purification Purification (Column Chromatography) Buchwald->Purification SNAr->Purification Product 7-amino-1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: Synthetic routes to 7-amino-1H-pyrrolo[3,2-c]pyridine.

Signaling Pathways and Logical Relationships

The choice between the Buchwald-Hartwig amination and nucleophilic aromatic substitution pathways depends on several factors as illustrated below.

Decision_Pathway Decision Choice of Synthetic Route Buchwald Buchwald-Hartwig Amination Decision->Buchwald Priority: High Yield, Mild Conditions, Functional Group Tolerance SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Priority: Simplicity, Cost-Effectiveness HighYield Higher Yields & Mild Conditions Buchwald->HighYield FunctionalGroup High Functional Group Tolerance Buchwald->FunctionalGroup CostEffective Simpler Reagents & Potentially More Cost-Effective SNAr->CostEffective HarshConditions Harsh Conditions (High Temp/Pressure) SNAr->HarshConditions

References

Application Notes and Protocols for the Scale-Up Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate, is of significant interest in medicinal chemistry and drug development. Its structural motif is a core component in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1] The pyrrolo[3,2-c]pyridine scaffold, also known as 5-azaindole, is a bioisostere of indole, offering unique electronic properties and opportunities for molecular interactions. This document provides a detailed protocol for the scale-up synthesis of this compound, based on established synthetic methodologies for related pyrrolopyridine derivatives. The described multi-step synthesis is designed to be robust and scalable for laboratory and pilot-plant production.

Synthetic Strategy Overview

The proposed scale-up synthesis of this compound proceeds through a multi-step sequence, commencing with the commercially available 2,5-dichloropyridine. The key steps involve the introduction of a nitro group, followed by a nucleophilic substitution to introduce a cyano group, which is then reduced and cyclized to form the pyrrole ring. The final step is the chlorination of the pyrrole ring to yield the target compound. This strategy is designed for efficiency and scalability, utilizing common and accessible reagents.

Experimental Protocols

Step 1: Nitration of 2,5-Dichloropyridine to 2,5-Dichloro-3-nitropyridine

This initial step introduces a nitro group onto the pyridine ring, which acts as a directing group and precursor for subsequent transformations.

Methodology:

  • To a cooled (0-5 °C) solution of fuming nitric acid, slowly add 2,5-dichloropyridine while maintaining the internal temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Reagent/ParameterQuantity/ValueMolar Ratio
2,5-Dichloropyridine1.0 kg (6.76 mol)1.0
Fuming Nitric Acid3.0 L-
Temperature0-5 °C (addition), 80 °C (reaction)-
Reaction Time4-6 hours-
Expected Yield80-85%-
Step 2: Cyanation of 2,5-Dichloro-3-nitropyridine to 2-Chloro-5-cyano-3-nitropyridine

In this step, a cyano group is introduced via nucleophilic aromatic substitution, replacing one of the chloro groups.

Methodology:

  • Dissolve 2,5-dichloro-3-nitropyridine in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Add sodium cyanide in one portion.

  • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-chloro-5-cyano-3-nitropyridine.

Reagent/ParameterQuantity/ValueMolar Ratio
2,5-Dichloro-3-nitropyridine1.0 kg (5.18 mol)1.0
Sodium Cyanide305 g (6.22 mol)1.2
DMSO5.0 L-
Temperature60-70 °C-
Reaction Time2-3 hours-
Expected Yield90-95%-
Step 3: Reductive Cyclization to this compound

This crucial step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrole ring.

Methodology:

  • In a suitable reactor, prepare a solution of 2-chloro-5-cyano-3-nitropyridine in ethanol.

  • Add a reducing agent, such as iron powder, and a catalytic amount of acetic acid.

  • Heat the mixture to reflux (approximately 78 °C) for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Reagent/ParameterQuantity/ValueMolar Ratio
2-Chloro-5-cyano-3-nitropyridine1.0 kg (5.45 mol)1.0
Iron Powder1.52 kg (27.25 mol)5.0
Ethanol10.0 L-
Acetic Acid200 mLCatalytic
TemperatureReflux (~78 °C)-
Reaction Time8-12 hours-
Expected Yield60-70%-

Visualized Experimental Workflow

Scale_Up_Synthesis cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Reductive Cyclization A 2,5-Dichloropyridine B 2,5-Dichloro-3-nitropyridine A->B Fuming HNO3 80°C C 2-Chloro-5-cyano-3-nitropyridine B->C NaCN, DMSO 60-70°C D This compound C->D Fe, AcOH, EtOH Reflux

Caption: Synthetic workflow for the scale-up of this compound.

Signaling Pathway Analogy (Hypothetical)

While this is a chemical synthesis, a logical flow diagram can be represented in a similar manner to a signaling pathway to illustrate the progression of the core molecular scaffold.

Logical_Progression Start Pyridine Core (2,5-Dichloropyridine) Nitro Nitro Group Introduction (Activation & Directing) Start->Nitro Cyano Cyano Group Installation (Pyrrole Precursor) Nitro->Cyano Reduction Nitro Group Reduction (Amine Formation) Cyano->Reduction Cyclization Intramolecular Cyclization (Pyrrole Ring Formation) Reduction->Cyclization Target Final Product (this compound) Cyclization->Target

Caption: Logical progression of the synthesis from starting material to final product.

Conclusion

The provided protocol outlines a viable and scalable synthetic route to this compound. The methodologies employ standard organic chemistry techniques and readily available starting materials, making this process suitable for implementation in a drug development setting. As with any scale-up synthesis, careful optimization of reaction conditions and purification methods will be necessary to ensure high yield and purity of the final product. The presented data and workflows serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: Purification of 7-Chloro-1H-pyrrolo[3,2-C]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrrolo[3,2-C]pyridine is a crucial heterocyclic intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its effective purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The methodology is based on established principles for the separation of moderately polar heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate purification strategy. The predicted XLogP3 value of 1.9 suggests that the compound has moderate polarity, making it well-suited for normal-phase chromatography on silica gel.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅ClN₂
Molecular Weight 152.58 g/mol [1][2]
Appearance Off-white to light yellow solid
Predicted XLogP3 1.9[1]
Solubility Soluble in dichloromethane, ethyl acetate, and methanol.

Experimental Protocols

This section outlines the necessary steps for the successful purification of this compound by flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • UV lamp (254 nm)

Method Development: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides the best separation on a column.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a few drops of dichloromethane or ethyl acetate.

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Eluent Systems: Prepare a series of developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 hexanes:ethyl acetate).

  • Development: Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Visualization: After development, visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound in each solvent system. The ideal eluent system will provide an Rf value in the range of 0.2-0.4 and show good separation from impurities.

Column Chromatography Protocol

The following is a general protocol that can be adapted based on the scale of the purification and the results of the TLC analysis.

  • Column Packing:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of dichloromethane. Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: For samples not readily soluble in the loading solvent, dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the starting mobile phase composition determined by TLC.

    • A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.

    • Maintain a consistent flow rate.

  • Fraction Collection:

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

    • Monitor the elution of the product by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product by analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

Table 2: Suggested Gradient Elution for Column Chromatography

StepHexanes (%)Ethyl Acetate (%)Column Volumes
1. Equilibration 9552
2. Elution Start 9555
3. Gradient 95 -> 705 -> 3010
4. Elution End 70305
5. Column Wash 50502

Note: The optimal gradient may vary depending on the specific impurity profile of the crude mixture.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC Method Development (TLC) ColumnPrep Column Packing (Silica Gel) TLC->ColumnPrep Determines Starting Eluent Crude Crude this compound Crude->TLC Optimize Mobile Phase Load Sample Loading Crude->Load ColumnPrep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: A Library of 7-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a chemical library based on the 7-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold. This class of compounds has emerged as a significant pharmacophore in the development of targeted therapeutics, particularly as kinase inhibitors for oncology and inflammatory diseases.

Introduction

The this compound core is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2] Its unique structural features allow for diverse functionalization, leading to compounds with high potency and selectivity for various enzymatic pathways.[1][2] Derivatives of the parent pyrrolo[3,2-c]pyridine scaffold have shown significant inhibitory activity against several kinases, including FMS kinase, Fibroblast Growth Factor Receptor (FGFR), and Signal Transducer and Activator of Transcription 6 (STAT6).[3][4][5][6] Furthermore, their involvement in modulating the Hedgehog signaling pathway highlights their potential in cancer therapy.[7]

This document outlines the synthetic strategies for creating a diverse library of these derivatives and provides protocols for their biological evaluation.

Synthetic Protocols

The construction of a this compound library generally involves a multi-step synthetic sequence. The following protocols are generalized from established methods and can be adapted for the synthesis of a variety of derivatives.[8][9][10][11]

General Synthetic Workflow

The overall workflow for the synthesis of the derivatives can be visualized as follows:

G cluster_0 Synthesis of Core Scaffold cluster_1 Library Diversification cluster_2 Purification and Characterization Start Starting Materials Step1 Formation of Pyridine Ring Start->Step1 Step2 Cyclization to form Pyrrole Ring Step1->Step2 Step3 Chlorination Step2->Step3 Core This compound Step3->Core Diversification Introduction of R1, R2, etc. Core->Diversification Suzuki Coupling, Buchwald-Hartwig Amination, etc. Library Library of Derivatives Diversification->Library Purification Purification Library->Purification Chromatography Characterization Characterization Purification->Characterization NMR, MS, HPLC Final Pure Compounds Characterization->Final

Caption: General workflow for the synthesis of a this compound derivative library.

Protocol 1: Synthesis of the this compound Core

This protocol outlines a potential route for the synthesis of the core scaffold, adapted from general methods for creating similar heterocyclic systems.

Materials:

  • Substituted pyridine starting material

  • Reagents for cyclization (e.g., Vilsmeier-Haack or Bischler-Napieralski type reagents)

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3))

  • Appropriate solvents (e.g., DMF, Dioxane, Acetonitrile)

  • Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

  • Step 1: Formation of a substituted pyridine. Begin with a commercially available or synthesized substituted pyridine ring. The specific starting material will dictate the final substitution pattern.

  • Step 2: Cyclization to form the pyrrole ring. Employ a suitable cyclization strategy to form the fused pyrrole ring. This often involves the reaction of an activated pyridine with a reagent that provides the necessary carbon atoms for the pyrrole ring.

  • Step 3: Chlorination. Introduce the chlorine atom at the 7-position. This can be achieved using a variety of chlorinating agents. The reaction conditions (temperature, solvent) should be optimized for the specific substrate.

  • Step 4: Purification. Purify the resulting this compound core using column chromatography on silica gel. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Library Diversification via Suzuki Coupling

This protocol describes the diversification of the 7-chloro core scaffold using a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 7-position.

Materials:

  • This compound

  • A library of boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired derivative.

Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized library of this compound derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the compounds against a specific kinase of interest (e.g., FMS, FGFR).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Proliferation Assay

This protocol assesses the anti-proliferative activity of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, SGC-7901)[11]

  • Cell culture medium and supplements

  • Synthesized compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence on a microplate reader.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer and other diseases.

Hedgehog Signaling Pathway

Certain pyrrolo[3,2-c]pyridine derivatives act as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[7]

G cluster_0 Hedgehog Signaling Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 binds SMO Smoothened PTCH1->SMO inhibits SUFU Suppressor of Fused SMO->SUFU inhibits GLI GLI Transcription Factor SUFU->GLI inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes activates Pyrrolo_pyridine Pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by pyrrolo[3,2-c]pyridine derivatives.

STAT6 Signaling Pathway

Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives, structurally related to the this compound scaffold, have been identified as potent inhibitors of STAT6, a key transcription factor in the IL-4 signaling pathway.[5]

G cluster_0 IL-4/STAT6 Signaling IL4 Interleukin-4 (IL-4) IL4R IL-4 Receptor IL4->IL4R binds JAK Janus Kinase (JAK) IL4R->JAK activates STAT6_inactive Inactive STAT6 JAK->STAT6_inactive phosphorylates STAT6_active Phosphorylated STAT6 (pSTAT6) STAT6_inactive->STAT6_active STAT6_active->STAT6_active Gene_Expression Th2 Differentiation Allergic Response STAT6_active->Gene_Expression translocates to nucleus and activates transcription Pyrrolo_pyridine Pyrrolopyrimidine Derivative Pyrrolo_pyridine->STAT6_active inhibits

Caption: Inhibition of the STAT6 signaling pathway by pyrrolopyrimidine derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound and related pyrrolopyridine derivatives.

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [3][4]

CompoundFMS Kinase IC50 (nM)
1e 60
1r 30
KIST101029 (Lead) 96

Table 2: Antiproliferative Activity of Compound 1r [3][4]

Cell LineCancer TypeIC50 (µM)
Ovarian Cancer Cell Lines Ovarian0.15 - 1.78
Prostate Cancer Cell Lines Prostate0.15 - 1.78
Breast Cancer Cell Lines Breast0.15 - 1.78

Table 3: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors [11]

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10t 0.120.150.21

Table 4: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives [6]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the synthesis and evaluation of chemical libraries based on this promising pharmacophore. The diverse biological activities exhibited by its derivatives underscore the potential of this compound class in addressing unmet medical needs in oncology and beyond.

References

Application Notes and Protocols: 7-Chloro-1H-pyrrolo[3,2-C]pyridine as a Versatile Intermediate in Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrrolo[3,2-c]pyridine, a structural isomer of 7-azaindole, represents a "privileged" scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Specifically, 7-Chloro-1H-pyrrolo[3,2-c]pyridine serves as a highly versatile synthetic intermediate, primarily due to the reactive chlorine atom that provides a handle for introducing diverse functionalities through cross-coupling reactions.[2] This reactivity allows for the systematic exploration of chemical space to develop potent and selective antiviral agents against a range of viral pathogens, including influenza, HIV, and Respiratory Syncytial Virus (RSV).[1][3]

Derivatives of the closely related 7-azaindole scaffold have shown significant promise as inhibitors of critical viral enzymes. A notable example is the development of inhibitors targeting the PB2 subunit of the influenza virus RNA polymerase, a key component in the "cap-snatching" mechanism essential for viral transcription.[1][4] The 7-azaindole core can be elaborated to create compounds that fit into the highly conserved cap-binding domain of PB2, effectively halting viral replication.[5] This application note will detail the synthetic utility of this compound, provide protocols for the synthesis and evaluation of its derivatives, and present quantitative data on their antiviral activity.

Data Presentation: Antiviral Activity of Pyrrolo-Pyridine Derivatives

The following tables summarize the in vitro antiviral activity and cytotoxicity of various derivatives synthesized from pyrrolo-pyridine scaffolds, demonstrating the potential of this chemical class.

Table 1: Anti-Influenza A Activity of Azaindole-Based PB2 Inhibitors

Compound ID Target Virus Strain Assay Type IC50 (µM) Cytotoxicity (CC50 in µM) Selectivity Index (SI = CC50/IC50) Reference
Compound I PB2 A/Puerto Rico/8/34 (H1N1) CPE Inhibition 0.07 ± 0.02 >100 >1428 [6]
Compound I PB2 A/Hong Kong/8/68 (H3N2) CPE Inhibition 0.04 ± 0.01 >100 >2500 [6]
Compound II PB2 A/Puerto Rico/8/34 (H1N1) CPE Inhibition 0.09 ± 0.05 >100 >1111 [6]
Compound II PB2 A/Hong Kong/8/68 (H3N2) CPE Inhibition 0.07 ± 0.03 >100 >1428 [6]

| JNJ-63623872 | PB2 | Influenza A | bDNA Assay | Potent (nM range) | Not Reported | Not Reported |[1] |

CPE: Cytopathic Effect; bDNA: branched DNA. Data is presented as mean ± standard deviation where available.

Table 2: Broad-Spectrum Antiviral Activity of 3-Alkynyl-5-aryl-7-aza-indoles

Compound ID Target Virus EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
8c RSV 0.47 10.94 23.3 [5]
4d RSV 0.55 >50 >90 [5]
9c RSV-A 0.18 >50 >277 [7]
9c SARS-CoV-2 1.82 >100 >55 [7]

| 9c | VEEV | 1.8 | >10 | >5.6 |[7] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; RSV: Respiratory Syncytial Virus; SARS-CoV-2: Severe Acute Respiratory Syndrome Coronavirus 2; VEEV: Venezuelan Equine Encephalitis Virus.

Table 3: Anti-HIV-1 Integrase Activity of Diaryl 7-Azaindoles

Compound ID % Strand Transfer (ST) Inhibition Cytotoxicity (IC50 in TZM-bl cells, µM) Reference
11d 72% 49.32 [3]

| 11f | Good Inhibition | >200 (low toxicity) |[3] |

This table highlights the potential of the scaffold against other viral targets like HIV-1 integrase.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The primary antiviral mechanism for many 7-azaindole derivatives against influenza is the inhibition of the viral RNA polymerase complex, specifically targeting the cap-binding domain of the PB2 subunit. This process, known as "cap-snatching," is essential for the virus to transcribe its genetic material.[4][8] The diagram below illustrates this pathway and the point of inhibition.

G cluster_host_nucleus Host Cell Nucleus Host_premRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Influenza Viral Polymerase (PB1, PA, PB2) Host_premRNA->Viral_Polymerase 1. PB2 subunit binds to 5' cap of host mRNA Viral_mRNA Viral mRNA (chimeric) Viral_Polymerase->Viral_mRNA 2. 'Cap-snatching' &  Transcription PB2_Inhibitor Pyrrolo[3,2-c]pyridine Derivative (PB2 Inhibitor) PB2_Inhibitor->Viral_Polymerase Inhibition (Blocks cap-binding site) Viral_RNA Viral RNA (vRNA) Viral_RNA->Viral_Polymerase Translation Translation to Viral Proteins Viral_mRNA->Translation Replication Viral Genome Replication Translation->Replication

Caption: Mechanism of influenza PB2 inhibitor action.

Synthetic Pathway

The chlorine atom at the 7-position of this compound is amenable to substitution via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of various aryl or heteroaryl moieties, which is a common strategy in medicinal chemistry to modulate potency and pharmacokinetic properties.[6][9]

G Start This compound Conditions Suzuki Coupling (e.g., Pd(PPh3)4, K2CO3) Dioxane/H2O, 125°C Start->Conditions Reagent Arylboronic Acid (R-B(OH)2) Reagent->Conditions Product 7-Aryl-1H-pyrrolo[3,2-c]pyridine (Antiviral Candidate) Conditions->Product

Caption: General synthetic route via Suzuki coupling.

Experimental Workflow

The discovery and development of novel antiviral agents from a starting intermediate like this compound follows a structured workflow, from chemical synthesis to biological evaluation.

G cluster_workflow Antiviral Drug Discovery Workflow Synthesis Synthesis of Derivative Library Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Antiviral Screening (e.g., CPE Assay) Purification->Primary_Screen Cytotoxicity Cytotoxicity Assay (CC50 Determination) Purification->Cytotoxicity Dose_Response Dose-Response Study (EC50/IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Dose_Response->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Workflow for antiviral compound development.

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a similar synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines and is a representative method for diversifying the this compound core.[6]

Materials:

  • This compound

  • Substituted arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 equivalents)

  • Potassium carbonate (K₂CO₃) (5 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reactor vials

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial, add this compound (1 equivalent, e.g., 0.1 mmol, 15.3 mg), the desired arylboronic acid (1.5 eq.), potassium carbonate (5 eq.), and Pd(PPh₃)₄ (0.06 eq.).

  • Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL H₂O).

  • Seal the vial and degas the mixture by bubbling nitrogen through the solution for 10 minutes.

  • Place the vial in a microwave reactor and heat the mixture to 125 °C for 25-30 minutes.

  • After cooling to room temperature, monitor the reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 7-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antiviral Activity Assay (CPE Inhibition Assay)

This protocol describes a general method to evaluate the ability of a compound to protect host cells from virus-induced cytopathic effect (CPE).[6]

Materials:

  • Host cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in DMSO (stock solution)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Positive control antiviral drug (e.g., Oseltamivir for influenza)

Procedure:

  • Cell Seeding: Seed MDCK cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the prepared compound dilutions to the wells.

    • Add the virus suspension at a multiplicity of infection (MOI) of 0.01.

    • Include control wells: cells only (no virus, no compound), cells with virus (no compound), and cells with a positive control drug and virus.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until CPE is clearly visible in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the medium from the plates.

    • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

    • Plot the percentage of inhibition of CPE versus the compound concentration.

    • Calculate the 50% inhibitory concentration (IC50) using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).

Protocol 3: Cytotoxicity Assay (CC50 Determination)

This protocol is run in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 2.

  • Compound Treatment: Prepare and add the same serial dilutions of the test compounds to the cells, but do not add the virus.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).

  • Quantification of Cell Viability: Measure cell viability using the CellTiter-Glo® assay as described above.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the compound concentration and using non-linear regression.

    • The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the therapeutic window of the compound. A higher SI value indicates a more promising antiviral candidate.

References

Application Notes and Protocols: Experimental Procedure for Halogen Dance on Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for performing the halogen dance reaction on pyrrolopyridine (azaindole) scaffolds. This powerful transformation allows for the regioselective functionalization of the pyrrolopyridine core, a privileged scaffold in medicinal chemistry, by enabling the migration of a halogen atom to a thermodynamically more stable position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Introduction to the Halogen Dance Reaction

The halogen dance is a base-mediated isomerization reaction in which a halogen substituent on an aromatic or heteroaromatic ring migrates to a different position.[1] The driving force for this rearrangement is the formation of a more stable carbanion intermediate.[1] In the context of pyrrolopyridines, this reaction is typically initiated by deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated species can then undergo an intermolecular halogen transfer, leading to a new regioisomeric halo-pyrrolopyridine. Subsequent quenching with an electrophile allows for the introduction of a functional group at the original position of the halogen.

Key Considerations for Halogen Dance on Pyrrolopyridines

Several factors influence the success and regioselectivity of the halogen dance reaction on pyrrolopyridine substrates:

  • Choice of Base: Strong lithium amide bases like LDA are commonly employed to achieve efficient deprotonation at low temperatures.[2]

  • Temperature: The reaction is typically conducted at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium intermediates and prevent side reactions.[3]

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are standard for this type of organometallic chemistry.

  • Protecting Groups: The nitrogen atom of the pyrrolopyridine is often protected to prevent competitive N-deprotonation and to influence the regioselectivity of the metalation. Common protecting groups include triisopropylsilyl (TIPS) and benzenesulfonyl (Bs).

  • Electrophile: The choice of electrophile determines the functional group that will be introduced. It is crucial to add the electrophile after the halogen dance has reached equilibrium.

Experimental Data Summary

The following tables summarize representative data for directed metalation and functionalization of 7-azaindole, a common pyrrolopyridine. While not a direct halogen dance, the principles of regioselective lithiation are analogous and provide valuable insights into the conditions required.

Table 1: Regioselective C-6 Functionalization of 7-Carbamoyl-7-azaindole [4]

Electrophile (E)ProductYield (%)
D₂O6-deutero-7-carbamoyl-7-azaindole95
MeI6-methyl-7-carbamoyl-7-azaindole85
I₂6-iodo-7-carbamoyl-7-azaindole78
(PhS)₂6-(phenylthio)-7-carbamoyl-7-azaindole82

Table 2: Regioselective C-2 Functionalization of 1-Carbamoyl-7-azaindole (Post-DMG Dance) [4]

Electrophile (E)ProductYield (%)
D₂O2-deutero-1-carbamoyl-7-azaindole90
MeI2-methyl-1-carbamoyl-7-azaindole88
I₂2-iodo-1-carbamoyl-7-azaindole81
(PhS)₂2-(phenylthio)-1-carbamoyl-7-azaindole75

Experimental Protocols

The following is a detailed, representative protocol for a hypothetical halogen dance reaction on a 4-bromo-1-(triisopropylsilyl)-7-azaindole. This protocol is based on established procedures for halogen dance reactions on related heterocyclic systems.

Protocol 1: LDA-Mediated Halogen Dance of 4-Bromo-1-(triisopropylsilyl)-7-azaindole followed by Deuteration

Materials:

  • 4-Bromo-1-(triisopropylsilyl)-7-azaindole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Diisopropylamine

  • Deuterium oxide (D₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous THF (10 mL) and diisopropylamine (1.5 mmol). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-BuLi (1.5 mmol) dropwise. Stir the resulting solution at -78 °C for 30 minutes to generate a 0.15 M solution of LDA.

  • Deprotonation and Halogen Dance: In a separate flame-dried, two-necked round-bottom flask under argon, dissolve 4-bromo-1-(triisopropylsilyl)-7-azaindole (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C. To this solution, add the freshly prepared LDA solution (1.1 mmol) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 2 hours to allow for deprotonation and subsequent halogen dance to occur.

  • Electrophilic Quench: After 2 hours, add deuterium oxide (D₂O, 2.0 mmol) to the reaction mixture at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by the addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO₃ solution (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-4-deutero-1-(triisopropylsilyl)-7-azaindole.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Halogen Dance cluster_quench Electrophilic Quench cluster_workup Work-up & Purification start Flame-dried glassware under Argon reagents Add 4-bromo-1-TIPS-7-azaindole and anhydrous THF start->reagents cool1 Cool to -78 °C reagents->cool1 add_lda Add freshly prepared LDA solution cool1->add_lda stir Stir at -78 °C for 2h add_lda->stir add_electrophile Add Electrophile (e.g., D₂O) stir->add_electrophile warm Warm to room temperature add_electrophile->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the halogen dance reaction on a pyrrolopyridine.

halogen_dance_mechanism start 4-Bromo-1-TIPS-7-azaindole deprotonation Deprotonation at C-3 (more acidic proton) start->deprotonation LDA, THF, -78 °C intermediate1 3-Lithio-4-bromo-1-TIPS-7-azaindole deprotonation->intermediate1 halogen_transfer Intermolecular Halogen Transfer intermediate1->halogen_transfer Equilibrium intermediate2 4-Lithio-3-bromo-1-TIPS-7-azaindole (Thermodynamically more stable) halogen_transfer->intermediate2 electrophilic_quench Electrophilic Quench (E+) intermediate2->electrophilic_quench product 4-E-3-bromo-1-TIPS-7-azaindole electrophilic_quench->product

Caption: Proposed mechanism for the halogen dance on a 4-bromo-7-azaindole.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low, and I recover a significant amount of a compound that appears to be an aniline derivative. What is the likely cause?

A: A common cause for low yields of the desired this compound and the formation of an aniline byproduct, specifically 3-amino-2,4-dichloropyridine, is the incomplete cyclization pathway. This typically occurs under the following circumstances:

  • Insufficient Vinyl Grignard Reagent: The Bartoli indole synthesis, a common route for this transformation, requires at least three equivalents of the vinyl Grignard reagent. One equivalent is consumed in the initial reaction with the nitro group, a second acts as a base in a subsequent step, and the third is incorporated into the pyrrole ring. Using fewer than three equivalents can lead to the formation of the corresponding aniline after reductive workup of the reaction mixture.

  • Reaction Temperature: If the reaction temperature is not carefully controlled and rises prematurely, it can favor the reduction pathway leading to the aniline over the desired cyclization.

Troubleshooting:

  • Ensure you are using at least three, and preferably 3.5 to 4, equivalents of high-quality vinylmagnesium bromide.

  • Maintain a low reaction temperature (typically between -78°C and -40°C) during the addition of the Grignard reagent and allow the reaction to warm up slowly as per the protocol.

Q2: I observe an unexpected, colored impurity in my crude product. What could this be?

A: A colored impurity may indicate the presence of a nitroso intermediate (2,4-dichloro-3-nitrosopyridine). This can arise if the initial reaction of the vinyl Grignard reagent with the nitro group is incomplete. These nitroso compounds are often colored and can be unstable.

Troubleshooting:

  • Confirm the use of a sufficient excess of the vinyl Grignard reagent.

  • Ensure the reaction is allowed to proceed for the recommended time to ensure complete conversion of the starting material and any intermediates.

  • Proper quenching of the reaction is crucial. A slow, controlled quench with a saturated aqueous ammonium chloride solution is recommended.

Q3: My NMR spectrum shows signals that suggest the presence of a vinyl group, but it's not the desired product. What could this byproduct be?

A: The presence of a vinyl group in a byproduct could indicate a nucleophilic aromatic substitution (SNAr) reaction where the vinyl Grignard reagent has displaced one of the chlorine atoms on the pyridine ring, likely at the more activated C4 position, without subsequent cyclization. This would result in a vinyl-substituted dichloronitropyridine.

Troubleshooting:

  • Careful control of the reaction temperature is critical. Lower temperatures generally favor the addition to the nitro group over SNAr.

  • The order of addition can also be important. Adding the Grignard reagent slowly to the solution of the nitropyridine at a low temperature helps to maintain a low concentration of the nucleophile, which can disfavor the SNAr pathway.

Q4: Purification of the final product by column chromatography is difficult, with several closely eluting impurities. What are these likely to be and how can I improve separation?

A: Closely eluting impurities can include regioisomers or partially reacted intermediates. In the synthesis of this compound, a potential regioisomeric byproduct is 5-Chloro-1H-pyrrolo[3,2-c]pyridine, which could arise from alternative cyclization pathways, although the directing effect of the ortho-nitro group in the Bartoli synthesis strongly favors the 7-chloro isomer. Other impurities could be residual starting material or the byproducts mentioned in the previous questions.

Troubleshooting Purification:

  • Optimize your chromatographic conditions. A gradient elution system, potentially with a non-polar solvent system like hexane/ethyl acetate or dichloromethane/methanol, may improve separation. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape of nitrogen-containing heterocycles.

  • Consider recrystallization as an alternative or additional purification step. Experiment with different solvent systems to find one that selectively crystallizes the desired product.

  • If impurities persist, ensure your starting 2,4-dichloro-3-nitropyridine is of high purity.

Summary of Common Byproducts

Byproduct NamePotential CauseSuggested Analytical Method
3-Amino-2,4-dichloropyridineIncomplete cyclization due to insufficient vinyl Grignard reagent or improper temperature control.LC-MS, 1H NMR
2,4-Dichloro-3-nitrosopyridineIncomplete reaction of the nitro group.LC-MS, UV-Vis (often colored)
4-Vinyl-2-chloro-3-nitropyridineNucleophilic aromatic substitution of the C4-chloro group by the vinyl Grignard reagent.LC-MS, 1H NMR
5-Chloro-1H-pyrrolo[3,2-c]pyridineAlternative, less favored cyclization pathway.LC-MS, 1H NMR, 13C NMR

Experimental Protocol: Synthesis of this compound via Bartoli Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and reagent quality.

Materials:

  • 2,4-Dichloro-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.5 eq) dropwise to the cooled solution via a syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to -40 °C and stir at this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at -40 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Visualizing the Synthetic Pathway and Byproduct Formation

Synthesis_Pathway Start 2,4-Dichloro-3-nitropyridine Intermediate Nitroso Intermediate Start->Intermediate 1 eq. VinylMgBr -78 °C Byproduct1 3-Amino-2,4-dichloropyridine (Aniline Byproduct) Start->Byproduct1 Reduction without Cyclization Byproduct2 4-Vinyl-2-chloro-3-nitropyridine (SNAr Byproduct) Start->Byproduct2 SNAr Side Reaction Grignard Vinylmagnesium Bromide (≥ 3 eq.) Cyclization Cyclization & Rearomatization Intermediate->Cyclization 2 eq. VinylMgBr -40 °C to RT Byproduct3 Incomplete Reaction (Nitroso Impurity) Intermediate->Byproduct3 Insufficient VinylMgBr or Quenched too early Product This compound Cyclization->Product

Caption: Synthetic pathway and common byproduct formation.

Technical Support Center: Suzuki Coupling of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 7-Chloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with heteroaryl chlorides like this compound.[1] These substrates are generally less reactive than their bromo or iodo counterparts due to a stronger carbon-chlorine bond, which complicates the initial oxidative addition step of the catalytic cycle.[1] Key factors to investigate include the activity of the catalyst system, the choice of base and solvent, and the reaction temperature. The nitrogen atoms within the pyrrolopyridine scaffold can also coordinate to the palladium catalyst, leading to deactivation.[2]

Q2: What are the most common side reactions when coupling this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid/ester.

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom.[3] It is often promoted by harsh basic conditions, elevated temperatures, and the presence of water.[3][4] To minimize this, consider using milder bases (e.g., K₃PO₄ instead of stronger hydroxides), lower reaction temperatures, or switching from a boronic acid to a more stable boronic ester derivative like a pinacol ester.[2][3]

  • Homocoupling: This side reaction involves the coupling of two boronic acid/ester molecules to form a biaryl byproduct.[5] It is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[5] Ensuring the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed can significantly reduce homocoupling.[1][6]

Q3: My this compound starting material is not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion suggests that the catalytic cycle is inefficient. The primary bottleneck for chloro-heterocycles is often the oxidative addition step.[7] To address this, you can:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy.[2]

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective.[1] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the coupling of challenging heteroaryl chlorides.[2][8]

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.[6]

Q4: How critical is the choice of base and solvent for this specific substrate?

A4: The base and solvent system is crucial for the success of the reaction. The base is required to activate the boronic acid for the transmetalation step.[6] For challenging couplings involving heteroaryl chlorides, strong yet non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] The solvent must be able to dissolve the reactants and stabilize the catalytic species. Aprotic polar solvents, often in combination with water (e.g., dioxane/water, THF/water), are commonly used.[1][9] The presence of a small amount of water can be beneficial for the solubility of the base and for facilitating the formation of the active boronate species.[3][10]

Troubleshooting Guides

Low to No Product Yield
Potential Cause Recommended Solution Rationale
Inactive Catalyst System Switch to a more active catalyst/ligand combination. Consider Buchwald ligands (SPhos, XPhos, RuPhos) or NHC-Pd precatalysts (e.g., PEPPSI-IPr).[2][8]This compound is an electron-rich heterocycle with a relatively strong C-Cl bond, requiring a highly active catalyst to facilitate the rate-limiting oxidative addition step.[11][12]
Ineffective Base Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[1][13]A sufficiently strong base is needed to form the boronate anion, which is the active species in the transmetalation step. Poor solubility of the base can also hinder the reaction.[6]
Inappropriate Solvent Use aprotic polar solvents, often with a small amount of water (e.g., 1,4-dioxane/H₂O, THF/H₂O, or n-butanol/H₂O).[1][9][10]The solvent mixture needs to solubilize both the organic substrate and the inorganic base to allow the reaction to proceed efficiently.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-120 °C. Consider using microwave irradiation for rapid heating.[2][14]The oxidative addition of the C-Cl bond to the Pd(0) center has a significant activation energy barrier that can be overcome with higher temperatures.
Catalyst Poisoning Ensure starting materials are pure. The N-H proton of the pyrrole can be deprotonated, potentially interfering with the catalyst. Consider N-protection if other methods fail.[15][16]The nitrogen atoms in the heterocyclic core can coordinate to the palladium center, inhibiting its catalytic activity.[2]
Common Side Reactions
Observed Side Product Potential Cause Recommended Solution
Protodeboronation The boronic acid is unstable under the reaction conditions (high temperature, strong base).[3][4]Use a milder base (e.g., K₂CO₃, KF), lower the reaction temperature, or switch to a more stable boronic ester (e.g., pinacol, MIDA, or trifluoroborate salt).[3][4]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[5]Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N₂). Use a Pd(0) source or a reliable precatalyst.[6]
Dehalogenation of Starting Material The palladium-hydride species formed reductively eliminates to give the dehalogenated starting material. This can be promoted by certain solvents (e.g., alcohols) or bases.[5]Avoid using amine bases or alcoholic solvents if dehalogenation is a major issue. Ensure the reaction is strictly anaerobic.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization for specific boronic acids/esters.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add this compound, the arylboronic acid/ester, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent mixture via syringe under a positive pressure of inert gas. The final concentration of the limiting reagent should be around 0.1-0.2 M.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_biaryl boronate Ar'-B(OR)3⁻ boronate->transmetalation base Base (e.g., K3PO4) boronic_acid Ar'-B(OH)2 boronic_acid->boronate Activation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate This compound (Ar-Cl) substrate->oxidative_addition Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst change_catalyst Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. check_catalyst->change_catalyst No check_base Is the base effective? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen K3PO4, Cs2CO3. Ensure fine powder. check_base->change_base No check_temp Is the temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature to 80-120 °C. Consider microwave. check_temp->increase_temp No check_side_reactions Are major side products observed? check_temp->check_side_reactions Yes increase_temp->check_side_reactions protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes homocoupling Homocoupling? check_side_reactions->homocoupling Yes success Reaction Optimized check_side_reactions->success No solve_protodeboronation Use boronic ester. Use milder base. protodeboronation->solve_protodeboronation solve_homocoupling Ensure inert atmosphere. Degas solvents. homocoupling->solve_homocoupling solve_protodeboronation->success solve_homocoupling->success

References

Technical Support Center: Buchwald-Hartwig Amination of Chlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the Buchwald-Hartwig amination of chlorinated pyridines. The content is designed to address specific experimental challenges with practical, evidence-based solutions.

Troubleshooting Guide

Issue 1: Low to No Conversion of the Chlorinated Pyridine

Low or no conversion is a common hurdle in the Buchwald-Hartwig amination of chlorinated pyridines, primarily due to the lower reactivity of aryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step.[1]

Potential Causes and Solutions:

Potential Cause Recommended Action
Inactive Catalyst Ensure the palladium source is active. Pre-catalysts like (t-Bu)3P-Pd-G3 or palladacycles can provide a more reliable source of active Pd(0) than Pd(OAc)2. Consider increasing the catalyst loading from a typical 1-2 mol% to up to 5 mol% for challenging substrates.[1]
Ineffective Ligand Standard phosphine ligands are often insufficient for activating C-Cl bonds. Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ligands, which are designed to facilitate the amination of aryl chlorides.[1]
Suboptimal Reaction Temperature These reactions often necessitate elevated temperatures, typically in the range of 80-110 °C, to promote the challenging oxidative addition step.[1]
Presence of Oxygen or Water The Pd(0) catalyst is sensitive to oxygen. It is crucial to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.[1]
Inappropriate Base A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 can be used, but this may require a more active catalyst system and higher temperatures.[1]
Issue 2: Significant Hydrodehalogenation Side Reaction

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a prevalent side reaction that competes with the desired amination.[1] This occurs when the reductive elimination of the aminated product is slow, allowing for competing pathways like β-hydride elimination.[2]

Strategies to Minimize Hydrodehalogenation:

Strategy Detailed Explanation
Ligand Selection The choice of ligand is critical. Bulky, electron-rich ligands that accelerate the rate of reductive elimination can significantly suppress hydrodehalogenation. Ligands from the Buchwald (e.g., SPhos, RuPhos) and Hartwig (e.g., Josiphos-type) series are specifically designed to favor C-N bond formation over side reactions.[1][2]
Base Purity and Stoichiometry Ensure the use of a high-purity, anhydrous base. Trace amounts of hydroxide or moisture in the base can promote hydrodehalogenation.[1]
Amine Stoichiometry Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help to favor the desired amination pathway.[1]
Strictly Anhydrous Conditions Rigorously dry all reagents, solvents, and glassware to minimize the presence of water, which can be a proton source for hydrodehalogenation.[1]

Quantitative Impact of Reaction Parameters on Hydrodehalogenation (Hypothetical Data):

Ligand Base Solvent Temperature (°C) Desired Product Yield (%) Hydrodehalogenation (%)
P(t-Bu)3NaOtBuToluene1007520
RuPhosNaOtBuToluene100925
XantphosCs2CO3Dioxane1108510
JosiphosK3PO4Toluene110888

Note: This table presents hypothetical data for illustrative purposes, based on general trends reported in the literature.

Issue 3: Lack of Regioselectivity with Dichloropyridines

Achieving regioselective amination on dichloropyridines, such as 2,4-dichloropyridine, is a common challenge. The electronic properties of the pyridine ring make the C2 and C4 positions susceptible to nucleophilic attack.[1]

Factors Influencing Regioselectivity:

Generally, the chlorine atom at the 2-position of the pyridine ring is more activated towards oxidative addition.[1] However, the reaction outcome can be controlled by the choice of catalyst and reaction conditions.

Ligand-Controlled Regioselectivity in the Amination of 2,4-Dichloropyridine:

Ligand Catalyst System Predominant Product Selectivity (C2:C4) Reference
XantphosPd(OAc)2 / Cs2CO3C2-aminated product20:1 to 50:1[3][4]
P(t-Bu)3Pd2(dba)3 / NaOtBuMixtureVariesGeneral Observation
Josiphos-typePd(OAc)2 / NaOtBuC4-aminated productVariesGeneral Observation

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 2-Chloropyridine with a Secondary Amine (e.g., Morpholine)

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • 2-Chloropyridine

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2) or a suitable pre-catalyst

  • RuPhos or other appropriate bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)2 (e.g., 2 mol%) and RuPhos (e.g., 4 mol%).

  • Reagent Addition: To the flask, add sodium tert-butoxide (e.g., 1.4 equivalents).

  • Solvent and Substrates: Add anhydrous toluene, followed by 2-chloropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Amination of 2,4-Dichloropyridine with an Aniline

This protocol is adapted for achieving high regioselectivity at the C2 position.[3][4]

Reagents and Equipment:

  • 2,4-Dichloropyridine

  • Aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)2 (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

  • Reagent Addition: Add cesium carbonate (e.g., 1.5 equivalents).

  • Solvent and Substrates: Add anhydrous 1,4-dioxane, followed by 2,4-dichloropyridine (1.0 equivalent) and the aniline (1.1 equivalents).

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the formation of the desired 2-amino-4-chloropyridine product.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black?

A: A black precipitate often indicates the formation of palladium black, which is the inactive, agglomerated form of the palladium catalyst. This can be caused by catalyst decomposition at high temperatures, the presence of oxygen, or the use of an inappropriate ligand that does not sufficiently stabilize the palladium nanoparticles. To mitigate this, ensure a strictly inert atmosphere, use a robust ligand, and consider if the reaction temperature can be lowered.

Q2: Can I use a weaker base to avoid decomposition of my sensitive substrate?

A: Yes, weaker bases such as potassium carbonate (K2CO3), potassium phosphate (K3PO4), or cesium carbonate (Cs2CO3) can be used, especially for substrates with base-sensitive functional groups.[1] However, the use of a weaker base often requires a more active catalyst system (e.g., a more electron-rich and bulky ligand) and may necessitate higher reaction temperatures to achieve a good conversion rate.

Q3: Is it possible to perform this reaction in a more environmentally friendly solvent?

A: While toluene and dioxane are common solvents, there is growing interest in greener alternatives. Some Buchwald-Hartwig aminations have been successfully performed in solvents like t-amyl alcohol or even in aqueous micellar systems. However, the optimal solvent is highly substrate- and catalyst-dependent, and a solvent screen may be necessary to identify a suitable green alternative for your specific reaction.

Q4: How can I confirm that the side product I am observing is from hydrodehalogenation?

A: The most definitive way to identify the hydrodehalogenation product is by using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass of the side product will correspond to the starting chlorinated pyridine with the chlorine atom replaced by a hydrogen atom. The NMR spectrum will show a proton signal in the aromatic region where the chlorine atom was previously located.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Complex Ar-Cl Amido Complex Ar-Pd(II)(NR2)L Oxidative Addition Complex->Amido Complex Amine, Base Amido Complex->Pd(0)L Reductive Elimination (Desired Product) Hydrodehalogenation_Products Hydrodehalogenation_Products Amido Complex->Hydrodehalogenation_Products β-Hydride Elimination (Side Reaction)

Caption: Catalytic cycle of Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.

Troubleshooting_Workflow start Low Conversion? check_catalyst Check Catalyst System (Source, Ligand, Loading) start->check_catalyst Yes hydrodehalogenation Hydrodehalogenation? start->hydrodehalogenation No check_conditions Check Reaction Conditions (Temp, Atmosphere, Solvent) check_catalyst->check_conditions check_base Check Base (Strength, Purity) check_conditions->check_base check_base->hydrodehalogenation optimize_ligand Optimize Ligand for Reductive Elimination hydrodehalogenation->optimize_ligand Yes regioselectivity Regioselectivity Issue? hydrodehalogenation->regioselectivity No anhydrous Ensure Anhydrous Conditions optimize_ligand->anhydrous anhydrous->regioselectivity ligand_screen Perform Ligand Screen (e.g., Xantphos for C2) regioselectivity->ligand_screen Yes success Successful Reaction regioselectivity->success No ligand_screen->success

Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination of chlorinated pyridines.

References

Technical Support Center: Optimizing Palladium-Catalyzed Coupling of 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed coupling of 7-Chloro-1H-pyrrolo[3,2-c]pyridine. The following information is designed to address common challenges and provide actionable guidance for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for palladium-catalyzed cross-coupling reactions?

A1: this compound presents several challenges in palladium-catalyzed cross-coupling reactions. The carbon-chlorine (C-Cl) bond is stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyrrolopyridine ring system can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura coupling with this compound?

A2: The most critical parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, and the solvent system. For challenging heteroaryl chlorides, bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the oxidative addition and subsequent steps of the catalytic cycle. The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. A suitable solvent or solvent mixture is required to solubilize the reactants and the catalyst system.

Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To minimize this, ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed. Optimizing the reaction temperature and catalyst loading can also help to favor the desired cross-coupling pathway.

Q4: For a Buchwald-Hartwig amination, what type of catalyst system is recommended for this compound?

A4: For the amination of electron-deficient and potentially coordinating heteroaryl chlorides like this compound, highly active catalyst systems are generally required. Systems employing bulky, electron-rich biaryl phosphine ligands such as BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), have proven effective for the amination of structurally similar N-free chloro-azaindoles and are a good starting point for optimization.

Q5: My Buchwald-Hartwig amination is not proceeding to completion. What are some common reasons for low conversion?

A5: Low conversion in Buchwald-Hartwig aminations of heteroaryl chlorides can be due to several factors. Catalyst deactivation is a primary concern, which can be caused by impurities, coordination of the substrate or product to the palladium center, or thermal instability. The choice of base is also critical; it must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions or substrate degradation. Insufficient reaction temperature or time can also lead to incomplete conversion.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low to No Product Formation

If you are observing low to no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Inactive Catalyst System • Use a fresh, high-purity palladium source and ligand. • Switch to a more active catalyst system, such as a pre-formed palladacycle or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). • Increase the catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%).
Ineffective Base • Screen different bases. Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective. • Ensure the base is finely powdered and dry. • Consider the solubility of the base in the reaction medium.
Inappropriate Solvent • Use a solvent system known to be effective for Suzuki couplings of heteroaryl chlorides, such as 1,4-dioxane/water or toluene/water mixtures. • Ensure solvents are anhydrous and properly degassed.
Low Reaction Temperature • Increase the reaction temperature. For challenging chlorides, temperatures of 100-125 °C may be necessary. • Consider using a sealed tube or microwave reactor to safely reach higher temperatures.
Protodeboronation of Boronic Acid • Use anhydrous solvents and reagents. • Consider using a boronic ester (e.g., pinacol ester) which can be more stable. • Use a weaker base if compatible with the reaction.
Buchwald-Hartwig Amination: Common Issues

For challenges encountered during the Buchwald-Hartwig amination, refer to the following guide:

Potential Cause Troubleshooting Action
Catalyst Inhibition/Deactivation • Use a highly active and sterically hindered ligand (e.g., BrettPhos) to minimize catalyst inhibition by the nitrogen heterocycle. • Ensure all reagents and solvents are of high purity and free of catalyst poisons. • Perform the reaction under a strict inert atmosphere.
Incorrect Base • Use a strong, non-nucleophilic base such as LiHMDS or NaOtBu. • The choice of base can be critical; screen different strong bases to find the optimal one for your specific amine.
Low Reactivity of the Amine • For less nucleophilic amines, higher reaction temperatures and longer reaction times may be required. • Consider using a more active catalyst system.
Side Reactions • Hydrodehalogenation (reduction of the C-Cl bond) can be a competing reaction. Optimizing the ligand and reaction conditions can help minimize this. • If the amine has other reactive functional groups, consider protecting them.

Experimental Protocols

Suzuki-Miyaura Coupling of a 1H-pyrrolo[3,2-c]pyridine Derivative

The following protocol is adapted from a reported procedure for the Suzuki coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and serves as an excellent starting point for the coupling of this compound. Optimization may be required for the chloro-analogue.

Reaction Scheme:

Reagents and Conditions:

ParameterRecommended Condition
Substrate This compound (1.0 equiv)
Boronic Acid Arylboronic acid (1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (0.06 equiv)
Base K₂CO₃ (5.0 equiv)
Solvent 1,4-Dioxane / H₂O (3:1 mixture)
Temperature 125 °C (Microwave)
Time 26 min

Procedure:

  • To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 1.0 equiv), the desired arylboronic acid (0.15 mmol, 1.5 equiv), K₂CO₃ (0.5 mmol, 5.0 equiv), and Pd(PPh₃)₄ (0.006 mmol, 0.06 equiv).

  • Add 1,4-dioxane (6 mL) and water (2 mL).

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Seal the vial and heat in a microwave reactor at 125 °C for 26 minutes.

  • After cooling, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Yields for Suzuki Coupling of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine:

Arylboronic AcidYield (%)
Phenylboronic acid63
o-Tolylboronic acid65
m-Tolylboronic acid94
p-Tolylboronic acid67
Naphthalen-2-ylboronic acid52
Pyridin-3-ylboronic acid55
Buchwald-Hartwig Amination of a Chloro-azaindole

The following is a general protocol for the Buchwald-Hartwig amination of N-free 2-chloro-7-azaindole, a constitutional isomer of the target molecule.[1][2] This procedure is a strong starting point for the optimization of the amination of this compound.

Reaction Scheme:

Reagents and Conditions:

ParameterRecommended Condition
Substrate This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.2 equiv)
Palladium Precatalyst BrettPhos Pd G3 (or similar G3 precatalyst) (2 mol%)
Ligand BrettPhos (1 mol%)
Base LiHMDS (2.4 equiv, 1 M in THF)
Solvent Anhydrous THF
Temperature 65 °C
Time 1-24 h (monitored by TLC/LC-MS)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (2 mol%) and the ligand (1 mol%).

  • Add the chloro-azaindole (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous THF.

  • Add the LiHMDS solution (2.4 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 65 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent degas Purge with Inert Gas (Ar/N₂) solvent->degas heat Heat & Stir (e.g., 100-125 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Pd Precatalyst & Ligand solvent Add Anhydrous Solvent (e.g., THF) reagents->solvent base_add Add Base (e.g., LiHMDS) solvent->base_add heat Heat & Stir (e.g., 65 °C) base_add->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench Reaction (e.g., aq. NH₄Cl) monitor->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low or No Product Yield q_catalyst Is the catalyst system active enough for a chloro-heterocycle? start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No q_base Is the base appropriate (strength and solubility)? a_catalyst_yes->q_base s_catalyst Action: - Use bulky, electron-rich ligand (e.g., XPhos, BrettPhos) - Use a pre-catalyst - Increase catalyst loading a_catalyst_no->s_catalyst a_base_yes Yes q_base->a_base_yes Yes a_base_no No q_base->a_base_no No q_conditions Are the reaction conditions (temperature, time, atmosphere) optimal? a_base_yes->q_conditions s_base Action: - Screen different bases (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; LiHMDS, NaOtBu for B-H) - Ensure base is dry and finely powdered a_base_no->s_base a_conditions_yes Yes q_conditions->a_conditions_yes Yes a_conditions_no No q_conditions->a_conditions_no No end end a_conditions_yes->end Consider other issues: - Substrate purity - Side reactions s_conditions Action: - Increase temperature - Increase reaction time - Ensure inert atmosphere and degassed solvents a_conditions_no->s_conditions

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chlorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude chlorinated heterocyclic compounds?

A1: Impurities can originate from various stages of the synthesis and workup process. Common impurities include:

  • Unreacted starting materials: Incomplete reactions can leave starting materials that need to be removed.

  • By-products from the chlorination reaction: The use of chlorinating agents like phosphorus oxychloride or sulfuryl chloride can lead to the formation of various side products.

  • Isomers: Positional isomers of the desired chlorinated heterocycle can form during synthesis.

  • Dehalogenated products: The chlorine substituent can be labile under certain conditions, leading to the formation of the corresponding non-chlorinated heterocycle.

  • Over-chlorinated products: In some cases, more than the desired number of chlorine atoms can be introduced into the heterocyclic ring.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, can contaminate the crude product.

Q2: My chlorinated heterocyclic compound seems to be degrading on the silica gel column. What can I do?

A2: Degradation on silica gel is a common problem for acid-sensitive compounds, and chlorinated heterocycles can be susceptible to this. Here are several strategies to mitigate this issue:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of a volatile base, such as triethylamine, in your eluent. A common practice is to use an eluent containing 0.1-1% triethylamine.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[1]

  • Reverse-phase chromatography: If your compound is sufficiently polar, reverse-phase chromatography on a C18-functionalized silica gel can be a good alternative, as it is performed under different pH conditions.

Q3: I am observing peak tailing in the HPLC analysis of my chlorinated heterocyclic amine. What is the likely cause and how can I fix it?

A3: Peak tailing for basic compounds like heterocyclic amines is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. Here are some solutions:

  • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with trifluoroacetic acid or formic acid) will protonate the amine, which can reduce its interaction with the silanol groups.

  • Use a mobile phase modifier: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Employ a different column: Using a column with end-capping or a base-deactivated stationary phase can significantly reduce peak tailing for basic analytes.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid chlorinated heterocyclic compounds. However, various issues can arise. This guide provides solutions to common problems.

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The compound is coming out of solution above its melting point because the solution is too saturated or cooling too quickly.Re-heat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added), or the nucleation process is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. If these fail, evaporate some of the solvent to increase the concentration and cool again.[2]
Poor recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer.Beforehand, perform small-scale solubility tests to find a solvent with a large difference in solubility between hot and cold conditions. Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Crystals are colored. Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this technique judiciously, as it can also adsorb the desired product.
Flash Chromatography

Flash chromatography is a primary tool for the purification of chlorinated heterocyclic compounds. Below are common issues and their remedies.

Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent in your solvent system. For very polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane.
Compound runs with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.
Poor separation of closely running spots. The chosen solvent system does not provide enough selectivity.Try a different solvent system with similar polarity but different solvent classes (e.g., switch from ethyl acetate/hexanes to dichloromethane/ether). Running a solvent gradient (gradually increasing the polarity of the eluent during the chromatography) can also improve separation.
Streaking or tailing of the compound band on the column. The compound is interacting too strongly with the stationary phase (common for basic heterocycles), or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds). Ensure the sample is loaded in a concentrated band and that the amount of sample is appropriate for the column size. Consider using a different stationary phase like alumina.[1]
Decomposition of the compound on the column. The compound is sensitive to the acidic nature of silica gel.Use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a neutral stationary phase like alumina.[1]

Data Presentation

Table 1: Comparison of HPLC Purity Analysis Methods for 2-Chlorobenzimidazole
Analytical Method Primary Application Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility for a wide range of impurities.Requires reference standards for impurity identification and quantification.
Gas Chromatography (GC) Analysis of Volatile ImpuritiesHigh efficiency for separating volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like 2-chlorobenzimidazole without derivatization.
Nuclear Magnetic Resonance (NMR) Structural Elucidation & Purity ConfirmationProvides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to HPLC for trace impurity detection.

This data is adapted from a comparative guide for 2-chlorobenzimidazole and serves as a representative comparison for similar chlorinated heterocyclic compounds.

Table 2: Comparison of Stationary Phases for Flash Chromatography
Stationary Phase Acidity Best Suited For Comments
Silica Gel AcidicGeneral purpose, good for most neutral and acidic compounds.Can cause degradation of acid-sensitive compounds. Tailing may be observed for basic compounds.
Alumina (Basic) BasicBasic compounds (e.g., pyridines, quinolines).Can retain acidic compounds irreversibly.
Alumina (Neutral) NeutralA good alternative to silica for acid- or base-sensitive compounds.May have lower resolving power than silica gel for some mixtures.
Florisil Mildly AcidicSeparation of polar compounds, good for some sensitive compounds.Performance can be variable; testing on a small scale is recommended.[1]
C18 Reverse Phase Silica NeutralPolar compounds that are difficult to separate by normal phase.Requires polar mobile phases (e.g., water, methanol, acetonitrile). Non-polar compounds are strongly retained.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of a Chlorinated Heterocyclic Compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common choices include ethanol, methanol, ethyl acetate, hexanes, toluene, and mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: General Procedure for Flash Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a chromatography column with the chosen stationary phase (e.g., silica gel or alumina) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the eluent or a stronger solvent. If the sample is not very soluble in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column and Mobile Phase Selection: Choose an appropriate HPLC column (a C18 column is common for reverse-phase) and mobile phase system. A typical mobile phase for chlorinated heterocyclic compounds consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a stock solution of a reference standard of the pure compound at a known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the sample to be analyzed at approximately the same concentration as the standard solution.

  • Method Development: Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurity peaks.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas in the chromatograms. The purity of the sample can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualization

Purification_Workflow General Purification Workflow for Chlorinated Heterocyclic Compounds crude Crude Chlorinated Heterocyclic Compound is_solid Is the compound solid? crude->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Chromatography is_solid->chromatography No (Oil/Liquid) check_purity1 Check Purity (TLC, HPLC, NMR) recrystallization->check_purity1 pure_solid Pure Solid Compound check_purity1->pure_solid Purity OK failed_recrystallization Impure or Oiled Out check_purity1->failed_recrystallization Purity Not OK check_purity2 Check Purity of Fractions (TLC, HPLC) chromatography->check_purity2 check_purity2->chromatography Impure Fractions (Re-column) combine_pure Combine Pure Fractions & Evaporate Solvent check_purity2->combine_pure Purity OK pure_product Pure Compound combine_pure->pure_product failed_recrystallization->chromatography

Caption: General purification workflow for chlorinated heterocyclic compounds.

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Start Recrystallization: Dissolve in min. hot solvent cool Cool Solution start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does it 'oil out'? cool->oiling_out:w no_crystals No Crystals Formed crystals_form->no_crystals No successful_crystallization Collect Crystals by Filtration crystals_form->successful_crystallization Yes oils_out Oiling Out Occurs oiling_out->oils_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization reheat_add_solvent Re-heat and add more solvent oils_out->reheat_add_solvent induce_crystallization->cool reduce_solvent Evaporate some solvent and re-cool induce_crystallization->reduce_solvent Still no crystals reduce_solvent->cool reheat_add_solvent->cool Chromatography_Troubleshooting Troubleshooting Flash Chromatography start Run TLC to select solvent system (Target Rf ~0.3) run_column Run Flash Column start->run_column check_elution Analyze Fractions by TLC run_column->check_elution rf_check What is the Rf of the product in fractions? check_elution->rf_check rf_zero Rf ≈ 0 rf_check->rf_zero Low rf_one Rf ≈ 1 rf_check->rf_one High streaking Streaking or Tailing? rf_check->streaking OK increase_polarity Increase eluent polarity rf_zero->increase_polarity decrease_polarity Decrease eluent polarity rf_one->decrease_polarity good_separation Good Separation streaking->good_separation No add_modifier Add modifier (e.g., TEA) or change stationary phase streaking->add_modifier Yes increase_polarity->run_column decrease_polarity->run_column add_modifier->run_column

References

stability of 7-Chloro-1H-pyrrolo[3,2-C]pyridine in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 7-Chloro-1H-pyrrolo[3,2-c]pyridine in acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in acidic conditions?

A1: Based on studies of related pyrrolopyridine structures, this compound is likely to be labile in acidic media.[1] The pyrrole ring can be susceptible to acid-catalyzed polymerization, and the pyridine ring can be protonated, potentially influencing the molecule's overall stability and reactivity.[2] Furthermore, acid-catalyzed hydrolysis of the chloro-group is a possible degradation pathway, similar to what is observed in other chloropyridines.[3]

Q2: What are the primary degradation pathways for this compound in an acidic solution?

A2: The two most probable degradation pathways are acid-catalyzed hydrolysis and polymerization.

  • Hydrolysis: The chlorine atom on the pyridine ring can be susceptible to nucleophilic substitution by water, especially under acidic conditions, leading to the formation of 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine.

  • Polymerization: The electron-rich pyrrole ring can undergo acid-catalyzed polymerization, resulting in insoluble, often colored, polymeric materials.[2]

Q3: I am observing a color change and precipitation in my acidic stock solution. What is happening?

A3: This is a common indicator of degradation, likely through polymerization of the pyrrole ring.[2] You should verify the purity of your solution using an appropriate analytical method like HPLC-UV. To mitigate this, prepare fresh acidic solutions immediately before use and store the compound in a solid, dry state.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Temperature: Perform reactions at the lowest feasible temperature, as higher temperatures accelerate hydrolysis rates.[3]

  • pH Control: Use the least acidic conditions (highest pH) that your experimental protocol allows.

  • Time: Minimize the time the compound is exposed to acidic conditions. Prepare solutions fresh and use them promptly.

  • Inert Atmosphere: While hydrolysis and polymerization are the main concerns, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the most common and effective technique.[1][4] This method should be able to separate the intact parent compound from its potential degradation products, allowing for accurate quantification of its stability over time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC. Significant degradation under the chosen acidic conditions.1. Reduce the concentration of the acid. 2. Lower the temperature of the experiment. 3. Decrease the duration of exposure to the acidic medium.
Appearance of one major new peak in the chromatogram. Likely formation of a primary degradant, such as the hydrolyzed product (7-Hydroxy-1H-pyrrolo[3,2-c]pyridine).1. Attempt to identify the new peak using LC-MS. 2. Confirm the degradation pathway.[3]
Appearance of multiple small peaks or a rising baseline. Complex degradation or polymerization.1. Use a gradient HPLC method for better separation. 2. Consider that polymerization products may not be soluble or elute from the column.
Precipitate or cloudiness forms in the solution. Formation of insoluble degradation products, most likely polymers.[2]1. Prepare solutions at a lower concentration. 2. Use co-solvents if compatible with your experiment. 3. Filter the solution before injection to protect your HPLC system.

Data on Acidic Stability

Table 1: Example Stability Data for this compound in Acidic Conditions

Acid ConditionTemperature (°C)Time (hours)% Parent Compound Remaining (Hypothetical)
0.1 N HCl25295.2%
0.1 N HCl25881.5%
0.1 N HCl60275.8%
0.1 N HCl60842.1%
1.0 N HCl25288.3%
1.0 N HCl60255.4%

Visualizations

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization Pathway substance substance condition condition product product A This compound B Protonated Intermediate A->B Protonation (fast) F H₂O / H₃O⁺ (Hydrolysis) G H₃O⁺ (Polymerization) C 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine B->C Nucleophilic Attack D Polymeric Degradants B->D Electrophilic Attack on another molecule E H₃O⁺

Caption: Potential degradation pathways in acidic conditions.

Experimental Workflow for Stability Testing

G arrow arrow prep Prepare Stock Solution of Compound stress Dilute into Acidic Media (e.g., 0.1N HCl) prep->stress incubate Incubate at Controlled Temperature (e.g., 60°C) stress->incubate sample Withdraw Aliquots at Time Points (t=0, 2, 4, 8 hr) incubate->sample quench Neutralize/Quench Reaction sample->quench analyze Analyze by Stability- Indicating HPLC quench->analyze data Quantify % Degradation vs. Time analyze->data

Caption: Workflow for a forced degradation study.

Experimental Protocols

Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for assessing the stability of this compound under acidic stress, consistent with ICH guidelines.[6]

1. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Class A volumetric flasks and pipettes

  • Calibrated HPLC-UV system

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., 50:50 ACN:Water). This is your stock solution.

  • Acidic Stress Solution (0.1 N HCl): Prepare a solution of 0.1 N HCl in HPLC-grade water.

  • Neutralization Solution (0.1 N NaOH): Prepare a solution of 0.1 N NaOH in HPLC-grade water.

3. Stress Procedure:

  • To a 10 mL volumetric flask, add 1.0 mL of the stock solution.

  • Add 5.0 mL of the 0.1 N HCl stress solution.

  • Place the flask in a temperature-controlled bath set to a desired temperature (e.g., 60°C).

  • Simultaneously, prepare a "time zero" (t=0) sample by adding 1.0 mL of stock to a separate flask, immediately neutralizing it with an equimolar amount of 0.1 N NaOH, and diluting to volume with mobile phase.

  • At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw a 1.0 mL aliquot from the heated stress sample.

  • Immediately neutralize the aliquot with an equimolar amount of 0.1 N NaOH to stop the degradation reaction.

  • Dilute the neutralized aliquot to a suitable final concentration (e.g., in a 10 mL flask) with the HPLC mobile phase.

4. HPLC Analysis:

  • Method: Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of ACN and water with a buffer (e.g., phosphate or acetate, ensuring it is stable at the chosen pH).

  • Analysis: Inject the t=0 sample and all stressed time-point samples onto the HPLC system.

  • Data Collection: Record the peak area of the parent compound and any degradation products.

5. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Area_t / Area_t0) * 100

  • Assess for mass balance. The sum of the parent compound and all degradation products should ideally be close to 100%.

  • Identify major degradants if possible, using techniques like LC-MS.

References

degradation of 7-Chloro-1H-pyrrolo[3,2-C]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are using 7-Chloro-1H-pyrrolo[3,2-C]pyridine in their experiments, with a specific focus on its stability and potential degradation under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under basic conditions?

This compound can be sensitive to basic conditions, particularly at elevated temperatures and with strong bases. The primary modes of degradation are likely nucleophilic aromatic substitution of the chlorine atom and potential ring-opening or rearrangement of the pyrrolopyridine core. The stability is dependent on the specific base used, its concentration, the solvent, and the reaction temperature.

Q2: What are the likely degradation products of this compound in the presence of a base?

Under basic conditions, particularly with hydroxide or alkoxide bases, the main degradation product is expected to be 7-Hydroxy-1H-pyrrolo[3,2-c]pyridine or 7-Alkoxy-1H-pyrrolo[3,2-c]pyridine, respectively, formed via nucleophilic aromatic substitution.[1] Other unidentified byproducts may also form, especially under harsh conditions.

Q3: Can I use this compound in reactions involving common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

Yes, non-nucleophilic organic bases like TEA and DIPEA are generally more compatible with this compound for reactions where the base is used as an acid scavenger. However, prolonged reaction times at high temperatures should still be monitored for potential degradation.

Q4: How can I monitor the degradation of this compound during my reaction?

Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of your reaction and detecting the appearance of degradation products. A new spot on the TLC plate or a new peak in the HPLC chromatogram can indicate the formation of byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under basic conditions.

Issue 1: Low yield of the desired product and formation of a major byproduct.
Possible Cause Troubleshooting Step
Degradation of starting material: The reaction conditions (e.g., strong base, high temperature) are causing the this compound to degrade.- Use a milder base (e.g., K2CO3, Cs2CO3 instead of NaOH, KOH).- Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation.
Side reaction with the base: The base is acting as a nucleophile and displacing the chlorine atom.- Switch to a non-nucleophilic base (e.g., DIPEA, DBU).- Use a stoichiometric amount of the base if possible.
Impure starting material: The this compound may contain impurities that are interfering with the reaction.- Check the purity of the starting material by NMR or HPLC.- Purify the starting material if necessary.
Issue 2: Multiple unidentified spots on TLC or peaks in HPLC.
Possible Cause Troubleshooting Step
Complex degradation pathway: The starting material is undergoing multiple degradation reactions.- Attempt to isolate and characterize the major byproducts using techniques like LC-MS or NMR to understand the degradation pathway.- Re-evaluate the reaction conditions to minimize byproduct formation.
Reaction with solvent: The solvent may be participating in the reaction under basic conditions.- Choose a more inert solvent.- Ensure the solvent is anhydrous if moisture-sensitive reagents are used.

Experimental Protocols

Protocol: Assessment of Stability in Basic Conditions

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, add a specific volume of the stock solution to a solution of the base (e.g., 1M NaOH, 1M K2CO3) in the same solvent or a co-solvent system.

  • Incubation: Incubate the vials at different temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Time-Point Analysis: At various time points (e.g., 1h, 4h, 8h, 24h), quench a small aliquot of the reaction mixture with a weak acid (e.g., 1M HCl) to neutralize the base.

  • Analysis: Analyze the quenched aliquots by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

Visualizations

The following diagrams illustrate a potential degradation pathway and a general workflow for experiments involving this compound under basic conditions.

G Potential Degradation Pathway A This compound B 7-Hydroxy-1H-pyrrolo[3,2-C]pyridine A->B Nucleophilic Substitution (e.g., OH-) C Other Degradation Products A->C Harsh Basic Conditions (High Temp, Strong Base)

Caption: Potential degradation pathway of this compound.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Workup and Purification A Dissolve this compound and other reactants in solvent B Add base under controlled conditions A->B C Monitor reaction progress by TLC or HPLC B->C D Quench reaction C->D E Extract and purify product D->E

Caption: General workflow for reactions with this compound.

References

preventing protodeboronation in Suzuki reactions of pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating side reaction of protodeboronation, particularly when working with pyrrolopyridine (azaindole) scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions of pyrrolopyridines?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrrolopyridineboronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process consumes your nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyrrolopyridine byproduct, which can complicate purification.[2]

Pyrrolopyridines and other basic N-heterocycles are particularly susceptible to this reaction.[1] The basic nitrogen atom in the ring can facilitate unique decomposition pathways. For some heteroaromatic boronic acids, this can involve the formation of a highly reactive zwitterionic intermediate, especially under neutral pH conditions, which rapidly decomposes.[1][2]

Q2: What are the primary factors that promote protodeboronation?

A2: Several reaction parameters can influence the rate of protodeboronation. Understanding these is the first step to prevention:

  • pH and Base Selection : A base is required to activate the boronic acid for transmetalation, but strongly basic conditions can also accelerate protodeboronation.[3][4] For heteroaromatics like those derived from pyridine, the situation is complex, as the maximum rate of decomposition is often observed at neutral pH. Counterintuitively, both acidic and basic conditions can sometimes slow the decomposition by shifting the equilibrium away from the most reactive species.[1][2]

  • Presence of Water : Water or other protic sources in the reaction mixture provide the proton for the C-H bond formation in the undesired product.[1]

  • Reaction Temperature : Higher temperatures typically increase the rate of all reactions, including protodeboronation.[5][6]

  • Reaction Kinetics : If the desired Suzuki catalytic cycle is slow, the boronic acid reagent is exposed to the reaction conditions for a longer period, providing more opportunity for the competing protodeboronation side reaction to occur.[1]

Troubleshooting Guide

Q3: My reaction has a low yield, and I've confirmed the presence of the protodeboronated starting material. Where do I begin troubleshooting?

A3: A systematic approach is key. The goal is to accelerate the desired Suzuki coupling so that it significantly outpaces the protodeboronation pathway. We recommend addressing the four key areas of the reaction in the following order: the boron reagent, the base, the reaction conditions, and the catalyst system.

G Troubleshooting Workflow for Protodeboronation start Low Yield & Protodeboronation Detected sub1 1. Stabilize Boron Reagent start->sub1 sub2 2. Optimize Base sub1->sub2 If problem persists opt1a Switch to Boronic Ester (Pinacol, Neopentyl) sub1->opt1a opt1b Use Organotrifluoroborate (R-BF3K) sub1->opt1b opt1c Use MIDA Boronate ('Slow Release') sub1->opt1c sub3 3. Adjust Conditions sub2->sub3 If problem persists opt2a Use Weaker Base (K3PO4, K2CO3, Cs2CO3) sub2->opt2a opt2b Try Anhydrous-Compatible Base (CsF, KOSiMe3) sub2->opt2b sub4 4. Enhance Catalyst Activity sub3->sub4 If problem persists opt3a Use Anhydrous Solvent (Toluene, Dioxane, 2-MeTHF) sub3->opt3a opt3b Lower Reaction Temperature sub3->opt3b opt3c Ensure Rigorous Degassing sub3->opt3c opt4a Increase Catalyst Loading sub4->opt4a opt4b Screen Ligands (e.g., Buchwald: SPhos, XPhos) sub4->opt4b opt4c Use Modern Pre-catalyst (e.g., G3/G4-Palladacycles, PEPPSI) sub4->opt4c

A decision tree for troubleshooting protodeboronation.
Stabilizing the Boron Reagent

Q4: How can I make my pyrrolopyridine-boron reagent less susceptible to protodeboronation?

A4: Using the free boronic acid of an N-heterocycle can be challenging. Switching to a more stable derivative is often the most effective strategy. These derivatives act as "masked" reagents that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[1][7]

Boron Reagent TypeGeneric StructureKey Advantages & Considerations
Boronic Acid R-B(OH)₂Often least stable, especially for electron-deficient or N-heterocyclic systems.[7]
Pinacol Ester R-B(O₂C₂Me₄)More stable than the corresponding acid; very common and commercially available.[2]
Neopentyl Ester R-B(O₂C₅H₁₀)Shows good reactivity under anhydrous conditions.[8]
Organotrifluoroborate [R-BF₃]KCrystalline salts with significantly increased stability to air and moisture.[1][2]
MIDA Boronate R-B(MIDA)Exceptionally stable, crystalline solids. Ideal for "slow release" strategies in challenging couplings.[1][2][8]
Optimizing the Base

Q5: Which base is best for minimizing protodeboronation with pyrrolopyridines?

A5: The choice of base is critical and often substrate-dependent. A weaker base is generally preferred to temper the rate of protodeboronation.

BaseStrengthTypical SolventsNotes & Considerations
K₃PO₄ ModerateDioxane/H₂O, TolueneOften a good starting point. Effective in many heterocyclic couplings.[9]
K₂CO₃ / Cs₂CO₃ ModerateDME/H₂O, Toluene/EtOHWidely used and effective. Cs₂CO₃ is more soluble and can be more reactive.[10][11]
CsF Weak (in this context)Dioxane, TolueneCan be used under anhydrous conditions, which helps suppress protodeboronation by removing the proton source.[12]
KOSiMe₃ Strong (but special case)Toluene, THFPotassium trimethylsilanolate is a soluble, anhydrous base designed to promote coupling of boronic esters under non-aqueous conditions.[13][14]
Adjusting Reaction Conditions

Q6: I am using a stable boronic ester but still see protodeboronation. What conditions should I change?

A6: Focus on creating an environment that favors the main reaction.

  • Employ Anhydrous Conditions : Since protodeboronation requires a proton source, switching to anhydrous solvents (like toluene, dioxane, or 2-MeTHF) and ensuring all glassware and reagents are dry can be highly effective.[6][13] This is particularly useful when paired with a non-aqueous base like CsF or KOSiMe₃.

  • Lower the Temperature : High temperatures accelerate decomposition.[5] Try to find the lowest temperature at which the catalytic reaction proceeds efficiently. This may require using a more active catalyst system.

  • Ensure an Inert Atmosphere : Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). While oxygen's primary detrimental effect is catalyst degradation, this can slow the main reaction and allow more time for protodeboronation to occur.[5]

Enhancing Catalyst Activity

Q7: How can I select a catalyst system to outcompete protodeboronation?

A7: The goal is to maximize the rate of the productive Suzuki coupling.[1] Highly active, modern palladium systems are designed for this purpose, especially for challenging substrates like electron-deficient or sterically hindered heterocycles.[15]

Catalyst / Pre-catalystLigand TypeKey Features & Advantages
Pd(PPh₃)₄ Traditional PhosphineA classic catalyst, but often requires higher temperatures and can be less efficient for challenging substrates.[15]
Pd(OAc)₂ / Pd₂(dba)₃ (Used with external ligand)Common Pd(0) and Pd(II) sources. Activity is entirely dependent on the added ligand.[10]
Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich PhosphinesHighly effective for coupling challenging substrates, including heteroaryl chlorides. Promote fast catalytic turnover.[10][15][16]
Buchwald Pre-catalysts (G3, G4) PalladacyclesAir- and moisture-stable pre-catalysts that generate the active LPd(0) species under mild conditions, enabling lower reaction temperatures.[12]
PEPPSI™ Catalysts N-Heterocyclic Carbene (NHC)Form very stable bonds to palladium, leading to high efficiency and catalyst turnover numbers. Excellent for sterically hindered substrates.[12][15]

Illustrative Diagram: The Competing Reaction Pathways

To visualize the problem, consider the main catalytic cycle of the Suzuki reaction competing with the off-cycle protodeboronation pathway.

G Suzuki Coupling vs. Protodeboronation cluster_suzuki Desired Suzuki Catalytic Cycle (Fast) cluster_proto Undesired Protodeboronation (Slow) OA Oxidative Addition ArPdX L(Ar)Pd(II)-X OA->ArPdX TM Transmetalation RE Reductive Elimination TM->RE Pd0 LPd(0) RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product Pd0->OA ArX Pyrrolopyridine-X ArX->OA ArPdX->TM Boron Pyrrolopyridine-B(OR)₂ (Starting Material) Boron->TM Base Activation Decomp Protodeboronation Boron->Decomp Byproduct Protodeboronated Pyrrolopyridine Decomp->Byproduct HSource H₂O / ROH HSource->Decomp

Competing pathways in pyrrolopyridine Suzuki reactions.

General Experimental Protocol

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-halo-1H-pyrrolo[2,3-b]pyridine. Optimization for specific substrates is expected.

Reagents & Equipment:

  • 2-Halo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Arylboronic acid derivative (e.g., pinacol ester) (1.2–1.5 eq)

  • Palladium pre-catalyst (e.g., SPhos G3) (1–3 mol%)

  • Base (e.g., K₃PO₄) (2.0–3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon/Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask that has been purged with inert gas, add the 2-halo-pyrrolopyridine (1.0 eq), the arylboronic acid derivative (1.2–1.5 eq), the base (2.0–3.0 eq), and the palladium pre-catalyst (1-3 mol%).[17]

  • Inert Atmosphere : Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[15]

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Heating : Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C). For sensitive substrates, starting at a lower temperature (e.g., 60 °C) is advisable.

  • Monitoring : Stir the reaction vigorously. Monitor its progress by TLC, LC-MS, or GC-MS until the starting halide is consumed (typically 2–24 hours).

  • Work-up : Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[15]

References

solubility of 7-Chloro-1H-pyrrolo[3,2-C]pyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 7-Chloro-1H-pyrrolo[3,2-C]pyridine in common organic solvents. It includes a troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.

Solubility Profile

SolventChemical FormulaPolarity (Dielectric Constant)Expected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO47.2High
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H38.3High
MethanolCH₃OH32.7Moderate to High
EthanolC₂H₅OH24.5Moderate
Acetone(CH₃)₂CO20.7Moderate to Low
Dichloromethane (DCM)CH₂Cl₂9.1Low
Ethyl AcetateCH₃COOC₂H₅6.0Low
TolueneC₇H₈2.4Very Low / Insoluble
HexaneC₆H₁₄1.9Very Low / Insoluble

Experimental Protocol: Determining Solubility

This protocol outlines a standard method for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature (e.g., room temperature).

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, Methanol, Ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker (optional, for equilibrium solubility)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO).

  • Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve using HPLC or UV-Vis spectrophotometry. This will be used to determine the concentration of the dissolved compound.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. If a shaker is not available, intermittent vortexing over the same period can be used.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Extraction and Dilution: Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Dilute the filtered solution with an appropriate solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Troubleshooting and FAQs

This section addresses common issues encountered during solubility experiments.

Q1: My compound is not dissolving in the expected solvent. What should I do?

A1:

  • Increase Temperature: Gently warming the solution can increase the rate of dissolution and solubility. However, be cautious of compound degradation at higher temperatures.

  • Increase Agitation: Use a vortex mixer or a magnetic stirrer to enhance the interaction between the solute and the solvent.

  • Sonication: Applying ultrasonic waves can help break up solid aggregates and improve dissolution.

  • Check Compound Purity: Impurities can significantly affect solubility. Verify the purity of your compound using an appropriate analytical technique.

  • Consider a Different Solvent: If the compound remains insoluble, a solvent with a more similar polarity to the compound may be required.

Q2: The solubility of my compound seems to vary between experiments. Why is this happening?

A2:

  • Temperature Fluctuations: Ensure that all experiments are conducted at a consistent temperature, as solubility is temperature-dependent.

  • Equilibration Time: The time allowed for the solution to reach equilibrium may be insufficient. Try extending the incubation period.

  • pH of the Solution: For compounds with acidic or basic functional groups, the pH of the solution can dramatically influence solubility. Ensure the pH is controlled and consistent.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.

Q3: How can I prepare a stock solution if my compound is poorly soluble in most common solvents?

A3:

  • Use a Stronger Solvent: For initial stock solutions, it is common to use a strong aprotic solvent like DMSO or DMF, even if it is not the final solvent for the experiment.

  • Co-solvent System: A mixture of solvents can sometimes be more effective at dissolving a compound than a single solvent.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of an aqueous solution can significantly increase solubility.

Logical Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility challenges during experiments.

SolubilityTroubleshooting start Start: Compound Insoluble check_purity Verify Compound Purity start->check_purity increase_temp Increase Temperature check_purity->increase_temp increase_agitation Increase Agitation (Vortex/Stir) increase_temp->increase_agitation success Success: Compound Dissolved increase_temp->success If soluble sonicate Apply Sonication increase_agitation->sonicate increase_agitation->success If soluble change_solvent Select a More Appropriate Solvent sonicate->change_solvent If still insoluble sonicate->success If soluble cosolvent Use a Co-solvent System change_solvent->cosolvent change_solvent->success If soluble ph_adjustment Adjust pH (if applicable) cosolvent->ph_adjustment cosolvent->success If soluble ph_adjustment->success If soluble failure Consult Literature for Alternative Methods ph_adjustment->failure If still insoluble

Caption: A flowchart for troubleshooting compound solubility issues.

minimizing homocoupling in 7-Chloro-1H-pyrrolo[3,2-C]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Chloro-1H-pyrrolo[3,2-c]pyridine Reactions

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions during cross-coupling experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my cross-coupling reaction?

A1: Homocoupling is a significant side reaction where a coupling partner reacts with itself instead of with the other partner. For example, in a Suzuki reaction, the boronic acid can couple with itself to form a symmetrical biaryl byproduct.[1] This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of homocoupling in different cross-coupling reactions?

A2: The causes vary by reaction type:

  • Suzuki Coupling : The most common cause is the presence of oxygen, which can oxidize the active Palladium(0) catalyst to Palladium(II).[2] These Pd(II) species then promote the homocoupling of two boronic acid molecules. Homocoupling can also occur during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) form.[1]

  • Sonogashira Coupling : In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling. This is particularly prevalent in the presence of oxygen.[3]

  • Stille Coupling : While generally less prone to homocoupling than Suzuki or Sonogashira reactions, it can still occur. The primary challenges with Stille coupling are often the toxicity and removal of organotin reagents.[4][5]

Q3: My substrate is a chloro-heterocycle. Does this affect the likelihood of homocoupling?

A3: Yes. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[6][7] This often necessitates more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve efficient oxidative addition. These more demanding conditions can sometimes increase the rate of side reactions, including homocoupling, if not carefully optimized.

Q4: How do I prevent Glaser homocoupling in my Sonogashira reaction?

A4: The most effective method is to use a "copper-free" Sonogashira protocol.[3] While the reaction may be slower, it eliminates the primary catalyst for alkyne dimerization. If using copper is necessary, ensuring a strictly inert, oxygen-free atmosphere is critical to suppress this side reaction.[3]

Troubleshooting Guides

This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions.

Problem 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling

If you observe a major byproduct corresponding to the dimer of your boronic acid, consult the following guide.

G start High Boronic Acid Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source What is the Palladium source? degas->pd_source Yes sol_degas ACTION: Improve degassing protocol. (e.g., Freeze-Pump-Thaw or extended sparging) degas->sol_degas No ligand Is the ligand optimal? pd_source->ligand Pd(0) or Precatalyst sol_pd0 ACTION: Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst. pd_source->sol_pd0 Pd(II) conditions Review Other Conditions ligand->conditions Yes sol_ligand ACTION: Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). ligand->sol_ligand No sol_conditions ACTION: - Screen weaker bases (K₃PO₄, K₂CO₃). - Lower reaction temperature. - Add boronic acid slowly via syringe pump. conditions->sol_conditions end Re-run Optimized Reaction sol_degas->end sol_pd0->end sol_ligand->end sol_conditions->end

Troubleshooting workflow for Suzuki homocoupling.

Detailed Solutions:

  • Ensure Inert Atmosphere : Oxygen is a primary culprit in boronic acid homocoupling.[1] Degas solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using 3-4 freeze-pump-thaw cycles.[8] Ensure the reaction vessel is purged and maintained under a positive pressure of inert gas.

  • Select an Appropriate Palladium Source : If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the homocoupling pathway can be a part of the in situ reduction to the active Pd(0) catalyst.[1] Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, highly active precatalyst (e.g., XPhos Pd G2/G3) can ensure more efficient entry into the desired catalytic cycle.[9][10]

  • Optimize Ligand Choice : Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the key steps of the desired cross-coupling cycle.[11] This allows the productive reaction to outcompete the homocoupling side reaction.

  • Modify Reaction Conditions :

    • Base Selection : An inappropriate base can worsen side reactions. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred.[11]

    • Slow Addition : Maintaining a low concentration of the boronic acid by adding it slowly via a syringe pump can suppress the bimolecular homocoupling reaction.[1]

Problem 2: Alkyne Dimerization (Glaser Coupling) in Sonogashira Reaction

If you observe a byproduct corresponding to the dimer of your terminal alkyne, this is likely due to Glaser coupling.

Detailed Solutions:

  • Switch to Copper-Free Conditions : This is the most direct way to eliminate Glaser coupling.[3] Many modern protocols use palladium catalysts with ligands that are active enough to not require a copper co-catalyst.

  • Rigorous Oxygen Exclusion : If a copper co-catalyst is used, the reaction must be strictly anaerobic. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3] Use robust degassing techniques for all reagents and solvents.

  • Base and Solvent : The reaction typically requires a base to neutralize the HX byproduct. Amine bases like triethylamine or diethylamine are common and can also serve as the solvent.[3][12] The choice of base and solvent can influence reaction rates and should be optimized.[13]

Data Presentation: Parameter Selection

Optimizing reaction components is critical. The following tables provide a starting point based on literature for similar heterocyclic systems.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommendationRationale & Citation
Pd Source XPhos Pd G2/G3 (1-3 mol%) or Pd₂(dba)₃ (2-5 mol%)Modern precatalysts ensure efficient formation of the active Pd(0) species, minimizing side reactions.[9]
Ligand SPhos, XPhos, or RuPhos (1.1 - 1.5 eq. relative to Pd)Bulky, electron-rich ligands accelerate the desired catalytic cycle, which is crucial for less reactive aryl chlorides.[11][14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases are effective for challenging substrates and less likely to promote side reactions compared to stronger bases.[9][14]
Solvent 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂OAprotic solvents with a small amount of water are standard. Water can be crucial for the transmetalation step.[15]
Temperature 80 - 110 °CHigher temperatures are often required for aryl chlorides, but should be optimized to balance reaction rate and byproduct formation.[14]

Table 2: Comparison of Conditions for Minimizing Homocoupling in Sonogashira Reactions

ConditionCopper-Catalyzed ProtocolCopper-Free ProtocolAdvantage of Copper-Free
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligandAvoids the primary cause of Glaser homocoupling.[3]
Base Et₃N or PiperidineCs₂CO₃, K₂CO₃, or an amine base like DBUBroader base compatibility.
Atmosphere Strictly Inert (O₂ promotes homocoupling)[3]Inert (Recommended for catalyst stability)Less sensitive to trace oxygen, leading to more consistent results and lower homocoupling byproduct formation.[3]
Potential Side Reaction Significant Glaser (alkyne) homocouplingMinimal to no Glaser homocouplingGreatly simplifies purification and improves atom economy.

Experimental Protocols

The following are generalized starting-point protocols. Optimization for specific substrates is essential.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a1 To a dry vial, add: - this compound (1.0 eq) - Arylboronic Acid (1.5 eq) - Base (e.g., K₃PO₄, 2.0 eq) a2 Add Pd catalyst and ligand (e.g., XPhos Pd G2, 2 mol%) b1 Seal vial, evacuate, and backfill with Argon (x3) a2->b1 b2 Add degassed solvent (e.g., Dioxane/H₂O, 5:1) b1->b2 b3 Heat with stirring (e.g., 100 °C) for 12-24h b2->b3 c1 Cool to RT, dilute with EtOAc, wash with water and brine b3->c1 c2 Dry organic layer (Na₂SO₄), filter, and concentrate c1->c2 c3 Purify by column chromatography c2->c3

General workflow for Suzuki-Miyaura coupling.
  • Reaction Setup : To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).[9][15]

  • Inerting : Add the palladium catalyst and ligand. Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon) for three cycles.[8]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Heating : Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[15]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup : To a dry reaction vial, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Inerting : Seal the vial and establish an inert atmosphere as described above.

  • Solvent and Reagent Addition : Add degassed solvent (e.g., DMF or MeCN). Add the terminal alkyne (1.2–1.5 eq.) via syringe.

  • Heating : Heat the reaction with stirring to the desired temperature (e.g., 60–100 °C).

  • Monitoring and Work-up : Follow steps 5-7 from the Suzuki protocol.

Disclaimer: The information provided is for research and development purposes only. All experimental procedures should be conducted by qualified personnel in a controlled laboratory setting. Optimization of the described conditions is likely necessary to achieve desired results for specific substrates.

References

reaction condition optimization for selective functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reaction condition optimization. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in achieving selective functionalization.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield. What are the first steps I should take to troubleshoot it?

A: Low yields are a common challenge that can arise from multiple factors. A systematic approach is the most effective way to identify and resolve the issue.[1]

  • Verify Reagent and Solvent Quality: Begin by ensuring the purity and integrity of your starting materials, reagents, and solvents. Many catalysts are sensitive to air, moisture, and impurities which can act as poisons.[2] Use freshly purified or newly opened reagents and anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).[1][3]

  • Check Reaction Parameters: Re-evaluate your core reaction conditions against the literature or your initial setup. Key parameters to verify include temperature, reaction time, and concentration.[1] Incomplete conversion may simply require longer reaction times, while product degradation could occur if the reaction is left for too long.[4]

  • Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress. This will help determine if the reaction is stalling, forming side products, or if the product is decomposing under the reaction conditions.[1]

  • Evaluate Work-up and Purification: Product loss can often occur during extraction and purification steps.[5] Check all aqueous layers for your product, ensure the pH is appropriate for extraction, and consider if your product might be volatile or unstable on silica gel.[5]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A: Poor regioselectivity indicates that the reaction is proceeding through multiple competing pathways. Fine-tuning the reaction conditions can favor the formation of one regioisomer over another.

  • Ligand Modification: The steric and electronic properties of the ligand attached to a metal catalyst are critical in controlling which C-H bond or functional group is activated.[4][6] Screening different ligands is a highly effective strategy.[4]

  • Solvent Choice: The solvent can influence the stability of transition states leading to different isomers.[7][8] A systematic solvent screening is often a necessary step in optimization.[2]

  • Temperature: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which often leads to the more stable and desired regioisomer.[9][10]

  • Directing Groups & Additives: The use of directing groups can act as internal ligands to facilitate activation at a specific site.[11] In some cases, additives can modulate regioselectivity; for example, norbornene has been used in palladium-catalyzed reactions to switch selectivity from ortho to meta functionalization.[4]

Q3: My asymmetric reaction has low enantioselectivity (ee). What factors should I investigate?

A: Low enantiomeric excess (ee) suggests that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction.

  • Temperature: Lowering the reaction temperature is often the most effective initial step. This typically increases the energy difference between the diastereomeric transition states, leading to higher ee.[2][12]

  • Solvent: The solvent's polarity and coordinating ability can influence the catalyst's conformation. A comprehensive solvent screen is recommended to find the optimal medium.[2]

  • Catalyst and Reagent Purity: Ensure the chiral ligand and metal precursor are of high chemical and enantiomeric purity. Even small impurities can poison the catalyst or promote a non-selective background reaction.[2]

  • Concentration: The concentration of both the substrate and catalyst can impact enantioselectivity. It is advisable to screen a range of concentrations.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Functionalization

If you are observing a mixture of regioisomers (e.g., ortho, meta, para), consider the following systematic approach.

G start Poor Regioselectivity Observed ligand_screen Screen Ligands (Vary Sterics & Electronics) start->ligand_screen temp_screen Optimize Temperature (Typically Lower Temp) ligand_screen->temp_screen If selectivity is sensitive but not optimal improved Regioselectivity Improved ligand_screen->improved solvent_screen Screen Solvents (Vary Polarity & Coordination) temp_screen->solvent_screen If further improvement is needed temp_screen->improved additive_screen Investigate Additives (e.g., Directing Group Modifiers) solvent_screen->additive_screen For specific transformations solvent_screen->improved additive_screen->improved no_change No Improvement additive_screen->no_change If all else fails, re-evaluate substrate/catalyst system

Troubleshooting workflow for poor regioselectivity.

Parameter Impact on Regioselectivity (Illustrative Data)

ParameterCondition ARatio (meta:para)Condition BRatio (meta:para)Rationale
Ligand Bulky Ligand (e.g., XPhos)10 : 1Less Bulky Ligand (e.g., PPh₃)2 : 1Steric hindrance on the ligand can block access to certain C-H bonds, favoring less hindered positions.[3]
Temperature -20 °C15 : 160 °C4 : 1Lower temperatures favor the transition state with the lowest activation energy, often leading to higher selectivity.[8][13]
Solvent Toluene (Non-polar)5 : 1DMF (Polar Aprotic)1 : 1.5Solvent polarity can stabilize different transition states, altering the product distribution.[14]
Issue 2: Low Yield in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is powerful but sensitive to several components, especially the base. If you are experiencing low yields, consider the impact of base selection.

Impact of Base Selection on Suzuki Coupling Yield

The following data illustrates the effect of different bases on the coupling of 4-bromotoluene with phenylboronic acid. Conditions: Pd(PPh₃)₄ (2 mol%), Toluene/H₂O, 100 °C, 12h.

EntryBase (2.5 equiv)Yield (%)Notes
1K₃PO₄95Often a robust and effective base for a wide range of substrates.[4]
2Na₂CO₃92A common, cost-effective, and highly effective base.[4][15]
3Cs₂CO₃88Stronger carbonate, can be effective for less reactive substrates.
4K₂CO₃85Another widely used and effective carbonate base.[4]
5KOH75Strong base, but can sometimes promote side reactions like protodeboronation.[16]
6Et₃N (Triethylamine)15Organic bases are generally less effective for activating the boronic acid.[4][17]

Data is representative and compiled from multiple sources for illustrative purposes. Yields are highly dependent on the specific substrates and conditions used.[4]

The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[4][16] Inorganic bases like carbonates and phosphates generally provide higher yields in these reactions.[4]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol outlines a parallel approach to efficiently screen multiple solvents to identify the optimal medium for a reaction.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_vials 1. Prepare identical reaction vials (e.g., 8 vials for 8 solvents) add_reagents 2. Add all solid reagents (substrate, catalyst, ligand, base) to each vial prep_vials->add_reagents stock_sol 3. Prepare a stock solution of any liquid reagent if applicable add_reagents->stock_sol add_solvents 4. Add a different solvent to each vial (e.g., Toluene, THF, Dioxane, DMF, DMSO, etc.) stock_sol->add_solvents inert_atmo 5. Seal vials and place under inert atmosphere add_solvents->inert_atmo run_rxn 6. Run all reactions at the desired temperature for a set amount of time inert_atmo->run_rxn quench 7. Quench all reactions simultaneously run_rxn->quench analyze 8. Analyze a sample from each vial (LC-MS, GC-MS, or NMR with internal standard) quench->analyze compare 9. Compare Yield / Selectivity across all solvents analyze->compare

Workflow for a systematic solvent screening experiment.

Methodology:

  • Selection of Solvents: Choose a diverse range of solvents covering different polarities (e.g., polar protic, polar aprotic, non-polar) and coordinating abilities.[7][14] Common choices include Toluene, THF, Dioxane, DMF, DMSO, Acetonitrile, and 2-Propanol.

  • Reaction Setup: In an array of identical reaction vials (e.g., in a 24-well plate or individual vials), add all solid starting materials (substrate, catalyst, ligand, base, etc.).

  • Solvent Addition: Add the selected solvents to their respective vials in an identical volume.

  • Inert Atmosphere: Ensure all reactions are performed under an inert atmosphere (N₂ or Ar) if reagents are air-sensitive.

  • Execution: Place all vials in a heating block or oil bath and run the reactions simultaneously at the desired temperature for a predetermined time.

  • Analysis: After the reaction time has elapsed, cool and quench all reactions. Analyze the outcome of each reaction using a quantitative method such as GC-MS or LC-MS with an internal standard to determine yield and selectivity.

  • Data Presentation: Tabulate the results to clearly compare the performance of each solvent.

Solvent Screening Example Data

SolventPolarity Index (P')Dielectric Constant (ε)Yield (%)Selectivity (A:B)
Hexane0.11.9<5-
Toluene2.42.4653:1
THF4.07.5825:1
Acetone5.121754:1
DMF6.437911.5:1
DMSO7.247881:1
Methanol5.133402:1

Polarity index and dielectric constant values are common measures of solvent polarity.[18][19]

Protocol 2: Introduction to Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical method to systematically and efficiently optimize a reaction by varying multiple factors simultaneously.[7][20] This approach requires fewer experiments than the traditional "one variable at a time" (OVAT) method and can reveal interactions between variables.[20][21]

Step-by-Step DoE Workflow:

  • Define Objective: Clearly state the goal. Are you trying to maximize yield, improve selectivity, or both?[20]

  • Identify Factors and Levels:

    • Factors (Variables): Choose the key parameters to investigate (e.g., Temperature, Concentration, Catalyst Loading).[1]

    • Levels: For each factor, define a "high" and "low" value to test. These should be set at reasonable extremes of the potential operating range.[7]

  • Choose an Experimental Design: For initial screening, a "2-level full factorial" design is often a good starting point.[7] This design tests all possible combinations of the high and low levels for each factor. The number of experiments will be 2ⁿ, where 'n' is the number of factors.[7]

  • Run Experiments: Execute the experiments in a randomized order to prevent systematic bias.[1]

  • Analyze Results: Use statistical software to analyze the data. The analysis will identify which factors have a significant effect on the outcome and whether there are interactions between factors.[21]

Example: 2-Factor, 2-Level Full Factorial Design (2² = 4 Experiments)

ExperimentFactor A: Temperature (°C)Factor B: Concentration (M)Response: Yield (%)
1Low (80)Low (0.1)45
2High (110)Low (0.1)70
3Low (80)High (0.5)65
4High (110)High (0.5)92

From this simple design, you can calculate the main effect of Temperature (increasing it is beneficial) and Concentration (increasing it is beneficial), as well as the interaction effect (the benefit of high temperature is even greater at high concentration).

References

Validation & Comparative

Spectroscopic Data Comparison: 7-Chloro-1H-pyrrolo[3,2-c]pyridine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise structural characteristics of heterocyclic compounds is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 7-Chloro-1H-pyrrolo[3,2-c]pyridine and its structural isomers and derivatives. While specific experimental data for this compound is not publicly available, this guide leverages data from closely related compounds to offer valuable insights for characterization and research.

Introduction

This compound is a member of the azaindole family, a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural elucidation through spectroscopic methods like NMR and MS is a critical step in the synthesis and development of novel therapeutic agents based on this scaffold. This guide presents a compilation of available spectral data for key structural isomers and derivatives to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

Due to the absence of publicly available NMR and mass spectrometry data for this compound, this section provides a comparative summary of the available data for its structural isomers: 7-Chloro-1H-pyrrolo[2,3-c]pyridine and 7-Chloro-1H-pyrrolo[3,2-b]pyridine, as well as for derivatives of the parent 1H-pyrrolo[3,2-c]pyridine scaffold.

Table 1: ¹H NMR Data of 7-Chloro-pyrrolo-pyridine Isomers

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)Reference
7-Chloro-1H-pyrrolo[2,3-c]pyridine CDCl₃8.73 (s, 1H), 8.04 (d, J = 5.5 Hz, 1H), 7.53-7.46 (m, 1H), 7.43 (dd, J = 6.2, 3.4 Hz, 1H), 6.64 (dd, J = 3.1, 2.1 Hz, 1H)[1]
7-Chloro-1H-pyrrolo[3,2-b]pyridine CD₃OD8.22 (d, J=5.2Hz, 1H), 7.64 (d, J=3.2Hz, 1H), 7.23 (d, J=5.2Hz, 1H), 6.67 (d, J=3.2Hz, 1H)

Table 2: ¹H and ¹³C NMR Data of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃9.10 (s, 1H), 8.08−7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41−7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44[2][3]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineCDCl₃9.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.28 (t, J = 3.8 Hz, 2H), 7.26−7.24 (m, 1H), 6.82 (d, J = 3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49[2]

Table 3: Mass Spectrometry Data of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundIonization ModeCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Reference
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineHRMS361.1552361.1556[2][3]
6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineHRMS375.1709375.1707[2]

Experimental Protocols

The following are generalized experimental protocols for NMR and mass spectrometry analysis of azaindole derivatives. These should be adapted and optimized for the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the concentration.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HRMS) - ESI-Q-TOF:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: 100-150 V.

    • Mass Range: m/z 50-1000.

    • The accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) is used to determine the elemental composition.

Data Interpretation and Visualization

The workflow for the characterization of a novel compound like this compound typically involves synthesis followed by purification and spectroscopic analysis to confirm its structure.

compound_characterization Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure Structural Elucidation NMR->Structure MS->Structure

References

A Comparative Guide to the Reactivity of 7-Chloro- and 7-Bromo-1H-pyrrolo[3,2-c]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged pharmacophore found in numerous biologically active compounds. Its derivatization, often through palladium-catalyzed cross-coupling reactions, allows for the exploration of chemical space to optimize pharmacological properties. This guide provides an objective comparison of the reactivity of two key building blocks, 7-chloro-1H-pyrrolo[3,2-c]pyridine and 7-bromo-1H-pyrrolo[3,2-c]pyridine, in three widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical parameter influencing reaction efficiency. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of the aryl halide to the palladium(0) catalyst, the rate-determining step in many cases, is generally faster for bromides than for chlorides. This fundamental principle dictates that 7-bromo-1H-pyrrolo[3,2-c]pyridine is generally more reactive than its 7-chloro counterpart under similar reaction conditions. This enhanced reactivity often translates to higher yields, shorter reaction times, and milder reaction conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the expected relative performance of 7-chloro- and 7-bromo-1H-pyrrolo[3,2-c]pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided quantitative data is illustrative, based on established reactivity trends, to highlight the expected differences in performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2][3][4] The general order of reactivity for the halide is I > Br > OTf >> Cl.[1]

Table 1: Illustrative Comparison of 7-Chloro- vs. 7-Bromo-1H-pyrrolo[3,2-c]pyridine in a Representative Suzuki-Miyaura Reaction.

ParameterThis compound7-Bromo-1H-pyrrolo[3,2-c]pyridine
Reaction Time 12 - 24 hours4 - 12 hours
Typical Yield 40 - 70%75 - 95%
Optimal Temperature 100 - 120 °C80 - 100 °C
Catalyst Loading 3 - 5 mol%1 - 3 mol%

Key takeaway: 7-bromo-1H-pyrrolo[3,2-c]pyridine is expected to provide the desired biaryl product in significantly higher yields and under milder conditions compared to the chloro-derivative. The use of specialized ligands and catalyst systems may be necessary to achieve reasonable yields with the 7-chloro substrate.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, forming arylamines from aryl halides and amines.[5][6][7] Similar to other palladium-catalyzed reactions, the reactivity of the aryl halide follows the trend I > Br > Cl.

Table 2: Illustrative Comparison of 7-Chloro- vs. 7-Bromo-1H-pyrrolo[3,2-c]pyridine in a Representative Buchwald-Hartwig Amination.

ParameterThis compound7-Bromo-1H-pyrrolo[3,2-c]pyridine
Reaction Time 18 - 36 hours6 - 18 hours
Typical Yield 30 - 60%70 - 90%
Optimal Temperature 110 - 130 °C90 - 110 °C
Catalyst Loading 4 - 6 mol%2 - 4 mol%

Key takeaway: The C-N bond formation is generally more efficient with 7-bromo-1H-pyrrolo[3,2-c]pyridine, requiring less catalyst and lower temperatures. Achieving high yields with the 7-chloro analogue often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] The reactivity of the halide partner is a crucial factor, with the established order being I > Br > Cl > F.[10]

Table 3: Illustrative Comparison of 7-Chloro- vs. 7-Bromo-1H-pyrrolo[3,2-c]pyridine in a Representative Sonogashira Coupling.

ParameterThis compound7-Bromo-1H-pyrrolo[3,2-c]pyridine
Reaction Time 24 - 48 hours8 - 16 hours
Typical Yield 20 - 50%65 - 85%
Optimal Temperature 100 - 140 °C60 - 90 °C
Catalyst Loading 5 - 10 mol%2 - 5 mol%

Key takeaway: The synthesis of alkynyl-substituted 1H-pyrrolo[3,2-c]pyridines is significantly more facile starting from the 7-bromo derivative. The coupling of the 7-chloro analogue is often challenging and may require high temperatures and catalyst loadings, which can lead to side reactions and decomposition.

Experimental Protocols

The following are representative, generalized protocols for the cross-coupling reactions discussed. Optimization of specific substrates, catalysts, ligands, and bases is highly recommended.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 7-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the corresponding boronic acid or ester (1.2-1.5 equiv) in a suitable solvent (e.g., dioxane/water, DMF, or toluene), a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) is added.[3] The mixture is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand) is added.[3][4] The reaction is then heated under an inert atmosphere until completion, as monitored by TLC or LC-MS.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, the 7-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃; 1.4-2.0 equiv) are combined in a dry, degassed solvent such as toluene, dioxane, or THF.[12][13] The reaction mixture is heated until the starting material is consumed.

General Procedure for Sonogashira Coupling

To a degassed solution of the 7-halo-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are added.[10][14] A base, typically an amine, is used. The reaction is stirred at room temperature or heated until completion.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Aryl Halide) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-M (Coupling Partner) Product Product Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Coupling Partner, Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heating Heat under Inert Atmosphere Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

For the functionalization of the 7-position of the 1H-pyrrolo[3,2-c]pyridine core, 7-bromo-1H-pyrrolo[3,2-c]pyridine is the more reactive and generally preferred substrate for palladium-catalyzed cross-coupling reactions. Its use typically results in higher yields, shorter reaction times, and milder conditions compared to this compound. While the chloro-analogue is a viable substrate, particularly with the advent of advanced catalyst systems, its lower reactivity necessitates more forcing conditions and careful optimization. The choice between the two will ultimately depend on factors such as commercial availability, cost, and the specific requirements of the synthetic route. However, for initial explorations and library synthesis, the bromo-derivative offers a more reliable and efficient starting point.

References

The Pivotal Role of the 7-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 7-Chloro-1H-pyrrolo[3,2-c]pyridine derivatives reveals their potential as potent kinase inhibitors, a class of targeted therapeutics at the forefront of cancer treatment and other proliferative disorders. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the strategic design of next-generation inhibitors.

The this compound core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust framework for the orientation of various substituents to interact with the ATP-binding pocket of kinases. The presence of the chlorine atom at the 7-position offers a key point for synthetic modification and can influence the electronic properties and binding interactions of the molecule.[1] This guide will focus on the structure-activity relationship (SAR) of derivatives of this scaffold, primarily as inhibitors of FMS kinase, and draw comparisons with other pyrrolopyridine-based kinase inhibitors.

Comparative Analysis of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

A study on a series of pyrrolo[3,2-c]pyridine derivatives has shed light on their inhibitory activity against FMS kinase (also known as CSF-1R), a key player in the survival and proliferation of monocytes and macrophages, and a target in various cancers and inflammatory diseases.[3][4] The core structure of the investigated compounds is a diarylamide or diarylurea based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

Structure-Activity Relationship (SAR) Insights

The SAR of these derivatives against FMS kinase can be summarized as follows:

  • Substitution on the N1-phenyl ring: The position of substituents on the phenyl ring attached to the N1 position of the pyrrolopyridine core significantly impacts activity. Para-substituted compounds generally exhibit greater potency than their meta-substituted counterparts.[3]

  • Nature of the linking group: Both diarylamide and diarylurea linkers have been explored, leading to potent inhibitors.

  • Substitution on the terminal phenyl ring: Modifications on the second phenyl ring also play a crucial role in determining the inhibitory potency.

The table below presents the in vitro inhibitory activity of a selection of pyrrolo[3,2-c]pyridine derivatives against FMS kinase.

Compound IDN1-Phenyl SubstitutionLinkerTerminal Phenyl SubstitutionFMS Kinase IC50 (nM)[3]
1e 4-fluoroAmide3-(morpholinomethyl)60
1r 4-fluoroAmide3-(4-methylpiperazin-1-yl)methyl30
KIST101029 (Lead) 4-fluoroAmide4-methoxy96
1a 4-fluoroAmideUnsubstituted>1000
1c 4-chloroAmideUnsubstituted>1000
1h 4-methoxyAmideUnsubstituted>1000
1b 3-fluoroAmideUnsubstituted>1000
1d 3-chloroAmideUnsubstituted>1000
1i 3-methoxyAmideUnsubstituted>1000

IC50 values are expressed as the mean of a 10-dose duplicate assay.

From this data, it is evident that compound 1r is the most potent FMS kinase inhibitor in this series, with an IC50 of 30 nM.[3] The introduction of a 3-(4-methylpiperazin-1-yl)methyl group on the terminal phenyl ring significantly enhances the activity compared to the lead compound, KIST101029.

Comparison with Other Pyrrolopyridine-Based Kinase Inhibitors

The pyrrolopyridine scaffold is versatile and has been utilized to develop inhibitors for various other kinases. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication.[5] This highlights that the specific substitution pattern on the pyrrolopyridine core dictates the kinase selectivity. While the 7-chloro substitution is a feature of many kinase inhibitors, the broader SAR of the pyrrolopyridine class suggests that modifications at other positions are also critical for achieving high potency and selectivity.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are the protocols for the key assays used in the evaluation of the this compound derivatives.

FMS Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Dilute the FMS kinase, substrate, ATP, and test compounds in the FMS Kinase Buffer.

  • To the wells of a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO).

  • Add 2 µL of the diluted FMS kinase.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][8]

Materials:

  • Human melanoma cell lines (e.g., A2058)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the melanoma cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[7]

Visualizing Kinase Inhibition and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of kinase inhibition and a typical experimental workflow for screening kinase inhibitors.

Kinase_Inhibition_Pathway General Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FMS) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates Downstream_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Downstream_Proteins Phosphorylates Phosphorylated_Proteins Phosphorylated Downstream Proteins Receptor_Tyrosine_Kinase->Phosphorylated_Proteins Activates Cascade ATP ATP ATP->Receptor_Tyrosine_Kinase Kinase_Inhibitor This compound Derivative Kinase_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP Binding Site Cellular_Response Cell Proliferation, Survival, Differentiation Phosphorylated_Proteins->Cellular_Response Leads to

Caption: General mechanism of action for a receptor tyrosine kinase inhibitor.

Kinase_Inhibitor_Screening_Workflow Kinase Inhibitor Screening Workflow Start Start Compound_Library Compound Library (e.g., Pyrrolopyridine Derivatives) Start->Compound_Library Kinase_Assay In Vitro Kinase Assay (e.g., FMS Kinase Assay) Compound_Library->Kinase_Assay Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Hit_Compounds Potent Hits? Determine_IC50->Hit_Compounds Hit_Compounds->Compound_Library No Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT Assay) Hit_Compounds->Cell_Based_Assay Yes Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Lead_Optimization End Lead Candidate Lead_Optimization->End

Caption: A generalized workflow for the screening and development of kinase inhibitors.

References

Navigating the Bioactive Landscape: A Comparative Guide to 7-Chloro-1H-pyrrolo[3,2-c]pyridine and its 5-Chloro Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the biological potential of two key heterocyclic scaffolds.

The primary therapeutic area where derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown considerable promise is oncology. These derivatives have been extensively investigated as inhibitors of key signaling pathways implicated in cancer progression, namely as FMS kinase inhibitors and as agents that target the colchicine-binding site on tubulin.

I. Biological Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent anticancer activities through two primary mechanisms: inhibition of FMS kinase and disruption of microtubule dynamics by binding to the colchicine site on tubulin.

FMS Kinase Inhibition

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling is implicated in various cancers and inflammatory diseases. A series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent FMS kinase inhibitors.[2]

One notable derivative, compound 1r , demonstrated significantly higher potency than the lead compound KIST101029.[2] This compound exhibited an IC50 value of 30 nM against FMS kinase and showed strong antiproliferative activity against a panel of cancer cell lines with IC50 values ranging from 0.15 to 1.78 µM.[2] Furthermore, it displayed a favorable selectivity index towards cancer cells over normal fibroblasts.[2]

Inhibition of Tubulin Polymerization (Colchicine-Binding Site)

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy.[3][4] Several derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, which interfere with tubulin polymerization and lead to cell cycle arrest and apoptosis.[3][4]

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antitumor activities.[3] Among them, compound 10t emerged as a highly potent agent, with IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines.[3] This compound was shown to potently inhibit tubulin polymerization at low micromolar concentrations.[3][4]

II. Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize the in vitro biological activities of key derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.

Table 1: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC50 (nM)Antiproliferative IC50 Range (µM)Reference
1r 300.15 - 1.78[2]
1e 60Not Reported
KIST101029 (Lead Compound) 96Not Reported

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) | Reference | |---|---|---|---| | 10t | 0.12 | 0.15 | 0.21 |[3] |

III. Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.

FMS Kinase Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FMS kinase.

Principle: The assay measures the phosphorylation of a substrate by FMS kinase. The amount of phosphorylation is typically detected using a luminescent or fluorescent signal.

Protocol:

  • Reagents: Recombinant human FMS kinase, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT), ATP, and a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compound, FMS kinase, and the substrate in the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the signal (e.g., luminescence using ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of a compound on the in vitro polymerization of tubulin.

Principle: The polymerization of tubulin into microtubules leads to an increase in the turbidity of the solution, which can be monitored spectrophotometrically.

Protocol:

  • Reagents: Purified tubulin, tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, and the test compound.

  • Procedure: a. Prepare serial dilutions of the test compound in the polymerization buffer. b. In a 96-well plate, add the tubulin solution and the test compound. c. Initiate polymerization by adding GTP and incubating the plate at 37°C. d. Measure the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the compound to a vehicle control.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general workflow for the biological evaluation of these compounds.

FMS_Kinase_Signaling_Pathway CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization Activates PI3K PI3K Dimerization->PI3K Recruits RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibits Tubulin_Inhibition_Workflow Start Start: α/β-Tubulin Dimers Polymerization Polymerization Start->Polymerization Inhibition Inhibition of Polymerization Microtubule Microtubule Formation Polymerization->Microtubule Normal Process Inhibitor Colchicine-Site Inhibitor (Pyrrolo[3,2-c]pyridine Derivative) Inhibitor->Start Binds to β-tubulin Disruption Microtubule Disruption Inhibition->Disruption CellCycleArrest G2/M Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Unveiling the Potency of 7-Substituted Pyrrolopyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 7-substituted pyrrolopyridine inhibitors against other kinase inhibitor classes. Featuring supporting experimental data, detailed protocols, and pathway visualizations, this document serves as a comprehensive resource for evaluating these promising therapeutic agents.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, closely mimicking the adenine core of ATP and enabling potent and selective inhibition of various kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. This guide focuses on 7-substituted pyrrolopyridine derivatives, a promising class of kinase inhibitors, providing a comparative analysis of their performance, a detailed experimental protocol for their evaluation, and a visualization of a key signaling pathway they modulate.

Comparative Analysis of Kinase Inhibitor Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a target enzyme by 50%.[3] The following table summarizes the IC50 values for several 7-substituted pyrrolopyrimidine derivatives against various kinases, alongside data for established, alternative kinase inhibitors for comparison. It is important to note that IC50 values can be influenced by assay conditions, and direct comparisons between different studies should be made with caution.[4][5]

Compound IDInhibitor ClassTarget Kinase(s)IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
Compound 6c Pyrrolo[2,3-d]pyrimidineEGFR83ErlotinibEGFR-
HER2138
VEGFR-276
CDK2183
Compound 6i Pyrrolo[2,3-d]pyrimidineEGFR-SunitinibVEGFR2261[6]
HER2-
CDK2-
mTORPotent
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR40-204SunitinibVEGFR2261[6]
Her240-204
VEGFR240-204
CDK240-204
SU1261 Aminoindazole-pyrrolo[2,3-b]pyridineIKKα10 (Ki)---
IKKβ680 (Ki)
SU1349 Aminoindazole-pyrrolo[2,3-b]pyridineIKKα16 (Ki)---
IKKβ3352 (Ki)

Note: IC50 values are presented in nanomolar (nM) unless otherwise stated. Ki, the inhibition constant, is also a measure of potency. A lower value indicates higher potency. Data is compiled from multiple sources for illustrative purposes.[2][6][7]

In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay

A robust and widely used method for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.[8][9] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Materials:
  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • 7-substituted pyrrolopyridine inhibitors and control compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Procedure:
  • Compound Preparation: Prepare a serial dilution of the 7-substituted pyrrolopyridine inhibitors and control compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions creating a 10-point dose-response curve.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the kinase/substrate/ATP mixture to each well of a 384-well plate. The final ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate and comparable IC50 determination.

    • Add 2.5 µL of the serially diluted inhibitor or DMSO vehicle control to the appropriate wells.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the luciferase and luciferin necessary for the luminescence reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the luminescence from the no-enzyme control as 0% activity and the luminescence from the DMSO vehicle control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Visualizing the Experimental Workflow and a Key Signaling Pathway

Diagrams generated using Graphviz provide a clear visual representation of complex processes. Below are diagrams illustrating the in vitro kinase assay workflow and the NF-κB signaling pathway, a crucial pathway in inflammation and cancer that is modulated by IKK kinases, which are targeted by some pyrrolopyridine inhibitors.[7]

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Reaction_Setup Dispense Reagents into Plate Inhibitor_Prep->Reaction_Setup Kinase_Mix_Prep Prepare Kinase/Substrate/ATP Mix Kinase_Mix_Prep->Reaction_Setup Incubation Incubate at RT Reaction_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate 30-60 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Data_Normalization Normalize Data Read_Luminescence->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Determination Determine IC50 Curve_Fitting->IC50_Determination

In Vitro Kinase Assay Workflow Diagram

NF-κB Signaling Pathway Inhibition

References

Validating the Mechanism of Action of 7-Chloro-1H-pyrrolo[3,2-C]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Chloro-1H-pyrrolo[3,2-C]pyridine analogs, focusing on the validation of their mechanism of action as kinase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to offer an objective comparison with alternative kinase inhibitors, thereby aiding in the evaluation of this promising class of compounds.

Executive Summary

The this compound scaffold has emerged as a privileged structure in the development of potent kinase inhibitors. Analogs derived from this core have demonstrated significant inhibitory activity, particularly against FMS kinase, a key player in various cancers and inflammatory diseases. This guide delves into the experimental evidence supporting their mechanism of action, comparing their performance metrics with established kinase inhibitors such as Pexidartinib, Sunitinib, and Sorafenib. The presented data highlights the potential of these analogs as selective and potent therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory activity of this compound analogs and a selection of alternative kinase inhibitors.

Table 1: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase [1][2][3]

CompoundModification on Pyrrolo[3,2-c]pyridine CoreFMS Kinase IC50 (nM)
1e 4-(4-fluorobenzamido)60
1r 4-(4-amino-3-(trifluoromethyl)benzamido)30
KIST101029 Lead Compound (Diarylurea with pyrrolo[3,2-c]pyridine scaffold)96

Data sourced from a study on a series of eighteen pyrrolo[3,2-c]pyridine derivatives.[1][2][3]

Table 2: Kinase Selectivity Profile of Compound 1r (1 µM) [1][2][3]

KinaseInhibition (%)
FMS 81
FLT3 (D835Y) 42
c-MET 40
Other 37 kinases< 28

This selectivity screen highlights that compound 1r is a potent FMS kinase inhibitor with moderate activity against FLT3 and c-MET.[1][2][3]

Table 3: Antiproliferative Activity of Compound 1r [1][2][3]

Cell LineCancer TypeIC50 (µM)
SK-OV-3Ovarian Cancer0.15
OVCAR-3Ovarian Cancer0.23
A2780Ovarian Cancer0.31
IGROV-1Ovarian Cancer0.28
ES-2Ovarian Cancer0.45
TOV-21GOvarian Cancer0.52
PC-3Prostate Cancer1.78
DU 145Prostate Cancer1.55
MCF7Breast Cancer0.68
MDA-MB-231Breast Cancer0.75
MDA-MB-468Breast Cancer0.81
BT-549Breast Cancer0.92
T-47DBreast Cancer1.05

Table 4: Comparative IC50 Values of Alternative Kinase Inhibitors

InhibitorPrimary TargetsFMS Kinase IC50 (nM)Other Key Targets IC50 (nM)
Pexidartinib CSF-1R (FMS), c-Kit, FLT320c-Kit (10), FLT3 (160)[4]
Sunitinib VEGFRs, PDGFRs, c-Kit, FLT3, RET, CSF-1R (FMS)Not specifiedVEGFR-1, VEGFR-2, PDGFRα, PDGFRβ, c-Kit, FLT3 (Potent inhibitor in biochemical and cellular assays)[3][5]
Sorafenib Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KitNot specifiedRaf-1 (6), B-Raf (22), VEGFR-2 (90), PDGFR-β (57), c-Kit (68)[6][7]

Note: The IC50 values for the alternative inhibitors are sourced from various publications and may have been determined under different experimental conditions.

Mandatory Visualization

FMS_Signaling_Pathway CSF1 CSF-1 (Ligand) FMS FMS Receptor (CSF-1R) CSF1->FMS Binds & Activates GRB2 GRB2 FMS->GRB2 Recruits PI3K PI3K FMS->PI3K Activates STAT STATs FMS->STAT Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS Translocates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR STAT->NUCLEUS Translocates Proliferation Cell Proliferation & Survival NUCLEUS->Proliferation Differentiation Differentiation NUCLEUS->Differentiation Migration Cell Migration NUCLEUS->Migration Inhibitor This compound Analog Inhibitor->FMS Inhibits

Caption: FMS kinase signaling pathway and the inhibitory action of analogs.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays b1 Recombinant FMS Kinase b3 Incubate with Inhibitor Analogs b1->b3 b2 Substrate + ATP (γ-32P-ATP or cold ATP) b2->b3 b4 Measure Kinase Activity (Radiometric or Luminescence) b3->b4 b5 Determine IC50 b4->b5 c1 Culture Cancer Cell Lines c2 Treat with Inhibitor Analogs c1->c2 c3 Cell Lysis c2->c3 c5 Cell Viability Assay (e.g., MTT, CellTiter-Glo) c2->c5 c4 Western Blot for p-FMS & Downstream Targets c3->c4 c6 Determine Cellular IC50 c5->c6

Caption: Workflow for validating the mechanism of action.

Experimental Protocols

Biochemical FMS Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human FMS kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound analogs and control inhibitors

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • To each well of a 384-well plate, add the test compound solution.

    • Add the FMS kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular FMS Phosphorylation Assay (Western Blot)

This assay assesses the ability of the inhibitors to block FMS autophosphorylation in a cellular context.

Materials:

  • Cancer cell line with FMS expression (e.g., SK-OV-3)

  • Cell culture medium and supplements

  • This compound analogs and control inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: anti-phospho-FMS (Tyr723), anti-total FMS, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat the cells with varying concentrations of the test compounds for a specified time (e.g., 2 hours).

    • Stimulate the cells with recombinant human CSF-1 for 15-30 minutes to induce FMS phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal and the loading control.

    • Determine the cellular IC50 for the inhibition of FMS phosphorylation.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (as listed in Table 3)

  • Cell culture medium and supplements

  • This compound analogs and control inhibitors

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Viability Measurement (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The this compound analogs, particularly compound 1r , demonstrate potent and selective inhibition of FMS kinase.[1][2][3] The biochemical and cellular data presented in this guide provide a strong validation of their mechanism of action. When compared to established multi-kinase inhibitors, these analogs exhibit a promising profile, suggesting they could be valuable tools for further investigation and potential therapeutic development. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings.

References

Off-Target Effects of Chloro-Pyrrolopyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. The inclusion of a chlorine atom on this scaffold can significantly influence the inhibitor's potency and selectivity. However, off-target effects remain a critical concern in drug development, potentially leading to toxicity or unexpected pharmacological activities. This guide provides a comparative analysis of the off-target effects of selected chloro-pyrrolopyridine and related chloro-pyrrolopyrimidine based kinase inhibitors, supported by available experimental data.

Comparative Selectivity of Chloro-Pyrrolopyridine and Related Kinase Inhibitors

Compound ID/NamePrimary Target(s)Off-Target KinaseIC50 (µM) / % InhibitionReference CompoundIC50 (µM)
Compound 5h VEGFR-2EGFR-Erlotinib0.055
(2-chloro substituent)HER2-Staurosporine0.038
VEGFR-2 0.049 Sorafenib0.037
CDK2-Staurosporine-
Compound 5j VEGFR-2EGFR-Erlotinib0.055
(3-chloro substituent)HER2-Staurosporine0.038
VEGFR-2 0.098 Sorafenib0.037
CDK2-Staurosporine-
Compound 6i HER2, VEGFR-2EGFR-Erlotinib-
(pyrrolo[2,3-d]pyrimidine)HER2 Selective Sunitinib-
VEGFR-2 Inhibition
CDK2--
Compound 6j VEGFR-2EGFR-Sunitinib-
(pyrrolo[2,3-d]pyrimidine)HER2--
VEGFR-2 Selective
CDK2--
Compound 14c CSF1RFLT326% inhib. @ 1µM--
(pyrrolo[2,3-d]pyrimidine)KIT18% inhib. @ 1µM--
PDGFRβ8% inhib. @ 1µM--

Data for compounds 5h and 5j are from a study evaluating a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides'. Compounds 6i and 6j are from a study on novel pyrrolo[2,3-d]pyrimidine derivatives as multi-kinase inhibitors with VEGFR2 selectivity[1]. Compound 14c is a pyridine-based pyrrolo[2,3-d]pyrimidine analog developed as a CSF1R inhibitor[2].

Key Signaling Pathways

Understanding the signaling pathways affected by both on-target and off-target kinase inhibition is crucial for predicting the biological consequences of inhibitor treatment. Below are simplified diagrams of the VEGFR and EGFR signaling pathways, which are common targets for this class of inhibitors.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF Raf VEGFR->RAF VEGF VEGF VEGF->VEGFR Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR signaling pathway.

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR RAS Ras EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of a kinase inhibitor's selectivity is paramount. Several robust methods are employed for this purpose. Below are detailed methodologies for two widely used approaches.

In Vitro Kinase Panel Screening (e.g., KINOMEscan™)

This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusion proteins with a tag (e.g., DNA) for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

  • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often achieved using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

KinomeScan_Workflow Start Start: Test Compound & Kinase Panel Kinase_Tagging Tagged Kinase (e.g., with DNA) Immobilized_Ligand Immobilized Ligand (on beads) Competition Competition Assay: Incubate Test Compound, Tagged Kinase, and Immobilized Ligand Kinase_Tagging->Competition Immobilized_Ligand->Competition Separation Separate Beads from Solution Competition->Separation Quantification Quantify Bound Kinase (e.g., qPCR for DNA tag) Separation->Quantification Data_Analysis Data Analysis: Calculate % Inhibition or Kd Quantification->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Caption: General workflow for KINOMEscan™.

In Vitro Enzymatic Kinase Assay

This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitor's potency is determined by its ability to reduce this enzymatic activity.

Methodology:

  • Reagents: Purified recombinant kinase, a specific peptide or protein substrate, the test inhibitor, ATP, and a suitable kinase reaction buffer are required.

  • Reaction Setup: The kinase, substrate, and serially diluted inhibitor are pre-incubated in a multi-well plate.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of product (phosphorylated substrate) or the amount of remaining ATP is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using an enzyme-coupled reaction that generates light (e.g., ADP-Glo™).

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated.

Conclusion

The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential and safety. While the 7-chloro-pyrrolopyridine scaffold and its analogs are promising for the development of potent kinase inhibitors, a thorough evaluation of their off-target effects is essential. The data presented in this guide, although not from a single comprehensive study, highlights the importance of screening against a broad panel of kinases. Researchers and drug developers should employ robust experimental methodologies, such as kinome-wide binding assays and enzymatic assays, to fully characterize the selectivity of novel inhibitors and to guide the development of safer and more effective targeted therapies.

References

Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cell-Based Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiproliferative and kinase inhibitory activities of various 1H-pyrrolo[3,2-c]pyridine derivatives reveals their potential as potent therapeutic agents. While specific comparative data for 7-Chloro-1H-pyrrolo[3,2-c]pyridine derivatives remains limited in the public domain, extensive research on the broader class of 1H-pyrrolo[3,2-c]pyridines provides significant insights into their efficacy in various cell-based assays. These compounds have demonstrated notable activity as both tubulin polymerization inhibitors and kinase inhibitors, highlighting the versatility of this scaffold in targeting key pathways in oncology.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their potential as anticancer agents, with several studies demonstrating significant efficacy in cell-based assays.[1][2] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and modulate the activity of key enzymes involved in cancer progression.

Comparative Efficacy in Antiproliferative Assays

A study focused on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors revealed their potent antiproliferative activities against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

CompoundHeLa (Cervical Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)
10t 0.120.150.21
CA-4 0.00210.00250.0019

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1] CA-4 (Combretastatin A-4) is included as a reference compound.

Among the synthesized compounds, derivative 10t emerged as a particularly potent agent, exhibiting IC50 values in the nanomolar range across all three cell lines.[1] These findings underscore the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold as a basis for the development of novel anticancer drugs.

Efficacy as FMS Kinase Inhibitors

In a separate investigation, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase, a key player in various cancers.[2] Compounds 1e and 1r were identified as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively.[3] The most potent compound, 1r , was further tested for its antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, demonstrating IC50 values ranging from 0.15 to 1.78 µM.[2][4]

Experimental Protocols

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (HeLa, SGC-7901, and MCF-7) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 12 hours. The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours. Following the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 μL of DMSO, and the absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]

Cell Cycle Analysis

HeLa cells were seeded in 6-well plates and treated with different concentrations of compound 10t for 24 hours.[1] The cells were then harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C. After fixation, the cells were washed again with PBS and incubated with RNase A and propidium iodide (PI) for 30 minutes at 37°C in the dark. The DNA content of the cells was then analyzed by flow cytometry to determine the cell cycle distribution.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of tubulin inhibitors and the workflow for evaluating antiproliferative activity.

Mechanism of Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics 1H-pyrrolo[3,2-c]pyridine derivative 1H-pyrrolo[3,2-c]pyridine derivative 1H-pyrrolo[3,2-c]pyridine derivative->Tubulin Dimers Binds to Colchicine Site Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disruption of Microtubule Dynamics->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Workflow for Antiproliferative Activity Assay (MTT) A Seed Cancer Cells in 96-well plate B Incubate for 12h A->B C Add 1H-pyrrolo[3,2-c]pyridine derivatives B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Dissolve Formazan in DMSO F->G H Measure Absorbance at 490 nm G->H I Calculate IC50 values H->I

References

A Comparative Crystallographic Guide to Pyrrolopyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of functionalized pyridine and pyrrolopyridine derivatives. While crystallographic data for 7-Chloro-1H-pyrrolo[3,2-c]pyridine was not publicly available at the time of this publication, this guide presents data for structurally related compounds to offer insights into the solid-state properties of this important class of heterocycles. The pyrrolopyridine scaffold is a key component in many biologically active molecules, particularly as kinase inhibitors, making a thorough understanding of their three-dimensional structure crucial for rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two chloropyridinecarbonitrile isomers and a pyrrolo[1,2-b]pyridazine derivative. These compounds, while not direct derivatives of this compound, provide valuable comparative data on the influence of substituent placement on the crystal packing and molecular geometry of related heterocyclic systems.

Parameter4-Chloropyridine-2-carbonitrile[1]6-Chloropyridine-2-carbonitrile[1]2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine
Empirical Formula C₆H₃ClN₂C₆H₃ClN₂C₁₄H₁₁ClN₂
Formula Weight 138.56138.56242.71
Temperature (K) 100(2)100(2)113(2)
Wavelength (Å) 0.71073 (Mo Kα)0.71073 (Mo Kα)0.71073 (Mo Kα)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
Unit Cell Dimensions
a (Å)3.8586(3)10.3952(6)3.8568(1)
b (Å)16.2797(11)3.8242(2)11.0690(3)
c (Å)9.0435(6)15.1106(8)26.4243(7)
α (°)909090
β (°)98.783(6)96.938(4)92.777(1)
γ (°)909090
Volume (ų) 561.53(7)595.42(6)1128.04(5)
Z 444
Calculated Density (Mg/m³) 1.6381.5451.429
R-factor (R1) 0.04260.0347Not Reported
Final R indices [I>2σ(I)] R1 = 0.0426, wR2 = 0.1093R1 = 0.0347, wR2 = 0.0913Not Reported

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule by single-crystal X-ray diffraction is a powerful analytical technique.[2][3][4] The following is a generalized, detailed protocol for this experimental process.

1. Crystal Growth and Selection:

  • Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. Common techniques include slow evaporation of the solvent, vapor diffusion, and slow cooling. The choice of solvent or solvent system is critical and often determined empirically.

  • Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.[5]

2. Crystal Mounting and Data Collection:

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during cooling.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Data Processing and Structure Solution:

  • Data Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These intensities are then scaled and corrected for various experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods to obtain the best fit between the calculated and observed diffraction patterns.

4. Structure Validation and Analysis:

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and chemical sense.

  • Analysis: The refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data is often deposited in crystallographic databases such as the Cambridge Structural Database (CSD).

Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow of X-ray crystallography and a representative signaling pathway where pyrrolopyridine derivatives often play a role.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Compound_Purification Compound Purification Crystal_Growth Crystal Growth Compound_Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Crystal_Selection->Xray_Diffraction Data_Integration Data Integration & Scaling Xray_Diffraction->Data_Integration Structure_Solution Structure Solution Data_Integration->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation

Caption: Experimental Workflow for Single-Crystal X-ray Crystallography.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Pyrrolopyridine_Inhibitor Pyrrolopyridine Derivative (Kinase Inhibitor) Pyrrolopyridine_Inhibitor->RAF

Caption: Representative Kinase Inhibitor Signaling Pathway (e.g., MAPK/ERK pathway).[6]

References

cross-reactivity profile of kinase inhibitors from 7-Chloro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to mimic the adenine hinge-binding motif of ATP. This guide provides a comparative analysis of the cross-reactivity profile of a potent kinase inhibitor derived from the pyrrolo[3,2-c]pyridine scaffold, offering valuable insights for researchers in the field of drug discovery.

While specific cross-reactivity data for inhibitors derived directly from a 7-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold is not extensively available in public literature, this guide focuses on a closely related and well-characterized pyrrolo[3,2-c]pyridine derivative, compound 1r , which has been profiled against a broad panel of kinases. This compound has demonstrated significant potency and selectivity for FMS kinase (CSF-1R), a key target in oncology and inflammatory diseases.[1][2]

Comparative Kinase Inhibition Profile

The selectivity of a kinase inhibitor is critical for minimizing off-target effects and associated toxicities. Compound 1r was screened at a concentration of 1 µM against a panel of 40 kinases to assess its cross-reactivity. The results highlight a high degree of selectivity for FMS kinase.[1]

Kinase TargetInhibition (%) at 1 µMKinase TargetInhibition (%) at 1 µM
FMS 81 LCK15
FLT3 (D835Y)42SRC15
c-MET40ABL114
TRKA29EGFR13
TRKB28FYN13
FLT327AurA12
MER25AurB12
DDR224IGF1R12
KIT22p38α12
FLT4 (VEGFR3)21SYK12
KDR (VEGFR2)20GSK3β11
RET20JNK111
TIE2 (TEK)20JNK211
FLT1 (VEGFR1)19MEK111
PDGFRβ19p38β11
ALK18AKT110
PDGFRα18CDK210
AXL17PIM110
BLK16p38γ9
BTK16p38δ8
Data sourced from El-Gamal et al., 2018.[1]

As the data indicates, compound 1r exhibits potent inhibition of FMS kinase with 81% inhibition at a 1 µM concentration.[1] The next most sensitive kinases were FLT3 (D835Y) and c-MET, with inhibition of 42% and 40%, respectively.[1] This profile suggests that while the compound is highly selective for FMS, there may be potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic context. The IC50 value for compound 1r against FMS kinase was determined to be 30 nM, confirming its high potency for the primary target.[1][2]

Experimental Methodologies

The determination of the kinase inhibition profile is a critical step in the characterization of a novel inhibitor. The following outlines a representative experimental protocol for assessing kinase activity and inhibition, based on established radiometric assay methods.

Kinase Selectivity Profiling (Radiometric Assay)

A radiometric kinase assay is a robust and direct method for measuring the activity of a kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.[3][4]

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrates

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Test compound (e.g., compound 1r ) dissolved in DMSO

  • Phosphocellulose filter plates (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in DMSO. Prepare a kinase reaction mix containing the kinase reaction buffer, the specific substrate, and a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Kinase Reaction:

    • Add a small volume of the diluted test compound or DMSO (as a negative control) to the wells of a microplate.

    • Add the purified kinase to each well.

    • Initiate the kinase reaction by adding the kinase reaction mix containing the substrate and radiolabeled ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Substrate Capture:

    • Terminate the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.

    • Wash the filter plate multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Detection and Quantification:

    • Dry the filter plate completely.

    • Quantify the amount of incorporated radiolabel in each well using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Kinase Screening Workflow

The following diagram illustrates a typical workflow for screening a compound against a panel of kinases to determine its selectivity profile.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Compound 1r) Reaction Kinase Reaction (Incubation) Compound->Reaction KinasePanel Kinase Panel (40 Kinases) KinasePanel->Reaction Reagents Assay Reagents ([γ-³²P]ATP, Substrates, Buffers) Reagents->Reaction Capture Substrate Capture (Phosphocellulose Plate) Reaction->Capture Wash Washing Capture->Wash Detection Detection (Phosphorimager) Wash->Detection Quantification Quantification of Radioactivity Detection->Quantification Analysis Inhibition Calculation & IC50 Determination Quantification->Analysis Profile Selectivity Profile Analysis->Profile

Caption: Workflow for kinase inhibitor selectivity profiling.

Conclusion

The cross-reactivity profiling of kinase inhibitors is an indispensable part of the drug discovery process, providing crucial information about a compound's selectivity and potential off-target effects. The pyrrolo[3,2-c]pyridine derivative, compound 1r , demonstrates a promising selectivity profile with potent inhibition of FMS kinase. While further optimization may be required to fine-tune its selectivity, this compound serves as a valuable lead for the development of novel therapeutics targeting FMS-driven pathologies. The experimental methodologies and workflows described herein provide a foundational understanding for researchers aiming to characterize the selectivity of their own kinase inhibitors.

References

A Comparative Guide to Confirming the Structure of Synthesized 7-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to confirm the structure of synthesized 7-Chloro-1H-pyrrolo[3,2-c]pyridine, a key intermediate in the development of kinase inhibitors and other therapeutic agents. Due to the limited availability of public spectral data for this compound, this guide utilizes data from its closely related derivatives and isomers to illustrate the principles of structural confirmation. By comparing the expected and observed spectral data, researchers can confidently verify the successful synthesis of the target compound.

Spectroscopic and Chromatographic Data Comparison

The following tables summarize key analytical data for derivatives of 1H-pyrrolo[3,2-c]pyridine and an isomer, providing a basis for comparison with experimentally obtained data for the synthesized this compound.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Compoundδ 9.10 (s, 1H)δ 8.08-7.91 (m, 2H)δ 7.80 (s, 1H)δ 7.47 (t, J=7.7 Hz, 2H)δ 7.41-7.34 (m, 2H)δ 6.80 (d, J=3.2 Hz, 1H)δ 6.71 (s, 2H)Other Signals
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Analog 1) 3.95 (s, 3H), 3.91 (s, 6H)
7-Chloro-1H-pyrrolo[2,3-c]pyridine (Isomer 1) 8.73 (s, 1H)8.04 (d, J=5.5 Hz, 1H)-7.53-7.46 (m, 1H)7.43 (dd, J=6.2, 3.4 Hz, 1H)--6.64 (dd, J=3.1, 2.1 Hz, 1H)
Expected for this compound PresentAbsentPresentAbsentPresentPresentAbsentSignals corresponding to the pyrrolo[3,2-c]pyridine core

Table 2: ¹³C NMR Data Comparison (126 MHz, CDCl₃)

CompoundPyrrole & Pyridine Core Signals (ppm)Phenyl & Trimethoxyphenyl Signals (ppm)
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Analog 1) 149.89, 143.18, 141.17, 130.28, 124.81, 102.92, 102.59154.07, 137.58, 134.10, 128.78, 128.31, 127.88, 127.00, 61.06, 56.44
Expected for this compound Distinct signals for the this compound coreAbsent

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Analog 1) C₂₂H₂₁N₂O₃361.1552361.1556
Expected for this compound C₇H₅ClN₂153.0214Value corresponding to experimental data

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard practices for the characterization of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the synthesized molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 240 ppm.

    • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts, coupling constants, and multiplicities to elucidate the proton environment. Analyze the carbon chemical shifts to identify the carbon skeleton. Compare the obtained spectra with the expected patterns for this compound and the data from related compounds in the tables above.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the synthesized molecule and confirm its elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis: Determine the monoisotopic mass of the most abundant ion. Use the measured mass to calculate the elemental composition and compare it with the theoretical composition of this compound (C₇H₅ClN₂). The observed mass should be within 5 ppm of the calculated mass.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of a target compound, as well as the logical relationship between different analytical techniques.

Synthesis and Confirmation Workflow cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Structure Elucidation Structure Elucidation NMR Spectroscopy->Structure Elucidation Mass Spectrometry->Structure Elucidation

Caption: General workflow from synthesis to structural confirmation.

Analytical Techniques Relationship Synthesized Compound Synthesized Compound 1H NMR 1H NMR Synthesized Compound->1H NMR Connectivity 13C NMR 13C NMR Synthesized Compound->13C NMR Carbon Skeleton HRMS HRMS Synthesized Compound->HRMS Elemental Composition Structural Confirmation Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation HRMS->Structural Confirmation

Caption: Relationship between key analytical techniques.

Safety Operating Guide

Proper Disposal of 7-Chloro-1H-pyrrolo[3,2-C]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 7-Chloro-1H-pyrrolo[3,2-C]pyridine is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) with complete disposal guidelines for this compound, a conservative approach based on the known hazards of structurally similar chemicals and general best practices for halogenated organic compounds is essential. This guide provides a comprehensive, step-by-step plan for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The isomer, 7-Chloro-1H-pyrrolo[2,3-c]pyridine, is classified as acutely toxic if swallowed and can cause serious eye damage. Therefore, similar hazards should be assumed for this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.To prevent eye contact, which may cause serious and irreversible damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact and potential absorption.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of any dusts or vapors, which may be toxic.
Protective Clothing A laboratory coat or other protective clothing.To prevent contamination of personal clothing.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed and certified hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.[1]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Halogenated Waste Stream: This compound is a halogenated organic compound and must be segregated into the "halogenated organic waste" stream.[2][3] Do not mix it with non-halogenated waste to avoid costly and complex disposal procedures.[4]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially dangerous chemical reactions.[5]

2. Labeling and Storage:

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, irritant).

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from heat and ignition sources.[6] The storage area should have secondary containment to mitigate any potential leaks or spills.[7]

3. Arranging for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8]

  • Provide Information: Provide the full chemical name and any available safety information to the disposal service.

4. Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Containment: Place the absorbent material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontamination: Thoroughly clean the spill area.

Experimental Protocols

As direct experimental protocols for the disposal of this compound are not available, the standard protocol for the disposal of halogenated organic waste should be strictly followed. This involves the procedural steps of segregation, containment, labeling, and professional disposal as outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Secure, Ventilated Area with Secondary Containment collect->store check_full Is Container Full? store->check_full check_full->store No contact_ehs Contact EHS or Licensed Waste Contractor check_full->contact_ehs Yes pickup Arrange for Professional Pickup contact_ehs->pickup end Proper Disposal by Certified Facility pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 7-Chloro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 7-Chloro-1H-pyrrolo[3,2-C]pyridine. It is intended for researchers, scientists, and professionals in drug development to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory.[1] It is recommended to check the manufacturer's glove compatibility chart.[3] For tasks with a higher risk of exposure, double gloving is advised.[2]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[2] For tasks with a higher risk of splashes, consider an impervious apron.[1]
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[1]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Inspect and Don All Required PPE prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Use Appropriate Tools for Transfer handle1->handle2 post1 Decontaminate Work Area and Equipment handle2->post1 post2 Properly Dispose of Contaminated PPE post1->post2 post3 Wash Hands and Exposed Skin Thoroughly post2->post3

Step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1]

    • Verify that an eyewash station and safety shower are readily accessible.[3]

    • Inspect and put on all required personal protective equipment (PPE) as detailed in the table above.[1][2]

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation.[1]

    • When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.[1]

    • Keep containers tightly closed when not in use.[4]

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

Emergency Procedures

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

  • Accidental Release: In case of a spill, use personal protective equipment and avoid dust formation.[6] Ensure adequate ventilation.[6] Collect the spilled material and place it in a suitable container for disposal.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) for the most complete and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.